molecular formula C7H8ClNO B1267940 2-(Aminomethyl)-4-chlorophenol CAS No. 3970-05-6

2-(Aminomethyl)-4-chlorophenol

Cat. No.: B1267940
CAS No.: 3970-05-6
M. Wt: 157.6 g/mol
InChI Key: PTZMBOCHADEFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-4-chlorophenol is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26173. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(aminomethyl)-4-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZMBOCHADEFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50960302
Record name 2-(Aminomethyl)-4-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3970-05-6
Record name 3970-05-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26173
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Aminomethyl)-4-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An Examination of 2-(Aminomethyl)-4-chlorophenol: A Technical Brief on a Sparsely Documented Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Scientific Overview for Researchers and Drug Development Professionals

This technical guide provides a consolidated overview of the known chemical properties and synthetic origins of 2-(Aminomethyl)-4-chlorophenol. It is imperative to note that publicly accessible, in-depth technical data for this specific compound is limited. Much of the available literature pertains to its structural isomer, 2-Amino-4-chlorophenol, and care must be taken to distinguish between the two. This document will focus solely on the available information for this compound (CAS No. 3970-05-6).

Core Chemical Identity

This compound is a substituted phenol derivative. The core structure consists of a phenol ring with a chlorine atom at the 4-position and an aminomethyl group at the 2-position. This specific arrangement of functional groups suggests its potential as a versatile building block in organic synthesis.

A critical point of clarification is the distinction from its isomer, 2-Amino-4-chlorophenol (CAS No. 95-85-2). In the latter, the amino group is directly attached to the aromatic ring, which significantly alters its chemical reactivity and biological properties. This compound, with its benzylic amine, is anticipated to exhibit different chemical behavior.

Physicochemical Properties: A Summary of Available Data

Detailed experimental data on the physicochemical properties of this compound is not extensively available in peer-reviewed literature. The following table summarizes the information collated from chemical supplier databases.

PropertyValueSource
CAS Number 3970-05-6[1][2]
Molecular Formula C₇H₈ClNO[3]
Molecular Weight 157.6 g/mol [3]
Recommended Storage Temp. 2-8°C[3]
Predicted XlogP 1.2[4]
Monoisotopic Mass 157.02943 Da[4]

Synthesis and Manufacturing

The primary route for the synthesis of this compound appears to be through the reduction of 5-Chlorosalicylamide.[2] This precursor contains the necessary carbon skeleton and functional groups in the correct positions. The amide functionality can be reduced to the corresponding amine to yield the final product.

Proposed Synthetic Pathway

The reduction of the amide in 5-Chlorosalicylamide to the amine in this compound is a standard transformation in organic chemistry. This is typically achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF).

G cluster_0 Proposed Synthesis of this compound start 5-Chlorosalicylamide reagent LiAlH₄, THF start->reagent Reduction product This compound reagent->product

Caption: Proposed synthesis of this compound via reduction of 5-Chlorosalicylamide.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard laboratory procedures for amide reduction. It has not been validated for this specific transformation and should be adapted and optimized by qualified personnel.

  • Inert Atmosphere: A flame-dried, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) and cooled in an ice bath.

  • Substrate Addition: 5-Chlorosalicylamide is dissolved in anhydrous THF and added dropwise to the stirred suspension of LiAlH₄ under a nitrogen atmosphere.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water, while cooling in an ice bath.

  • Workup: The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by a suitable method, such as column chromatography or recrystallization.

Applications in Research and Drug Development

Specific applications of this compound in drug development are not well-documented. However, the presence of a primary amine and a phenolic hydroxyl group makes it a candidate for use as a scaffold or intermediate in the synthesis of more complex molecules with potential biological activity. Phenol and amine moieties are common in a wide range of pharmaceuticals.

Safety, Handling, and Toxicology

There is a lack of specific toxicological data for this compound. In the absence of such data, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

Analytical Characterization

For researchers working with this compound, a suite of analytical techniques would be necessary for full characterization.

Spectroscopic Analysis (Predicted)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the amine protons, and the hydroxyl proton. ¹³C NMR would show the corresponding signals for the carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the phenol, the N-H stretch of the amine, and C-H and C=C stretches of the aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. Predicted collision cross-section data for the hydrobromide salt is available.[4]

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase would be the method of choice for assessing purity and for quantification.

Conclusion

This compound is a chemical intermediate with potential utility in organic synthesis. However, there is a significant gap in the publicly available scientific literature regarding its detailed chemical properties, established applications, and toxicological profile. Researchers and drug development professionals interested in this compound should proceed with the understanding that extensive in-house characterization and validation will be required. The information presented in this guide is intended to serve as a starting point for such endeavors.

References

An In-Depth Technical Guide to an Aminophenol Intermediate: Synthesis, Analysis, and Pharmaceutical Relevance

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Identity: This guide addresses the chemical intermediate commonly known as 2-Amino-4-chlorophenol , corresponding to CAS number 95-85-2 . The initial query referenced CAS number 3970-05-6, which correctly identifies 2-(Aminomethyl)-4-chlorophenol. However, a comprehensive review of publicly available scientific literature, safety data, and application notes reveals a significant lack of in-depth technical information for the latter compound. Conversely, 2-Amino-4-chlorophenol (95-85-2) is a well-documented and industrially significant compound with extensive data relevant to researchers and drug development professionals. To provide a thorough and valuable technical resource, this guide will focus exclusively on the rich dataset associated with 2-Amino-4-chlorophenol (CAS 95-85-2).

Introduction: The Profile of a Versatile Intermediate

2-Amino-4-chlorophenol is a substituted aromatic compound that serves as a critical building block in organic synthesis. Appearing as a light brown crystalline powder, its utility spans from the production of dyes to its significant role in the pharmaceutical industry.[1] For drug development professionals, this compound is of particular interest not only as a potential starting material but more critically, as a known process impurity and degradation product of the skeletal muscle relaxant, Chlorzoxazone.[2] Understanding its synthesis, analytical detection, and toxicological profile is therefore paramount for ensuring the quality, safety, and regulatory compliance of pharmaceutical products.[2][3]

Section 1: Core Chemical and Physical Properties

A precise understanding of a compound's physical properties is the foundation of its application in a laboratory or industrial setting. These characteristics dictate storage conditions, solvent selection, and handling procedures.

PropertyValueSource(s)
CAS Number 95-85-2[4]
Molecular Formula C₆H₆ClNO[1]
Molecular Weight 143.57 g/mol [1]
IUPAC Name 2-amino-4-chlorophenol[1]
Appearance Light brown crystalline powder[1]
Melting Point 136-141 °C[5][6]
Solubility Slightly soluble in water (3 g/L at 26°C)[1]
LogP 1.24[1]
EC Number 202-458-9

Section 2: Synthesis—The Classic Reduction Pathway

The most established and widely cited method for synthesizing 2-Amino-4-chlorophenol is the chemical reduction of its nitro precursor, 4-chloro-2-nitrophenol. This transformation is a cornerstone reaction in industrial organic chemistry, valued for its efficiency and high yield. The causality behind this choice of pathway lies in the accessibility of the starting material and the robustness of the reduction chemistry, often employing iron in an acidic medium.

Synthesis_Pathway Start 4-Chloro-2-nitrophenol (CAS 17364-46-6) Reagents Fe / HCl (aq) Heat Start->Reagents Reduction of Nitro Group Product 2-Amino-4-chlorophenol (CAS 95-85-2) Reagents->Product Analytical_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample API or Formulation Dissolve Dissolve in Methanol Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Column C18 Column Inject->Column Detector UV Detector (280 nm) Column->Detector MobilePhase Isocratic Mobile Phase (Water:ACN:Acetic Acid) MobilePhase->Column Chromatogram Generate Chromatogram Detector->Chromatogram Quantify Quantify Peak Area vs. Standard Chromatogram->Quantify Metabolic_Pathway cluster_synthesis Synthesis cluster_degradation Degradation / Metabolism AC_Phenol 2-Amino-4-chlorophenol Chlorzoxazone Chlorzoxazone (Drug Substance) AC_Phenol->Chlorzoxazone Ring Closure Urea Urea / Phosgene (Cyclizing Agent) Chlorzoxazone_Deg Chlorzoxazone (Drug Substance) Hydrolysis Hydrolysis (e.g., alkaline conditions, in vivo metabolism) Chlorzoxazone_Deg->Hydrolysis Ring Opening AC_Phenol_Deg 2-Amino-4-chlorophenol (Impurity / Metabolite) Hydrolysis->AC_Phenol_Deg Ring Opening

References

An In-depth Technical Guide to the Structural Elucidation of 2-(Aminomethyl)-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Foreword for the Modern Researcher

In the fields of pharmaceutical development and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. This guide addresses the structural elucidation of 2-(Aminomethyl)-4-chlorophenol, a substituted aminophenol with potential applications as a synthetic intermediate. While the existence of this compound is established, a consolidated, publicly available repository of its comprehensive spectral data is not readily found.

This document, therefore, serves a dual purpose. It is both a specific guide to confirming the identity of this compound and a broader methodological template for researchers faced with a similar challenge: the structural verification of a novel or sparsely documented compound. We will proceed not by simply listing data, but by constructing a logical, evidence-based narrative. This involves a multi-technique approach, where predictions derived from foundational chemical principles and data from close structural analogues are used to build a hypothesis, which is then rigorously tested and confirmed by a suite of complementary analytical methods. This is the essence of modern structural chemistry—a discipline of prediction, observation, and conclusive integration.

Molecular Overview: this compound

Before embarking on experimental analysis, a thorough understanding of the target molecule's constituent parts is essential. The structure comprises a phenol ring substituted with three distinct functional groups, each contributing unique chemical and spectral characteristics.

  • Phenolic Hydroxyl (-OH): Confers acidity and is a hydrogen bond donor. It strongly influences the electronic environment of the aromatic ring.

  • Chlorine Atom (-Cl): An electron-withdrawing group that influences aromatic chemical shifts and provides a distinct isotopic signature in mass spectrometry.

  • Aminomethyl Group (-CH₂NH₂): A basic, flexible side chain. The methylene bridge isolates the amino group from the aromatic pi system, distinguishing this molecule from its isomer, 2-amino-4-chlorophenol.

Predicted Physicochemical Properties:

Property Predicted Value Rationale / Source
Molecular Formula C₇H₈ClNO Based on atomic composition.[1]
Monoisotopic Mass 157.02943 Da Calculated for C₇H₈³⁵Cl¹⁴N¹⁶O.[1]
Molecular Weight 157.60 g/mol Average isotopic mass.
Appearance Expected to be a crystalline solid Similar to its isomer, 2-amino-4-chlorophenol.[2]

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, Methanol | Presence of polar -OH and -NH₂ groups suggests some water solubility, while the chlorinated aromatic ring favors organic solvents. |

The Integrated Analytical Workflow

No single technique provides a complete structural picture. True confidence is achieved by integrating orthogonal methods. The workflow for elucidating the structure of this compound is designed to first establish the molecular formula and elemental composition, then map the carbon-hydrogen framework and connectivity, and finally, confirm the three-dimensional arrangement of atoms.

Elucidation_Workflow cluster_0 Primary Analysis: Mass & Composition cluster_2 Definitive 3D Structure MS Mass Spectrometry (LC-MS) NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS->NMR Confirms Molecular Formula Guides NMR Interpretation IR FT-IR Spectroscopy NMR->IR XRAY X-Ray Crystallography NMR->XRAY Provides Solution-State Structure for Comparison End Confirmed Structure XRAY->End Start Synthesized Compound Start->MS

Caption: Integrated workflow for structure elucidation.
Part 1: Mass Spectrometry – Determining the Molecular Blueprint

Expertise & Rationale: Mass spectrometry (MS) is the initial and most crucial step. Its primary purpose is to provide an exact molecular weight and, by extension, the molecular formula. For halogenated compounds, MS offers an additional layer of confirmation through the characteristic isotopic pattern of chlorine. We opt for Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) as it is a soft ionization technique ideal for polar molecules like ours, minimizing fragmentation and ensuring a strong molecular ion peak.

Experimental Protocol: LC-ESI-MS/MS
  • Sample Preparation: Prepare a 100 µg/mL stock solution of the compound in methanol. Dilute to 1 µg/mL with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (Positive ESI Mode):

    • Full Scan (MS1): Acquire data from m/z 50 to 500 to identify the protonated molecular ion [M+H]⁺.

    • Tandem MS (MS/MS): Isolate the [M+H]⁺ peak and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern provides structural clues.

Expected Data & Interpretation

The analysis of the mass spectrum is a multi-step process of deduction.

  • The Molecular Ion ([M+H]⁺): The molecular formula C₇H₈ClNO gives a monoisotopic mass of 157.0294 Da for the free base. In positive ESI mode, the primary observation will be the protonated molecule [M+H]⁺ at m/z 158.0367 .[1]

  • Chlorine Isotopic Pattern: A hallmark of a monochlorinated compound is the presence of two peaks for any chlorine-containing ion: the M peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl). The natural abundance ratio of ³⁵Cl to ³⁷Cl is approximately 3:1. Therefore, we expect to see an [M+2+H]⁺ peak at m/z 160.0338 with an intensity that is approximately 32% of the [M+H]⁺ peak.[3] This is a powerful diagnostic tool.

  • Fragmentation Pathway: The MS/MS spectrum reveals the molecule's weakest points. Based on the principles of fragmentation for amines and benzylic compounds, we can predict the following key fragments.[4][5]

    • Benzylic Cleavage: The bond between the methylene carbon and the aromatic ring is a likely point of cleavage. This could lead to a fragment at m/z 30.03 (CH₂NH₂⁺) or, more likely, the stabilized chlorohydroxybenzyl cation at m/z 127.00 ([M-NH₂]⁺) .

    • Loss of Ammonia: Alpha-cleavage adjacent to the aromatic ring can facilitate the loss of the entire aminomethyl substituent as ammonia after rearrangement, yielding a fragment at m/z 141.00 ([M-NH₃]⁺) .

    • Ring Fragmentation: Loss of HCl (m/z 122.05 ) or CO from the phenol ring are also possible fragmentation routes common to chlorophenols.

Table 1: Predicted Mass Spectrometry Data

Ion Predicted m/z Interpretation
[M+H]⁺ 158.0367 Protonated molecular ion (³⁵Cl)
[M+2+H]⁺ 160.0338 Isotopic peak for ³⁷Cl
[M-NH₃]⁺ 141.0020 Loss of ammonia from the molecular ion
[M-NH₂]⁺ 127.0002 Benzylic cleavage, loss of amino radical

| [CH₂NH₂]⁺ | 30.0335 | Aminomethyl cation from benzylic cleavage |

Part 2: Nuclear Magnetic Resonance (NMR) – Mapping the C-H Framework

Expertise & Rationale: While MS gives the formula, NMR spectroscopy reveals the precise connectivity of the atoms. It is the most powerful tool for determining the detailed structure of an organic molecule in solution. We will use a suite of experiments: ¹H NMR to map the proton environment, ¹³C NMR for the carbon skeleton, and 2D NMR (COSY, HSQC, HMBC) to piece the puzzle together. Predictions are based on established chemical shift principles and data from analogues like 4-chlorophenol and benzylamine.[6][7][8]

Experimental Protocols: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and because it allows for the observation of exchangeable protons (-OH and -NH₂).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum (e.g., at 400 MHz).

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other, typically those on adjacent carbons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon it is directly attached to.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing long-range connectivity. It shows correlations between protons and carbons that are 2-3 bonds away, allowing us to connect the aminomethyl group to the correct position on the phenol ring.

Predicted Spectra & Interpretation

¹H NMR Spectrum (Predicted, 400 MHz, DMSO-d₆):

  • Aromatic Region (3H, ~6.8-7.3 ppm): The three protons on the aromatic ring will appear in this region. Based on the substitution pattern, we expect:

    • One proton ortho to the -OH group (H-6), likely a doublet around 7.2 ppm.

    • One proton meta to the -OH group and ortho to the -Cl (H-3), likely a doublet around 7.1 ppm.

    • One proton meta to both -OH and -Cl (H-5), likely a doublet of doublets around 6.8 ppm. The exact shifts and coupling constants (J-values) will confirm their relative positions.

  • Methylene Protons (-CH₂, 2H, ~4.0 ppm): Drawing from benzylamine as an analogue, the two protons of the aminomethyl group are expected to appear as a singlet around 4.0 ppm.[7] This singlet is a key differentiator from the isomer 2-amino-4-chlorophenol, which would lack this signal entirely.

  • Exchangeable Protons (-OH, -NH₂): In DMSO-d₆, these protons will appear as broad singlets. The phenolic -OH is expected downfield (~9-10 ppm), while the -NH₂ protons will be more upfield (~3-4 ppm). Their broadness is due to chemical exchange and hydrogen bonding. Addition of D₂O would cause these signals to disappear, confirming their identity.

¹³C NMR Spectrum (Predicted, 100 MHz, DMSO-d₆):

  • Aromatic Carbons (6C, ~115-155 ppm):

    • C-OH (C1): ~152 ppm.

    • C-CH₂NH₂ (C2): ~125 ppm.

    • C-Cl (C4): ~123 ppm.

    • The remaining three CH carbons will appear between 115-130 ppm. The specific shifts are highly dependent on the combined electronic effects of the substituents.[6]

  • Methylene Carbon (-CH₂, 1C, ~45 ppm): This aliphatic carbon will be significantly upfield from the aromatic carbons, providing clear evidence of the -CH₂- linker.

Putting It Together with 2D NMR: The final, unambiguous proof of the substitution pattern comes from the HMBC spectrum. It acts as a molecular GPS, connecting disparate parts of the molecule.

Caption: Key predicted HMBC correlations for structure confirmation.

Crucially, we predict strong correlations from the methylene protons (~4.0 ppm) to the carbons C1, C2, and C6. This three-bond correlation to C1 (-OH) and C6, and two-bond correlation to C2, definitively places the aminomethyl group at the C2 position, adjacent to the hydroxyl group.

Table 2: Predicted NMR Data Summary (DMSO-d₆)

Assignment ¹H Shift (ppm) ¹³C Shift (ppm) Key HMBC Correlations (from H to C)
-OH ~9.5 (br s, 1H) - C1, C2
-NH₂ ~3.5 (br s, 2H) - -CH₂-
-CH₂- ~4.0 (s, 2H) ~45 C1, C2, C6
Ar-H3 ~7.1 (d) ~129 C1, C2, C4, C5
Ar-H5 ~6.8 (dd) ~117 C1, C3, C4
Ar-H6 ~7.2 (d) ~115 C2, C4, C5
C1 (-OH) - ~152 -
C2 (-CH₂NH₂) - ~125 -
C3 - ~129 -
C4 (-Cl) - ~123 -
C5 - ~117 -

| C6 | - | ~115 | - |

Part 3: FT-IR Spectroscopy – Identifying Functional Groups

Expertise & Rationale: Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups. It works on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes. While NMR and MS provide the atomic framework, IR serves as a self-validating check on the functional groups we expect to be present.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No sample preparation (like KBr pellets) is required.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Expected Data & Interpretation

The IR spectrum should display a combination of absorption bands characteristic of the phenol, amine, and chloro-aromatic moieties.

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Mode Functional Group
3500 - 3200 Broad, Strong O-H Stretch Phenolic -OH
3400 - 3300 Medium, Sharp (doublet) N-H Stretch (asymmetric/symmetric) Primary Amine -NH₂
3100 - 3000 Medium C-H Stretch (sp²) Aromatic C-H
2960 - 2850 Medium C-H Stretch (sp³) Methylene -CH₂-
~1600 Medium N-H Bend (Scissoring) Primary Amine -NH₂
1610, 1500, 1450 Strong to Medium C=C Stretch Aromatic Ring
~1260 Strong C-O Stretch Phenolic C-O
~1100 Strong C-Cl Stretch Aryl-Chloride

| ~820 | Strong | C-H Bend (out-of-plane) | 1,2,4-Trisubstituted Ring |

The presence of the broad O-H band overlapping with the sharper N-H stretches, combined with the C-O and C-Cl stretches, would provide strong, corroborating evidence for the structure deduced from MS and NMR.

Part 4: X-Ray Crystallography – The Definitive Confirmation

Expertise & Rationale: While the combination of MS, NMR, and IR provides an exceptionally high degree of confidence, X-ray crystallography offers the ultimate, unambiguous proof of structure. It determines the precise spatial arrangement of every atom in the solid state, yielding bond lengths, bond angles, and crystal packing information. Obtaining a single crystal suitable for diffraction is the primary experimental hurdle, but the resulting electron density map is the gold standard for structural elucidation.[9]

Experimental Protocol: Single-Crystal X-Ray Diffraction
  • Crystallization: The critical step is to grow a high-quality single crystal. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).

  • Crystal Mounting: A suitable crystal (typically <0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to ~100 K) to minimize thermal vibrations and then rotated in a beam of monochromatic X-rays. The diffracted X-rays are recorded by a detector.

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The phases of the diffracted waves are determined (the "phase problem"), and an initial electron density map is calculated. An atomic model is built into this map and then computationally refined to best fit the experimental data.

Expected Outcome

A successful X-ray crystallographic analysis will yield a 3D model of this compound. This model will definitively confirm:

  • The connectivity of all atoms, validating the NMR interpretation.

  • The 1,2,4-substitution pattern on the benzene ring.

  • The precise bond lengths and angles, which can provide insight into electronic effects (e.g., the influence of the -Cl and -OH groups on the aromatic ring).

This final piece of evidence leaves no ambiguity and stands as the authoritative confirmation of the molecule's structure.

Conclusion

The structural elucidation of this compound is a systematic process of inquiry that moves from the general to the specific. By integrating mass spectrometry to define the molecular formula, a suite of NMR techniques to map the atomic connectivity, and FT-IR to confirm functional groups, a robust and self-validating structural hypothesis is built. This is ultimately and unequivocally confirmed by the atomic-level detail provided by single-crystal X-ray crystallography. This guide not only provides the expected analytical results for this specific molecule but also champions an integrated, multi-technique workflow as the standard for achieving scientific integrity and certainty in chemical research.

References

2-(Aminomethyl)-4-chlorophenol synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 2-(Aminomethyl)-4-chlorophenol

Introduction

This compound is a substituted phenol derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a reactive aminomethyl group ortho to a hydroxyl group and a chlorine atom on the aromatic ring, allows for diverse downstream chemical modifications. This guide provides an in-depth exploration of viable synthetic pathways for this compound, designed for researchers and drug development professionals. We will move beyond simple procedural lists to dissect the causality behind experimental choices, ensuring each described protocol is a self-validating system grounded in established chemical principles.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. The most prominent strategies involve either the formation of the carbon-nitrogen bond at a late stage or the reduction of a nitrogen-containing functional group already in place. This guide will focus on two primary, robust, and well-documented pathways:

  • Reductive Amination of a Benzaldehyde Precursor: A highly efficient and common method for amine synthesis, this pathway involves the reaction of the corresponding aldehyde, 4-chloro-2-hydroxybenzaldehyde, with an ammonia source, followed by the in-situ reduction of the resulting imine.[1]

  • Reduction of a Nitro-Alcohol Intermediate: This classic approach involves the synthesis of a nitro-substituted benzyl alcohol, followed by the chemical reduction of the nitro group to the target primary amine.

Each pathway offers distinct advantages concerning starting material availability, reaction scalability, and functional group tolerance.

Pathway 1: Synthesis via Reductive Amination

This pathway is arguably the most direct route, leveraging the widely used reductive amination reaction. The success of this strategy hinges on the efficient preparation of the key intermediate, 4-chloro-2-hydroxybenzaldehyde.

Step 1.1: Synthesis of 4-Chloro-2-hydroxybenzaldehyde

The precursor aldehyde can be synthesized from commercially available 3-chlorophenol. One established method involves a formylation reaction.[2]

  • Principle: The reaction of 3-chlorophenol with formaldehyde introduces the aldehyde group onto the aromatic ring. The hydroxyl group directs the electrophilic substitution primarily to the ortho and para positions.

  • Causality of Reagent Choice: Using formaldehyde in the presence of an appropriate catalyst under controlled conditions allows for the targeted formylation. The specific reaction conditions are crucial to maximize the yield of the desired 2-hydroxy isomer.

Step 1.2: Reductive Amination to Yield this compound

With the aldehyde in hand, the final step is a one-pot reductive amination. This process first involves the condensation of the aldehyde with an ammonia source to form a Schiff base (imine), which is then immediately reduced to the desired amine.[1][3]

  • Mechanism Insight: The reaction is typically performed in a weakly acidic medium to facilitate the dehydration of the hemiaminal intermediate to the imine. The choice of reducing agent is critical. Mild reducing agents that selectively reduce the imine in the presence of the starting aldehyde are preferred for direct, one-pot reactions.[1][3]

  • Reducing Agent Selection:

    • Sodium Borohydride (NaBH₄): A common and cost-effective choice. However, it can also reduce the starting aldehyde, so it is often added after allowing sufficient time for imine formation.[4][5]

    • Sodium Cyanoborohydride (NaBH₃CN): More selective for the imine over the carbonyl group, making it ideal for one-pot procedures.[3][4]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reagent, often used in aprotic solvents like dichloroethane.[3][4]

    • Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with a hydrogen source is a clean and effective method, particularly for larger-scale synthesis.

Experimental Protocol: Reductive Amination
  • Imine Formation: Dissolve 4-chloro-2-hydroxybenzaldehyde (1.0 eq) in methanol. Add a solution of ammonia in methanol (e.g., 7N, 5-10 eq) and stir at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.

Pathway 1: Visualization

Reductive Amination Pathway A 3-Chlorophenol B 4-Chloro-2-hydroxybenzaldehyde A->B Formylation (e.g., + HCHO) C Imine Intermediate B->C + NH₃ - H₂O D This compound C->D Reduction (e.g., NaBH₄)

Caption: Reductive Amination Pathway.

Pathway 2: Synthesis via Reduction of a Nitro Intermediate

This pathway relies on the well-established chemistry of nitro group reduction. It involves preparing a suitable nitro-containing precursor, 4-chloro-2-nitrobenzyl alcohol, which is then reduced to the final product.

Step 2.1: Synthesis of 4-Chloro-2-nitrobenzyl alcohol

This key intermediate is a known compound that can be prepared through various routes, often starting from commercially available materials like 4-chloro-2-nitrotoluene via side-chain bromination followed by hydrolysis, or through direct functionalization of a simpler aromatic ring.[6][7]

Step 2.2: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis. Several reliable methods are available.

  • Catalytic Hydrogenation: This is often the method of choice for its clean reaction profile and high yields. Common catalysts include Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), Platinum(IV) oxide (PtO₂), and Raney Nickel.[8] The reaction is typically run in a solvent like ethanol, methanol, or ethyl acetate under a hydrogen atmosphere.

  • Metal/Acid Reduction: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid (HCl).[9] For instance, the reduction of 4-chloro-2-nitrophenol with iron powder in acidic water is a highly effective analogous transformation.[9]

  • Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate in the presence of a catalyst (e.g., Raney Nickel, Pd/C, or Ferric Chloride/Activated Carbon) provides a convenient alternative to using gaseous hydrogen.[10][11][12]

Experimental Protocol: Nitro Group Reduction
  • Setup: In a hydrogenation vessel, dissolve 4-chloro-2-nitrobenzyl alcohol (1.0 eq) in glacial acetic acid or ethanol.[8]

  • Catalyst Addition: Add a catalytic amount of Platinum(IV) oxide (PtO₂) (e.g., 5 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 3-4 atm) and shake or stir vigorously at room temperature until hydrogen uptake ceases (typically 1-3 hours).

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Isolation: Remove the catalyst by filtration through a pad of Celite. Evaporate the solvent under reduced pressure to yield the crude product, 2-amino-5-chlorobenzyl alcohol (an alternative name for the target compound).[8]

  • Purification: The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Pathway 2: Visualization

Nitro Reduction Pathway A 4-Chloro-2-nitrotoluene (or other precursor) B 4-Chloro-2-nitrobenzyl alcohol A->B Functional Group Interconversion C This compound B->C Nitro Group Reduction (e.g., H₂, PtO₂)

Caption: Nitro Group Reduction Pathway.

Quantitative Data Summary

The choice of synthetic route often depends on factors like yield, purity, and reaction conditions. While specific yields can vary, the following table provides a comparative overview based on typical outcomes for these reaction types.

ParameterPathway 1: Reductive AminationPathway 2: Nitro Reduction
Key Intermediate 4-Chloro-2-hydroxybenzaldehyde4-Chloro-2-nitrobenzyl alcohol
Typical Yield 70-90%85-95%
Reaction Conditions Mild (0 °C to RT)Mild to moderate (RT, may require pressure)
Key Reagents NaBH₄, NH₃H₂, PtO₂ (or Fe/HCl)
Advantages High atom economy, often one-potVery reliable, high-yielding reduction
Disadvantages Potential for side reactions (aldehyde reduction)Requires handling of nitro compounds and H₂ gas

Purification and Characterization

Regardless of the synthetic pathway, the final product requires rigorous purification and characterization to confirm its identity and purity.

  • Purification:

    • Recrystallization: Effective for obtaining high-purity crystalline solids. A mixture of ethanol and water is often a suitable solvent system.

    • Column Chromatography: Useful for removing closely related impurities, using silica gel with a solvent system like ethyl acetate/hexanes or dichloromethane/methanol.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

    • Infrared Spectroscopy (IR): To identify key functional groups such as O-H, N-H, and C-Cl bonds.

    • Melting Point: To assess the purity of the final crystalline product.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials that require appropriate safety precautions:

  • Sodium Borohydride: Flammable solid and reacts with water to produce hydrogen gas. Must be handled in a well-ventilated fume hood away from ignition sources.

  • Nitro Compounds: Are often toxic and can be explosive, particularly poly-nitro compounds. Handle with care and avoid heat and shock.

  • Catalytic Hydrogenation: Involves flammable hydrogen gas and potentially pyrophoric catalysts (e.g., Raney Nickel, dry Pd/C). Reactions should be conducted in appropriate pressure vessels by trained personnel.

  • Chlorinated Solvents and Reagents: Many chlorinated organic compounds are toxic and potentially carcinogenic. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a fume hood.

Conclusion

The synthesis of this compound can be effectively achieved through several well-established synthetic routes. The Reductive Amination Pathway offers a convergent and efficient method, particularly suitable for laboratory-scale synthesis, provided the starting aldehyde is accessible. The Nitro Reduction Pathway represents a more traditional but extremely reliable and high-yielding approach, making it attractive for larger-scale production where the handling of nitroaromatics and hydrogenation equipment is standard. The selection of the optimal pathway will ultimately depend on the specific requirements of the research or development program, including scale, cost of starting materials, available equipment, and safety protocols.

References

A Tale of Two Isomers: A Technical Guide to 2-Amino-4-chlorophenol and 2-(Aminomethyl)-4-chlorophenol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the precise arrangement of atoms within a molecule is paramount. A subtle shift in a functional group can dramatically alter a compound's physicochemical properties, reactivity, and biological activity. This guide delves into the nuanced yet critical differences between two structural isomers: 2-Amino-4-chlorophenol and 2-(Aminomethyl)-4-chlorophenol. While sharing the same elemental composition, the placement of the nitrogen-containing group—directly on the aromatic ring versus on a methylene bridge—creates two distinct chemical entities with divergent paths in synthesis and application.

This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental choices, providing field-proven insights into the synthesis, analysis, and potential applications of these important building blocks.

Core Structural and Physicochemical Distinctions

The fundamental difference between these two molecules lies in the nature of the amino group. 2-Amino-4-chlorophenol is an aromatic amine (an aniline derivative), where the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system. In contrast, this compound is a benzylamine, where the amino group is attached to an sp³-hybridized carbon, rendering it a primary alkylamine with localized electron density. This distinction is the root of their differing properties and reactivity.

G cluster_0 2-Amino-4-chlorophenol cluster_1 This compound mol1 lab1 Aromatic Amine (Aniline) mol2 lab2 Benzylic Amine

Caption: Core structural difference between the two isomers.

Comparative Physicochemical Data

The structural variance directly impacts key physicochemical parameters crucial for drug design, such as solubility, lipophilicity, and ionization constants.

Property2-Amino-4-chlorophenolThis compoundRationale for Difference
CAS Number 95-85-23970-05-6 (Free Base)[1]-
Molecular Formula C₆H₆ClNO[2]C₇H₈ClNOAddition of a methylene (-CH₂-) group.
Molecular Weight 143.57 g/mol 157.61 g/mol Increased mass from the methylene group.
Melting Point 136-141 °C[2]Data not available; likely differentAltered crystal packing and intermolecular forces.
Appearance Grayish to light brown crystalline solid or powder[3][4]Data not available-
Water Solubility Slightly soluble (~3 g/L at 26°C)[4]Expected to be higher, especially in salt formThe benzylic amine is a stronger base and more readily forms soluble salts.
LogP (Predicted) 1.24 - 1.67[2][3]~1.2 (Predicted)[5]The methylene spacer can slightly alter lipophilicity.
pKa (Predicted) ~4.5 (NH₂), ~9.5 (OH)~9.0 (NH₂), ~10.0 (OH)Aromatic amine is less basic due to resonance. Benzylic amine is a stronger base.

Synthesis and Chemical Reactivity: Two Divergent Paths

The synthetic routes to these isomers are entirely different, dictated by the final position of the amino group. Their subsequent chemical reactivity is a direct consequence of their electronic structures.

Synthesis of 2-Amino-4-chlorophenol

This compound is commonly synthesized from p-chlorophenol via a two-step process involving nitration followed by reduction. This is a classic and well-documented electrophilic aromatic substitution pathway.[6][7]

Synthesis Start 4-Chlorophenol Intermediate 4-Chloro-2-nitrophenol Start->Intermediate HNO₃, H₂SO₄ (Nitration) End 2-Amino-4-chlorophenol Intermediate->End Fe/HCl or H₂, Pd/C (Reduction) Analytical Start Unknown Sample IR FT-IR Spectroscopy Start->IR NMR ¹H NMR Spectroscopy IR->NMR Initial Differentiation HPLC Confirmatory HPLC NMR->HPLC Confirm Purity & Identity ID1 Identified: 2-Amino-4-chlorophenol NMR->ID1 Aromatic protons only (6-7 ppm region) ID2 Identified: This compound NMR->ID2 Aliphatic singlet (~4 ppm) + Aromatic protons

References

A Technical Guide to the Spectroscopic Profile of 2-(Aminomethyl)-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 2-(Aminomethyl)-4-chlorophenol (CAS No: 3970-05-6). In the landscape of pharmaceutical research and fine chemical synthesis, unambiguous structural confirmation is paramount. This document serves as an in-depth resource for researchers, analytical chemists, and drug development professionals, offering a predictive but robust framework for the interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. Due to the limited availability of published experimental spectra for this compound, this guide synthesizes data from structurally analogous compounds and first principles to present a detailed, expected spectroscopic profile.

Introduction: The Imperative for Spectroscopic Characterization

This compound is a substituted phenol containing a reactive aminomethyl group, making it a valuable building block in medicinal chemistry and material science. Its structural congeners, phenolic Mannich bases, are known for their wide range of biological activities. The precise arrangement of the hydroxyl, aminomethyl, and chloro substituents on the aromatic ring dictates the molecule's chemical reactivity, bioavailability, and pharmacological activity. Therefore, rigorous spectroscopic analysis is not merely a quality control step but a foundational component of its scientific investigation.

This guide is structured to provide both the theoretical underpinnings and practical insights required to identify and characterize this compound. We will explore the expected data from the four cornerstone techniques of molecular characterization.

General Experimental Workflow

The comprehensive spectroscopic analysis of a compound like this compound follows a logical and systematic workflow. This ensures that data from multiple orthogonal techniques is collected efficiently and can be correlated to build a complete and unambiguous structural picture.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Validation Sample Synthesis & Purification of this compound QC Purity Check (TLC, LC-MS) Sample->QC NMR NMR Spectroscopy (¹H, ¹³C, 2D) QC->NMR Dissolve in Deuterated Solvent IR FTIR Spectroscopy QC->IR Prepare KBr Pellet or ATR Sample MS Mass Spectrometry (High Resolution) QC->MS Dissolve in Volatile Solvent Interpretation Correlate All Spectroscopic Data NMR->Interpretation IR->Interpretation MS->Interpretation Validation Structure Elucidation & Confirmation Interpretation->Validation Report Report Validation->Report Generate Certificate of Analysis

Caption: A generalized workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

Standard Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its exchangeable proton signals (OH, NH₂) which are readily observed.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans (16-32) for a good signal-to-noise ratio and a relaxation delay (1-5 seconds) to ensure quantitative integration.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A greater number of scans (1024-4096) and a longer relaxation delay are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons, and the exchangeable protons of the amino and hydroxyl groups.

G ¹H and ¹³C NMR Assignments img_node

Caption: Structure of this compound with atom numbering.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale and Coupling
H-3~7.20d1HThis proton is ortho to the chloro group and meta to the hydroxyl group. Expected to be a doublet with a small coupling constant (J ≈ 2.5 Hz) due to meta-coupling with H-5.
H-5~6.95dd1HThis proton is ortho to the aminomethyl group and meta to the chloro group. Expected to be a doublet of doublets due to ortho-coupling with H-6 (J ≈ 8.5 Hz) and meta-coupling with H-3 (J ≈ 2.5 Hz).
H-6~6.80d1HThis proton is ortho to the hydroxyl group. Expected to be a doublet due to ortho-coupling with H-5 (J ≈ 8.5 Hz).
-CH₂- (H-7)~3.80s2HThe methylene protons are adjacent to the amino group and the aromatic ring. They are expected to appear as a singlet, though some broadening may be observed.
-NH₂ (H-8)~2.0-3.5br s2HThe chemical shift of the amino protons is highly variable and depends on solvent, concentration, and temperature. The signal will be broad and will exchange with D₂O.
-OH (H-9)~9.5-10.5br s1HThe phenolic proton is acidic and its chemical shift is also highly dependent on experimental conditions. It will appear as a broad singlet and will exchange with D₂O.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C-1~155The carbon bearing the hydroxyl group is significantly deshielded.
C-2~125This carbon is attached to the aminomethyl group. Its chemical shift is influenced by both the -OH and -CH₂NH₂ substituents.
C-3~129Aromatic C-H carbon, influenced by the adjacent chloro group.
C-4~126The carbon bearing the chloro group. The shift is directly influenced by the electronegativity of chlorine.
C-5~117Aromatic C-H carbon, ortho to the aminomethyl group.
C-6~115Aromatic C-H carbon, ortho to the hydroxyl group.
-CH₂- (C-7)~45The aliphatic methylene carbon, attached to the aromatic ring and the nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Standard Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires placing a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: A background spectrum is first recorded. The sample is then placed in the beam path of an FT-IR spectrometer and the sample spectrum is recorded. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3400-3200O-H Stretch, N-H StretchPhenol (-OH), Amine (-NH₂)Broad, strong absorption for O-H. Two medium peaks for the symmetric and asymmetric N-H stretches may be superimposed.
3100-3000C-H StretchAromatic C-HMedium to weak, sharp peaks.
2960-2850C-H StretchAliphatic C-H (-CH₂-)Medium to weak, sharp peaks.
1620-1580C=C StretchAromatic RingTwo or three sharp bands of variable intensity.
1500-1450N-H BendPrimary Amine (-NH₂)Medium, broad absorption.
1300-1200C-O StretchPhenolStrong, sharp absorption.
1250-1020C-N StretchAliphatic AmineMedium to weak absorption.
850-750C-Cl StretchAryl HalideStrong, sharp absorption.
900-675C-H BendAromatic (out-of-plane)Strong absorptions indicative of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular formula.

Standard Protocol for MS Data Acquisition
  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile/water).

  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred to obtain accurate mass measurements, which are crucial for molecular formula determination.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule and would likely be performed in positive ion mode to generate the protonated molecule [M+H]⁺. Electron ionization (EI) could also be used, which would provide more extensive fragmentation information.

Predicted Mass Spectrum

The mass spectrum provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

ParameterPredicted ValueRationale
Molecular FormulaC₇H₈ClNO
Monoisotopic Mass157.02943 DaThe exact mass of the most abundant isotopes.
[M+H]⁺ (ESI)m/z 158.03671The protonated parent ion, expected to be the base peak in ESI-MS.
[M+Na]⁺ (ESI)m/z 180.01865A common adduct observed in ESI-MS.
Isotope PatternThe presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
Major Fragments (EI)Expected fragmentation pathways include the loss of the aminomethyl group, loss of HCl, and cleavage of the aromatic ring.

Conclusion

The structural elucidation of this compound relies on a multi-faceted spectroscopic approach. This guide provides a detailed, predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra. By understanding the theoretical basis for the expected chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can confidently interpret their experimental data, even in the absence of extensive literature precedents. The correlation of data across these orthogonal techniques provides a self-validating system for structural confirmation, which is the bedrock of reliable chemical and pharmaceutical research.

2-(Aminomethyl)-4-chlorophenol solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 2-(Aminomethyl)-4-chlorophenol in Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient process development, formulation design, and chemical synthesis. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key intermediate in various synthetic pathways. We will explore the physicochemical properties of the molecule, delve into the theoretical frameworks governing its dissolution, present a predicted solubility profile across a range of common organic solvents, and provide a detailed experimental protocol for its empirical determination. This document is intended to serve as a practical resource for scientists and researchers, enabling informed solvent selection and optimization of processes involving this compound.

Introduction: The Critical Role of Solubility

This compound is a substituted phenol containing an aminomethyl group, a hydroxyl group, and a chlorine atom attached to a benzene ring. This unique combination of functional groups imparts a distinct polarity and reactivity, making it a valuable building block in the synthesis of more complex molecules. The efficiency of its use in synthesis, purification (e.g., crystallization), and formulation is fundamentally dictated by its interaction with various solvents—that is, its solubility.

This guide moves beyond a simple listing of data to explain the underlying principles that govern the solubility of this compound. By understanding the interplay between the solute's molecular structure and the solvent's properties, researchers can rationally select solvent systems, predict dissolution behavior, and troubleshoot challenges in their experimental work.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key features of this compound are its ability to act as both a hydrogen bond donor (from the -OH and -NH2 groups) and acceptor (the N and O atoms), its moderate polarity, and its amphoteric nature.

PropertyValueSource / Note
Molecular Formula C₇H₈ClNO-
Molecular Weight 157.60 g/mol -
Appearance Solid, crystalline powder[1][2]
Melting Point Data not consistently availableVaries by source
LogP (predicted) ~1.5 - 1.8[1][3]
Functional Groups Phenolic Hydroxyl (-OH), Primary Amine (-CH₂NH₂), Aryl Chloride (-Cl)-

The presence of both a basic amino group and an acidic phenolic group means the molecule's charge state is highly dependent on pH, which in turn dramatically affects its solubility in protic solvents. The LogP value suggests a moderate lipophilicity, indicating that while it prefers polar environments, it will have some affinity for less polar organic solvents.

Theoretical Frameworks for Predicting Solubility

While empirical testing is the gold standard, theoretical models provide a powerful predictive framework for initial solvent screening, saving time and resources.

The Principle of "Like Dissolves Like"

This foundational concept states that substances with similar intermolecular forces are likely to be soluble in one another.[4][5] this compound has strong hydrogen bonding capabilities and significant dipole-dipole interactions. Therefore, it is predicted to be most soluble in polar solvents that can engage in these same types of interactions. Conversely, its solubility in nonpolar solvents, which primarily interact via weaker London dispersion forces, is expected to be poor.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a more quantitative approach by deconstructing the total cohesive energy of a substance into three components.[6][7][8]

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is considered a "good" solvent for a solute if their Hansen parameters are similar. This can be visualized in a 3D "Hansen space," where solvents that fall within a certain radius of the solute are predicted to dissolve it.[6][9] This model is particularly powerful for designing solvent blends, where two poor solvents can be mixed to create a good solvent system whose combined HSP matches the solute.[9]

cluster_solute Solubility Sphere of Solute origin x_axis origin->x_axis y_axis origin->y_axis z_axis origin->z_axis solute_center Solute good_solvent Good Solvent poor_solvent Poor Solvent

Hansen Solubility Space Concept.
COSMO-RS Model

For a highly accurate, ab initio prediction, the Conductor-like Screening Model for Real Solvents (COSMO-RS) is an established tool in the pharmaceutical industry.[10][11][12] This model uses quantum chemical calculations to determine the chemical potential of a solute in a solvent, providing a robust prediction of solubility without the need for experimental data.[12][13][14] It is particularly useful for screening large numbers of solvents early in the development process.

Predicted Solubility Profile in Common Organic Solvents

Based on the physicochemical properties and theoretical principles, the following solubility profile for this compound is predicted. This serves as a starting point for experimental design.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh Strong hydrogen bond donating and accepting capabilities match the solute's -OH and -NH₂ groups.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to Medium Strong dipole moments and hydrogen bond accepting sites interact favorably with the solute.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneMedium Moderate polarity and hydrogen bond accepting ability. A similar compound, 3-aminophenol, shows high solubility in THF and dioxane.[15][16]
Ketones AcetoneMedium Polar aprotic solvent capable of accepting hydrogen bonds.[17]
Esters Ethyl AcetateLow to Medium Moderate polarity but weaker H-bond accepting strength compared to ketones or ethers.
Halogenated Dichloromethane (DCM), ChloroformLow Lower polarity and inability to hydrogen bond significantly limit interaction with the polar functional groups.
Aromatic Toluene, BenzeneVery Low / Insoluble Nonpolar nature creates a large energy penalty for solvating the polar solute. 3-aminophenol has minimal solubility in benzene.[15]
Aliphatic Hexane, HeptaneInsoluble Nonpolar solvents with only weak dispersion forces are unable to overcome the solute's crystal lattice energy.

Key Factors Influencing Solubility

Temperature

For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic. Consequently, solubility typically increases with an increase in temperature.[4][18] This provides more kinetic energy to the solvent molecules, allowing them to overcome the intermolecular forces within the solute's crystal lattice more effectively.[18][19]

pH (in Protic or Aqueous Systems)

The amphoteric nature of this compound makes its solubility highly pH-dependent in aqueous or protic organic systems.

  • Acidic Conditions (Low pH): The primary amine group (-CH₂NH₂) becomes protonated to form an ammonium salt (-CH₂NH₃⁺). This charged species is significantly more polar and exhibits much higher solubility in polar solvents.[17][20][21]

  • Alkaline Conditions (High pH): The acidic phenolic hydroxyl group (-OH) is deprotonated to form a phenoxide salt (-O⁻). This resulting ion is also highly polar and more soluble in polar solvents.[22]

Experimental Protocol: Equilibrium Solubility Determination

The following protocol describes the industry-standard saturation shake-flask method for accurately determining equilibrium solubility.[23][24][25] This method ensures that the system has reached thermodynamic equilibrium, providing a reliable and reproducible measurement.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Experimental Workflow

Shake-Flask Solubility Determination Workflow.
Step-by-Step Procedure

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Sampling and Filtration: After equilibration, stop the shaker and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to sediment. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.

  • Dilution: Accurately dilute a known volume of the filtered, saturated solution with an appropriate mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound. A calibration curve prepared with standards of known concentrations must be used.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the final result in appropriate units, such as mg/mL or mol/L.

Conclusion

The solubility of this compound is governed by its polar, hydrogen-bonding functional groups. It is predicted to be highly soluble in polar protic solvents like alcohols and moderately to highly soluble in polar aprotic solvents such as DMSO and THF. Its solubility in nonpolar aliphatic and aromatic solvents is expected to be negligible. For practical applications, temperature is a key factor, with solubility generally increasing at higher temperatures. In systems containing protic solvents, pH will have a dramatic effect on solubility due to the compound's amphoteric nature. While predictive models like Hansen Solubility Parameters provide excellent guidance for solvent screening, the definitive determination of solubility requires rigorous experimental measurement using validated methods like the shake-flask protocol detailed herein.

References

The Multifaceted Biological Activities of Chlorophenol Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Chlorophenol derivatives, a versatile class of halogenated aromatic compounds, have garnered significant attention in the scientific community for their broad spectrum of biological activities. Historically recognized for their use as biocides and intermediates in industrial synthesis, these molecules are now being explored for their therapeutic potential as antimicrobial, anticancer, and antioxidant agents.[1] This in-depth technical guide provides a comprehensive overview of the biological activities of chlorophenol derivatives for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. This guide aims to serve as a foundational resource, bridging the gap between the fundamental chemistry of chlorophenol derivatives and their application in modern drug discovery.

Introduction: The Evolving Landscape of Chlorophenol Derivatives

Chlorophenols are characterized by a phenol ring substituted with one or more chlorine atoms.[2] The number and position of these chlorine atoms profoundly influence their physicochemical properties and, consequently, their biological effects.[1] While their environmental persistence and toxicity have been subjects of extensive study, a nuanced understanding of their bioactivity reveals a promising scaffold for the development of novel therapeutic agents.[1] The transformation of these compounds from environmental concerns to potential drug candidates underscores the importance of continued research into their diverse biological interactions.[1]

This guide will navigate the complex world of chlorophenol derivatives, offering a structured exploration of their key biological activities and the scientific principles that govern them. We will begin by examining their well-established antimicrobial properties and then transition to their emerging roles in oncology and as modulators of cellular oxidative stress.

Antimicrobial Activity: A Renewed Look at a Classic Biocide

The antimicrobial properties of chlorophenol derivatives are well-documented, with their efficacy largely dependent on the degree and position of chlorination.[3] These compounds exhibit activity against a broad range of microorganisms, including bacteria and fungi.

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of many chlorophenol derivatives involves the disruption of microbial cell membranes and key cellular processes. Their lipophilic nature allows them to partition into the lipid bilayer of cell membranes, leading to increased permeability and leakage of essential intracellular components.[3] Furthermore, they can interfere with vital enzymatic activities within the microbial cell.

A significant aspect of their antimicrobial action is the uncoupling of oxidative phosphorylation. By disrupting the proton gradient across the mitochondrial or bacterial membrane, they inhibit ATP synthesis, depriving the cell of its primary energy source.

Structure-Activity Relationship in Antimicrobial Derivatives

A clear structure-activity relationship (SAR) exists for the antimicrobial activity of chlorophenol derivatives. Generally, an increase in the number of chlorine substituents correlates with increased antimicrobial potency.[3] The lipophilicity of the molecule, often quantified by the octanol-water partition coefficient (log P), is a critical factor.[4] A higher log P value facilitates membrane disruption and is a primary determinant of antimicrobial action.[4]

The synthesis of metal complexes with chlorophenol-containing ligands has emerged as a strategy to enhance antimicrobial activity.[3][5] Chelation of the metal ion can reduce its polarity, facilitating the passage of the complex across the microbial cell membrane.[6]

Experimental Workflow for Assessing Antimicrobial Efficacy

A systematic approach is essential for evaluating the antimicrobial potential of novel chlorophenol derivatives. The following workflow outlines the key experimental stages.

Antimicrobial_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies Synthesis Derivative Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Disk_Diffusion Disk Diffusion Assay Characterization->Disk_Diffusion Broth_Microdilution Broth Microdilution (MIC Determination) Disk_Diffusion->Broth_Microdilution Qualitative -> Quantitative Membrane_Permeability Membrane Permeability Assay Broth_Microdilution->Membrane_Permeability Enzyme_Inhibition Enzyme Inhibition Assays Membrane_Permeability->Enzyme_Inhibition

Caption: Experimental workflow for antimicrobial assessment.

The broth microdilution method is a quantitative technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9][10]

Materials:

  • Test chlorophenol derivatives

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotic (e.g., ampicillin)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Inoculum Preparation: Culture the microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum concentration (typically 5 x 10^5 CFU/mL).[7]

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds and the positive control antibiotic in the broth medium in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (inoculum without any compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).[11]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.[11]

Anticancer Activity: A New Frontier for Chlorophenol Derivatives

Recent research has unveiled the potential of chlorophenol derivatives as anticancer agents. Their cytotoxic effects against various cancer cell lines are being increasingly investigated, with several promising mechanisms of action identified.

Mechanisms of Anticancer Action

The anticancer activity of chlorophenol derivatives is multifactorial, often involving the induction of apoptosis (programmed cell death), inhibition of key enzymes involved in cancer progression, and interference with cellular signaling pathways.

  • Induction of Apoptosis: Many chlorophenol derivatives trigger apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This can involve the activation of caspases, a family of proteases that execute the apoptotic program.[12][13][14][15] A key event in the intrinsic pathway is the disruption of the mitochondrial membrane potential.[4][8][16][17][18]

  • Enzyme Inhibition:

    • Topoisomerase Inhibition: Some chlorophenol derivatives have been shown to inhibit topoisomerases, enzymes that are crucial for DNA replication and repair.[2][19][20][21][22] By inhibiting these enzymes, these compounds can induce DNA damage and trigger cell death in rapidly dividing cancer cells.

    • Cytochrome P450 Inhibition: Certain chlorophenols can inhibit cytochrome P450 (CYP) enzymes.[9][23][24][25] While this can lead to drug-drug interactions, it can also be exploited to modulate the metabolism of other anticancer drugs or to sensitize cancer cells to therapy.

  • Modulation of Signaling Pathways: Chlorophenol derivatives can interfere with critical signaling pathways that regulate cell growth, proliferation, and survival, such as the MAPK and PI3K/Akt pathways.[10][26][27][28][29]

Quantitative Data on Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected chlorophenol derivatives against various cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 1HCT11622.4[30]
Compound 2HCT1160.34[30]
Compound 6MCF-711.7[31]
Compound 6HepG20.21[31]
Compound 6A5491.7[31]
Compound 3dMCF-743.4[32]
Compound 4dMCF-739.0[32]
Compound 4dHT-108015.59[33]
Compound 4dA-54918.32[33]
Compound 4dMCF-717.28[33]
Compound 4dMDA-MB-23119.27[33]
Experimental Workflow for Assessing Anticancer Efficacy

A comprehensive evaluation of the anticancer properties of chlorophenol derivatives requires a multi-pronged approach, from initial cytotoxicity screening to in-depth mechanistic studies.

Anticancer_Workflow cluster_synthesis Synthesis & Characterization cluster_cytotoxicity Cytotoxicity Screening cluster_apoptosis Apoptosis Assays cluster_mechanism Mechanistic Studies Synthesis Derivative Synthesis Characterization Structural Characterization Synthesis->Characterization MTT_Assay MTT Assay (IC50 Determination) Characterization->MTT_Assay Caspase_Assay Caspase Activation Assay MTT_Assay->Caspase_Assay MMP_Assay Mitochondrial Membrane Potential Assay Caspase_Assay->MMP_Assay Enzyme_Inhibition Enzyme Inhibition (Topoisomerase, CYP) MMP_Assay->Enzyme_Inhibition Signaling_Pathway Signaling Pathway Analysis (Western Blot) Enzyme_Inhibition->Signaling_Pathway

Caption: Experimental workflow for anticancer assessment.

This protocol describes a fluorometric assay to measure the activity of executioner caspases-3 and -7, key markers of apoptosis.[12][13][14][15][34]

Materials:

  • Cancer cell line of interest

  • Test chlorophenol derivatives

  • Caspase-3/7 assay kit (containing lysis buffer, reaction buffer, DTT, and a fluorogenic substrate like Ac-DEVD-AFC)

  • 96-well black, clear-bottom plate

  • Fluorometric plate reader

  • Positive control for apoptosis (e.g., staurosporine)

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of the test compounds and controls for the desired duration.[14]

  • Cell Lysis: After treatment, lyse the cells according to the kit manufacturer's instructions to release the cellular contents, including caspases.[34]

  • Assay Reaction: Add the reaction buffer containing the fluorogenic substrate to the cell lysates.[34]

  • Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.[13]

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the fluorophore (e.g., 400 nm excitation and 505 nm emission for AFC).[34]

  • Data Analysis: The increase in fluorescence is proportional to the caspase-3/7 activity. Calculate the fold-increase in activity compared to the untreated control.[14]

Antioxidant Properties and Other Bioactivities

In addition to their antimicrobial and anticancer effects, some chlorophenol derivatives exhibit antioxidant properties. Their ability to scavenge free radicals can be attributed to the phenolic hydroxyl group.

Mechanism of Antioxidant Action

The antioxidant activity of phenolic compounds is primarily due to their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is relatively stable and less reactive.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the radical scavenging activity of compounds.[35][36][37][38]

Materials:

  • Test chlorophenol derivatives

  • DPPH solution in methanol

  • Methanol

  • 96-well plate

  • Spectrophotometer

  • Positive control (e.g., ascorbic acid or Trolox)

Procedure:

  • Sample Preparation: Prepare different concentrations of the test compounds and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, mix the sample solutions with the DPPH solution.[35]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[35]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[35]

  • Calculation: The decrease in absorbance of the DPPH solution indicates radical scavenging activity. Calculate the percentage of inhibition and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Synthesis of Bioactive Chlorophenol Derivatives

The synthesis of novel chlorophenol derivatives is a cornerstone of research in this field. Various synthetic strategies can be employed to modify the chlorophenol scaffold and explore the structure-activity landscape.

General Synthetic Approaches
  • Electrophilic Chlorination: The direct chlorination of phenols is a common method for preparing chlorophenols.[2]

  • Nucleophilic Substitution: The hydroxyl group of the phenol can be modified through reactions such as etherification or esterification.[11]

  • Metal-Catalyzed Cross-Coupling Reactions: These reactions are valuable for creating C-C, C-N, and C-S bonds, allowing for the introduction of diverse substituents onto the aromatic ring.[7][27]

  • Synthesis of Heterocyclic Derivatives: Chlorophenols can serve as starting materials for the synthesis of more complex heterocyclic compounds with potential biological activity.[19][20]

Synthesis_Approaches cluster_modification Modification Strategies cluster_derivatives Resulting Derivatives Chlorophenol Chlorophenol Scaffold Etherification Etherification Chlorophenol->Etherification Esterification Esterification Chlorophenol->Esterification Cross_Coupling Cross-Coupling Reactions Chlorophenol->Cross_Coupling Heterocycle_Formation Heterocycle Formation Chlorophenol->Heterocycle_Formation Ethers Ethers Etherification->Ethers Esters Esters Esterification->Esters Biaryls Biaryls/Amines Cross_Coupling->Biaryls Heterocycles Heterocycles Heterocycle_Formation->Heterocycles

Caption: Synthetic modification strategies for chlorophenol derivatives.

Conclusion and Future Perspectives

Chlorophenol derivatives represent a class of compounds with a rich and evolving history in the realm of biological activity. While their environmental impact necessitates careful consideration, their potential as therapeutic agents is undeniable. The continued exploration of their antimicrobial, anticancer, and antioxidant properties, guided by a deep understanding of their structure-activity relationships and mechanisms of action, holds significant promise for the future of drug discovery.

Future research should focus on the rational design and synthesis of novel derivatives with improved efficacy and reduced toxicity. The integration of computational modeling with experimental screening will be crucial in accelerating the identification of lead compounds. Furthermore, a more profound understanding of their interactions with biological targets at the molecular level will pave the way for the development of highly selective and potent therapeutic agents. This guide provides a solid foundation for researchers to embark on this exciting journey of discovery.

References

2-(Aminomethyl)-4-chlorophenol potential research applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Potential Research Applications of 2-(Aminomethyl)-4-chlorophenol

Executive Summary

This compound is a distinct chemical entity characterized by a chlorophenolic backbone with a reactive aminomethyl substituent. While direct, extensive research on this specific molecule is nascent, its structural motifs are prevalent in a multitude of pharmacologically active agents and functional materials. This guide provides a comprehensive, forward-looking analysis of its potential research applications, drawing upon established principles of medicinal chemistry and materials science, and leveraging data from structurally analogous compounds. We will delve into its plausible synthesis, explore its potential as a versatile building block for drug discovery, and propose detailed experimental workflows for its derivatization and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical spaces and leverage underutilized molecular scaffolds.

Introduction: Unveiling a Scaffold of Potential

In the landscape of drug discovery and chemical synthesis, the selection of foundational building blocks is a critical determinant of a program's success. This compound presents a compelling, albeit underexplored, scaffold. Its architecture combines three key features:

  • A Phenolic Hydroxyl Group: A versatile functional group that can act as a hydrogen bond donor, a nucleophile, or a precursor for ether linkages. Its acidity and reactivity are modulated by the other ring substituents.

  • A Primary Aminomethyl Group: This non-aromatic amino group provides a basic center and a key nucleophilic site for a wide array of derivatization reactions, such as acylation, alkylation, and reductive amination. The methylene spacer offers rotational flexibility compared to a directly attached amino group.

  • A Chlorine Substituent: The presence of a halogen atom at the 4-position significantly influences the molecule's electronic properties and lipophilicity. It can also serve as a handle for cross-coupling reactions, further expanding synthetic possibilities.

This unique combination of functionalities in a specific spatial arrangement makes this compound a promising starting point for generating libraries of novel compounds with diverse potential applications. This guide will serve as a technical primer on its core properties and a roadmap for its potential exploitation in research.

Physicochemical Properties and Proposed Synthesis

Predicted Physicochemical Data
PropertyPredicted Value/InformationJustification
Molecular Formula C₇H₈ClNODerived from structure
Molecular Weight 157.60 g/mol Derived from formula
Appearance Likely a white to off-white or light brown crystalline solid[1][2]Based on similar aminophenol compounds
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO[3]Typical for small phenolic compounds
pKa (amino group) ~9.5-10.0The aminomethyl group is a primary alkylamine, expected to be more basic than an aniline.
pKa (hydroxyl group) ~9.0-9.5The electron-withdrawing effect of the chlorine atom will increase the acidity of the phenol compared to phenol itself.
Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available 4-chloro-2-methylphenol. The pathway would involve a radical bromination of the methyl group, followed by a nucleophilic substitution with an amine equivalent.

Synthetic_Pathway_2-Aminomethyl-4-chlorophenol start 4-Chloro-2-methylphenol reagent1 NBS, BPO CCl4, Reflux intermediate 2-(Bromomethyl)-4-chlorophenol reagent2 1. NaN3, DMF 2. H2, Pd/C product This compound reagent1->intermediate Radical Bromination reagent2->product Azide Formation & Reduction

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-(Bromomethyl)-4-chlorophenol

  • To a solution of 4-chloro-2-methylphenol (1 equiv.) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 equiv.) and a radical initiator like benzoyl peroxide (BPO, 0.05 equiv.).

  • Reflux the reaction mixture at 70-80°C overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(Bromomethyl)-4-chlorophenol.

Step 2: Synthesis of this compound

  • Dissolve the 2-(Bromomethyl)-4-chlorophenol (1 equiv.) in dimethylformamide (DMF) and add sodium azide (NaN₃, 1.5 equiv.).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude azide intermediate.

  • Dissolve the crude azide in methanol and add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • The resulting residue can be purified by crystallization or column chromatography to afford the final product, this compound.

Potential Research Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile scaffold for generating novel bioactive molecules. Its structural features are reminiscent of motifs found in numerous successful therapeutic agents.

As a Core Building Block in Medicinal Chemistry

The aminophenol scaffold is a privileged structure in medicinal chemistry. The strategic placement of the amino and hydroxyl groups provides vectors for molecular elaboration that can influence binding interactions with biological targets[4]. The introduction of the methylene spacer in this compound offers increased conformational flexibility, which can be advantageous for optimizing ligand-receptor interactions.

Potential Therapeutic Targets:

  • Kinase Inhibitors: Many kinase inhibitors utilize an aminophenol or related scaffold to interact with the hinge region of the ATP binding site. The aminomethyl group can be acylated or functionalized to extend into other pockets of the kinase domain.

  • Monoamine Transporter Modulators: Derivatives of aminomethylphenols are structurally related to compounds known to inhibit the reuptake of catecholamines like norepinephrine, suggesting potential applications in neurological and psychiatric disorders[5].

  • Anticancer Agents: The aminophenol scaffold has been explored for its potential to yield effective STAT3 inhibitors, a key target in oncology[4]. The ability to derivatize both the amino and hydroxyl groups allows for fine-tuning of activity and properties.

Derivatization_Pathways cluster_amine Amine Derivatization cluster_phenol Phenol Derivatization core This compound acyl N-Acyl Derivatives core->acyl R-COCl, Base alkyl N-Alkyl Derivatives core->alkyl R-CHO, NaBH(OAc)3 sulfonamide N-Sulfonyl Derivatives core->sulfonamide R-SO2Cl, Base ether Ether Derivatives core->ether R-Br, Base ester Ester Derivatives core->ester R-COCl, Base

Caption: Potential derivatization pathways for this compound.

Precursor for Heterocyclic Scaffolds

The vicinal arrangement of the aminomethyl and hydroxyl groups makes this compound an excellent precursor for the synthesis of various heterocyclic systems, particularly those containing a 1,3-oxazine ring system (benzoxazines). This is analogous to the cyclization of 2-amino-4-chlorophenol with reagents like phosgene or urea to produce chlorzoxazone, a centrally acting muscle relaxant[3][6][7][8].

Proposed Cyclization Protocol:

  • Dissolve this compound (1 equiv.) in a suitable solvent like toluene.

  • Add an aldehyde or ketone (1.1 equiv.).

  • Heat the mixture to reflux, often with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction and remove the solvent under reduced pressure.

  • Purify the resulting benzoxazine derivative by crystallization or column chromatography.

Application in the Development of Antioxidants

Phenolic compounds are well-known for their antioxidant properties. The introduction of an aminomethyl group can enhance this activity. Studies on related aminomethyl derivatives of phenols have shown significant radical-scavenging activity and the ability to inhibit oxidative hemolysis[9][10]. Research could be directed towards evaluating this compound and its derivatives for their potential as novel antioxidants.

Case Study: Targeting the STAT3 Signaling Pathway

To illustrate the potential application of this scaffold, we consider the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a critical regulator of cell proliferation, survival, and differentiation, which is often dysregulated in cancer[4]. Small molecule inhibitors that disrupt STAT3 signaling are a major focus of oncology drug discovery.

STAT3_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation stat3_p p-STAT3 stat3->stat3_p dimer p-STAT3 Dimer stat3_p->dimer Dimerization nucleus Nucleus dimer->nucleus gene_transcription Gene Transcription (Proliferation, Survival) inhibitor This compound Derivative inhibitor->stat3_p Inhibits Dimerization

Caption: Simplified STAT3 signaling pathway and a potential point of inhibition.

A research program could synthesize a library of N-acyl derivatives of this compound to probe the binding pocket of the STAT3 SH2 domain, aiming to disrupt the dimerization of phosphorylated STAT3 and thereby inhibit downstream gene transcription. The chlorine atom would serve to modulate the compound's cell permeability and metabolic stability, while the N-acyl substituent would be varied to optimize binding affinity.

Safety and Handling

No specific safety data exists for this compound. However, based on data for the closely related 2-amino-4-chlorophenol, the following precautions should be taken[2][11][12]:

  • Toxicity: The compound should be considered harmful if swallowed, in contact with skin, or if inhaled[11][12]. It may cause skin and eye irritation[2][11]. Some related aminophenols are suspected of causing cancer[1][2].

  • Personal Protective Equipment (PPE): Use under a chemical fume hood. Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat[2][11].

  • Handling: Avoid creating dust. Keep the container tightly closed in a dry, cool, and well-ventilated place[11].

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations[11][12].

Conclusion and Future Directions

This compound stands as a promising yet underexplored building block for chemical and pharmaceutical research. Its trifunctional nature provides a rich platform for generating diverse molecular architectures. The insights from structurally related compounds strongly suggest its potential utility in developing novel kinase inhibitors, CNS-active agents, and heterocyclic scaffolds.

Future research should focus on:

  • Efficient Synthesis and Characterization: Developing and optimizing a scalable synthetic route and fully characterizing the compound's physicochemical properties.

  • Library Synthesis: Creating a diverse library of derivatives through functionalization of the amino and hydroxyl groups.

  • Biological Screening: Evaluating these derivatives in a broad range of biological assays, including kinase panels, antimicrobial assays, and cytotoxicity screens against cancer cell lines.

The exploration of this scaffold could unlock new avenues in drug discovery and provide novel tools for chemical biology.

References

Navigating the Chemistry of Aminophenols: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Aminophenol compounds, encompassing ortho-, meta-, and para-isomers, are foundational building blocks in a multitude of industrial and research applications, from the synthesis of pharmaceuticals to the development of advanced materials.[1][2] However, their utility is matched by a significant hazard profile that demands a comprehensive and nuanced understanding of their safe handling. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals, moving beyond rudimentary safety data sheet (SDS) summaries to elucidate the causality behind essential safety protocols. By integrating toxicological data, engineering controls, personal protective equipment (PPE) requirements, and emergency procedures, this document serves as a self-validating system for the safe and effective utilization of aminophenol compounds in a laboratory setting.

Introduction: The Dichotomy of Aminophenol Utility and Hazard

Aminophenols are aromatic compounds characterized by the presence of both an amino (-NH₂) and a hydroxyl (-OH) group attached to a benzene ring. Their isomeric forms (ortho-, meta-, and para-aminophenol) exhibit distinct chemical properties and toxicological profiles, influencing their application and the specific safety measures required.[2] For instance, o-aminophenol is a key precursor in the production of azo dyes and certain pharmaceuticals like paracetamol, while p-aminophenol has seen use in photographic developers and as an intermediate in various chemical syntheses.[1]

The inherent reactivity that makes these compounds valuable also underpins their potential for harm. Aminophenols can be absorbed through the skin, inhaled, or ingested, leading to a range of adverse health effects.[3] A primary concern is the induction of methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced, leading to symptoms such as headache, dizziness, cyanosis (a blueish discoloration of the skin), and in severe cases, collapse and death.[3] Furthermore, there is evidence suggesting that aminophenols may be mutagenic, necessitating handling with extreme caution to minimize all potential exposure.[3] Skin and eye irritation are also common acute effects of contact.[1][3]

This guide is structured to provide a holistic understanding of aminophenol safety, beginning with a detailed hazard analysis of each isomer, followed by a systematic approach to risk mitigation through engineering controls, personal protective equipment, and meticulous handling protocols.

Isomer-Specific Hazard Analysis

The toxicological profiles of aminophenol isomers vary, a critical consideration for any risk assessment.[2] A summary of their key hazards is presented below.

Hazard o-Aminophenol m-Aminophenol p-Aminophenol
Acute Oral Toxicity LD₅₀: 380 mg/kg (rat)[1]Harmful if swallowed[4][5]Harmful if swallowed[6][7]
Acute Inhalation Toxicity Harmful if inhaled[8]Harmful if inhaled[4][5]Harmful if inhaled[6]
Skin Corrosion/Irritation Moderate skin irritant[1]May cause skin irritation[9]May cause skin irritation[10]
Eye Damage/Irritation Moderate eye irritant[1]Causes serious eye irritation[5]May cause eye irritation[11]
Sensitization May cause allergic skin reaction[1]May cause an allergic skin reactionMay cause allergy or asthma symptoms or breathing difficulties if inhaled; May cause an allergic skin reaction[11]
Mutagenicity Suspected of causing genetic defects[8]Not classifiedSuspected of causing genetic defects[6][12]
Specific Target Organ Toxicity (Repeated Exposure) Not classifiedNot classifiedMay cause damage to organs (Kidney) through prolonged or repeated exposure
Aquatic Hazard Persistent in aquatic environments[1]Toxic to aquatic life with long lasting effects[4][5]Very toxic to aquatic life with long lasting effects[6][7][12]

This table is a synthesis of information from multiple safety data sheets and should be used as a guide. Always refer to the specific SDS for the compound in use.

The causality behind these hazards lies in the metabolic pathways of aminophenols. For instance, p-aminophenol is known for its nephrotoxicity (kidney toxicity), which is thought to be mediated by the formation of reactive metabolites like benzoquinone imine.[13][14][15] The formation of methemoglobin is attributed to the cyclic oxidation-reduction of the aminophenol, leading to the oxidation of hemoglobin.[13]

The Hierarchy of Controls: A Systematic Approach to Risk Mitigation

To ensure the safety of laboratory personnel, a hierarchical approach to controlling exposure to aminophenols is essential. This prioritizes the most effective control measures first.

Spill_Response_Workflow spill {Spill Occurs} evacuate Evacuate Area Alert Others spill->evacuate assess Assess Spill Small or Large? evacuate->assess small_spill Small Spill Trained Personnel Only Don Full PPE assess->small_spill Small large_spill Large Spill Call EHS/Emergency Services assess->large_spill Large contain Contain Spill Use Inert Absorbent small_spill->contain report {Report Incident} large_spill->report cleanup Collect Material Place in Labeled Waste Container contain->cleanup decontaminate Decontaminate Area Wash with Soap and Water cleanup->decontaminate decontaminate->report

References

An In-depth Technical Guide to the Environmental Fate of Chlorinated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Understanding the Legacy and Future of Chlorinated Phenols

Chlorinated phenols (CPs) represent a class of synthetic aromatic compounds that have been instrumental in industrial and agricultural progress for nearly a century.[1][2][3] Their utility as broad-spectrum biocides, wood preservatives, and precursors for pesticides and pharmaceuticals is well-documented.[4][5][6][7][8] However, this utility has come at a significant environmental cost. The same chemical stability that makes them effective preservatives also contributes to their persistence in the environment.[1][2] This guide is designed for the scientific community—researchers, environmental scientists, and drug development professionals—to provide a comprehensive understanding of the complex journey of chlorinated phenols once they enter our ecosystems. We will move beyond simple descriptions to explore the causal mechanisms governing their transport, transformation, and ultimate fate, grounding our discussion in established scientific principles and field-proven methodologies.

Sources and Physicochemical Properties: The Genesis of Contamination

Understanding the environmental fate of any compound begins with its origin and inherent chemical characteristics. CPs are introduced into the environment through a variety of pathways. Key sources include direct industrial effluent discharge from manufacturing facilities, runoff from agricultural areas where CP-derived pesticides have been applied, and their formation as byproducts during processes like chlorine-based pulp bleaching and the disinfection of drinking water.[1][5][7][9][10][11]

The environmental behavior of CPs is dictated by their physicochemical properties, which vary significantly with the number and position of chlorine substituents on the phenol ring.[12] Key parameters are summarized in Table 1.

Table 1: Physicochemical Properties of Selected Chlorophenols

CompoundMolecular FormulaLog KowWater Solubility (mg/L)pKaVapor Pressure (Pa)
2-Chlorophenol (2-CP)C₆H₅ClO2.1528,5008.52280
2,4-Dichlorophenol (2,4-DCP)C₆H₄Cl₂O3.064,5007.8531
2,4,6-Trichlorophenol (2,4,6-TCP)C₆H₃Cl₃O3.728006.425.3
Pentachlorophenol (PCP)C₆HCl₅O5.12144.740.002

Data compiled from various public sources.

Expert Interpretation: The octanol-water partition coefficient (Kow) is a critical determinant of a CP's behavior. As chlorine substitution increases, so does the Log Kow value, indicating greater hydrophobicity (lipophilicity). This has profound implications:

  • Mobility: Highly chlorinated phenols like PCP adsorb strongly to organic matter in soil and sediment, reducing their mobility in water.[13][14] Conversely, less chlorinated phenols are more water-soluble and can be transported more readily in groundwater and surface water.[7][14]

  • Bioaccumulation: The high lipophilicity of compounds like tetrachlorophenols and PCP drives their tendency to accumulate in the fatty tissues of organisms, a process known as bioaccumulation.[5][15]

  • Acidity (pKa): The pKa determines the ionization state of the phenol at a given pH. Environmental pH is a master variable; under neutral to alkaline conditions (pH > pKa), CPs exist predominantly as the more water-soluble phenolate anion, increasing their mobility in soil and water.[13][16]

Abiotic Transformation: The Chemical Gauntlet

Once in the environment, CPs are subjected to non-biological degradation processes. While generally slow, these abiotic pathways are significant contributors to the overall transformation of these compounds.

Photodegradation (Photolysis)

Sunlight is a powerful driver of chemical change. The primary mechanism for the photolytic degradation of CPs is reductive dehalogenation, where a chlorine atom is replaced by a hydrogen atom.[17] The rate of photodegradation is influenced by the number and position of chlorine atoms, with rates generally decreasing as the number of chlorine atoms increases.[18][19]

Advanced Oxidation Processes (AOPs), such as those involving hydroxyl radicals (•OH) generated by UV/H₂O₂ or photocatalysts like titanium dioxide (TiO₂), can dramatically accelerate degradation, ultimately mineralizing CPs to CO₂, water, and chloride ions.[9][20]

Hydrolysis

Hydrolysis, the cleavage of a chemical bond by the addition of water, is generally not a significant degradation pathway for the carbon-chlorine bond on the aromatic ring of CPs under typical environmental temperature and pH conditions. This bond is exceptionally stable, contributing to the persistence of these compounds.

Biotic Transformation: Nature's Cleanup Crew

The most significant route for the complete destruction of chlorinated phenols in the environment is through microbial degradation.[4][21] Microorganisms have evolved sophisticated enzymatic machinery to utilize these compounds as a source of carbon and energy. The specific pathways employed are critically dependent on the presence or absence of oxygen.

Aerobic Biodegradation

In oxygen-rich environments, bacteria are the primary agents of CP degradation.[4] The strategy for breakdown depends on the degree of chlorination.

  • Lesser-Chlorinated Phenols (Mono- and Dichlorophenols): The degradation is typically initiated by a monooxygenase enzyme. This enzyme hydroxylates the aromatic ring to form a chlorocatechol intermediate.[4][22] Subsequently, a dioxygenase enzyme cleaves the aromatic ring between the two hydroxyl groups (ortho-cleavage) or adjacent to one of them (meta-cleavage).[4][22] Dechlorination often occurs after the ring has been opened.[21]

  • Highly-Chlorinated Phenols (e.g., PCP): For more recalcitrant compounds like pentachlorophenol, the initial attack is often a hydrolytic dechlorination catalyzed by a PCP-4-monooxygenase , which replaces a chlorine atom with a hydroxyl group to form a tetrachlorohydroquinone.[23][24] This initial dechlorination is crucial because the presence of multiple chlorine atoms can inhibit the ring-cleavage dioxygenases.[17] Following one or more dechlorination steps, the ring is cleaved and the resulting intermediates enter central metabolic pathways.

Aerobic_Degradation cluster_less_cl Lesser-Chlorinated Phenols (e.g., 2,4-DCP) cluster_high_cl Highly-Chlorinated Phenols (e.g., PCP) cluster_common Common Pathway DCP 2,4-Dichlorophenol CC 3,5-Dichlorocatechol DCP->CC Monooxygenase RC Ring Cleavage Product CC->RC Dioxygenase PCP Pentachlorophenol TCHQ Tetrachlorohydroquinone PCP->TCHQ PCP-4-Monooxygenase TCHQ->RC Further Dechlorination & Ring Cleavage TCA TCA Cycle Intermediates RC->TCA CO2 CO2 + H2O + Cl- TCA->CO2

Caption: Generalized aerobic degradation pathways for chlorinated phenols.

Anaerobic Biodegradation

In the absence of oxygen, such as in deep sediments, flooded soils, and certain bioreactors, a different set of microbial communities and metabolic strategies dominate.

The critical first step in the anaerobic breakdown of CPs is reductive dechlorination .[4][21] In this process, certain anaerobic bacteria use the chlorinated phenol as an electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom.[4][21][24] This is a stepwise process, particularly for highly chlorinated phenols like PCP, which is sequentially dechlorinated to tetrachlorophenols, then trichlorophenols, dichlorophenols, monochlorophenols, and finally, phenol.[4]

This process is ecologically significant because:

  • It detoxifies the compounds, as toxicity generally decreases with a lower degree of chlorination.[22]

  • The resulting lesser-chlorinated phenols or phenol itself are much more easily degraded, often fully mineralized to methane and carbon dioxide by other members of the anaerobic microbial consortium (e.g., methanogens).[4][24]

Specialized bacteria, such as species of Dehalococcoides and Desulfitobacterium, are known to carry out these reductive dechlorination steps.[23]

Anaerobic_Degradation PCP Pentachlorophenol TeCP Tetrachlorophenols PCP->TeCP Reductive Dechlorination (-Cl, +H) TCP Trichlorophenols TeCP->TCP Reductive Dechlorination (-Cl, +H) DCP Dichlorophenols TCP->DCP Reductive Dechlorination (-Cl, +H) MCP Monochlorophenols DCP->MCP Reductive Dechlorination (-Cl, +H) Phenol Phenol MCP->Phenol Reductive Dechlorination (-Cl, +H) EndProducts CH4 + CO2 Phenol->EndProducts Fermentation & Methanogenesis

Caption: Stepwise anaerobic reductive dechlorination of pentachlorophenol.

Investigative Methodologies: A Practical Guide

To accurately assess the environmental fate of CPs, rigorous and validated analytical protocols are essential. The following sections provide self-validating workflows for sample analysis and biodegradation assessment.

Protocol: Quantitative Analysis of Chlorophenols in Water by GC-MS

Causality: This protocol employs Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for identifying and quantifying trace levels of organic contaminants. An acetylation derivatization step is included because it converts the polar, acidic phenols into less polar, more volatile esters, which results in sharper chromatographic peaks and improved sensitivity.

Methodology:

  • Sample Collection: Collect 1 L water samples in amber glass bottles to prevent photodegradation. Acidify to pH < 2 with concentrated sulfuric acid to preserve the CPs in their protonated form. Store at 4°C.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of deionized water acidified to pH 2.

    • Pass the 1 L water sample through the cartridge at a flow rate of ~10 mL/min. The CPs will adsorb to the C18 stationary phase.

    • Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

    • Dry the cartridge under a gentle stream of nitrogen for 20 minutes.

  • Elution: Elute the trapped CPs from the cartridge with 5 mL of ethyl acetate into a collection vial.

  • Derivatization:

    • Add 100 µL of pyridine (as a catalyst) and 200 µL of acetic anhydride to the ethyl acetate eluate.

    • Cap the vial tightly and heat at 60°C for 20 minutes. This converts the chlorophenols to their corresponding acetate esters.

    • Allow to cool, then add 5 mL of a 5% sodium bicarbonate solution to neutralize excess acetic anhydride. Vortex and allow layers to separate.

  • Analysis:

    • Carefully transfer the upper organic layer (ethyl acetate) to a GC vial.

    • Inject 1 µL into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • Use a temperature program that effectively separates the target CP-acetates.

    • Quantify using Selected Ion Monitoring (SIM) mode on the mass spectrometer for maximum sensitivity and selectivity. Use a multi-point calibration curve prepared from certified standards.

Protocol: Assessing Aerobic Biodegradation Potential via a Microcosm Study

Causality: A microcosm study is a controlled laboratory experiment that simulates environmental conditions to determine if indigenous microorganisms in a soil or water sample can degrade a specific contaminant. By comparing a live (non-sterile) microcosm to a sterile control, we can definitively attribute the loss of the contaminant to biological activity.

Methodology:

  • Microcosm Setup:

    • Prepare two sets of serum bottles (e.g., 125 mL).

    • Live Microcosms: To each bottle, add 50 g of site soil and 100 mL of a mineral salts medium.

    • Sterile Controls: To each bottle, add 50 g of site soil and 100 mL of mineral salts medium. Autoclave the bottles twice on consecutive days to ensure sterility.

  • Spiking: Prepare a stock solution of the target chlorophenol (e.g., 2,4-DCP) in methanol. Spike all microcosms (live and sterile) to achieve a target initial concentration (e.g., 50 mg/L). The methanol volume should be <0.1% of the total liquid volume to avoid serving as an unintended carbon source.

  • Incubation: Crimp-seal all bottles with Teflon-lined septa. Place them on a shaker in the dark at a constant temperature (e.g., 25°C). The dark condition prevents abiotic photodegradation.

  • Sampling: At designated time points (e.g., 0, 3, 7, 14, 28 days), sacrificially sample triplicate bottles from both the live and sterile sets.

  • Analysis:

    • Extract the aqueous phase from each bottle.

    • Analyze the concentration of the parent chlorophenol using the GC-MS protocol described in 4.1.

    • Monitor for the appearance of chloride ions using an ion chromatograph, as the release of chloride is stoichiometric proof of dechlorination and mineralization.

  • Data Interpretation: Plot concentration versus time for both live and control microcosms. A significantly faster rate of disappearance in the live samples compared to the sterile controls is conclusive evidence of biodegradation.

Microcosm_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Collect Collect Site Soil & Groundwater Setup Prepare Microcosm Bottles (Live vs. Sterile Controls) Collect->Setup Spike Spike All Bottles with Target Chlorophenol Setup->Spike Incubate Incubate in Dark on Shaker Spike->Incubate Sample Sacrificial Sampling Over Time Incubate->Sample Extract Extract & Prepare Samples Sample->Extract Analyze Analyze via GC-MS (CPs) & IC (Chloride) Extract->Analyze Plot Plot Concentration vs. Time Analyze->Plot Interpret Compare Live vs. Sterile Assess Biodegradation Plot->Interpret

Caption: Experimental workflow for a chlorophenol biodegradation microcosm study.

Conclusion and Future Perspectives

The environmental fate of chlorinated phenols is a multifaceted issue governed by a complex interplay of physicochemical properties, abiotic forces, and, most importantly, microbial activities. While significant progress has been made in elucidating the aerobic and anaerobic degradation pathways, challenges remain. The recalcitrance of highly chlorinated congeners and the potential for the formation of toxic intermediates necessitate a continued research focus.[1][2] Future work should prioritize the isolation and characterization of novel microbial strains with enhanced degradative capabilities, the optimization of bioremediation strategies that couple anaerobic and aerobic processes, and a deeper understanding of the genetic regulation of CP degradation pathways. This knowledge is paramount for developing robust, cost-effective technologies to manage and remediate sites contaminated with these legacy pollutants.

References

2-(Aminomethyl)-4-chlorophenol molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Aminomethyl)-4-chlorophenol

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound (CAS No: 3970-05-6), a pivotal chemical intermediate in the pharmaceutical and fine chemical industries. The document begins by establishing its fundamental physicochemical properties, with a core focus on the precise determination and significance of its molecular weight. It further explores common synthetic pathways with mechanistic insights, outlines robust analytical methodologies for quality control, details critical safety and handling protocols, and discusses its applications in modern drug development. This guide is structured to serve as an essential resource, blending theoretical principles with practical, field-proven insights for professionals engaged in chemical research and development.

Core Physicochemical & Structural Characterization

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and synthesis. This compound is a substituted phenol characterized by an aminomethyl group (-CH₂NH₂) ortho to the hydroxyl group and a chlorine atom para to it. This specific arrangement of functional groups dictates its chemical behavior, reactivity, and utility as a versatile building block.

Molecular Weight and Formula

The molecular weight is a critical parameter for all stoichiometric calculations, ensuring precision in reaction design, analytical standard preparation, and structural elucidation. The molecular formula for this compound is C₇H₈ClNO .[1][2]

Based on the standard atomic weights of its constituent elements, the molecular weight is calculated as:

  • (Carbon: 7 x 12.011) + (Hydrogen: 8 x 1.008) + (Chlorine: 1 x 35.453) + (Nitrogen: 1 x 14.007) + (Oxygen: 1 x 15.999) = 157.60 g/mol .[1][2]

This value is the cornerstone for converting between mass and moles, a daily necessity in any research laboratory. All quantitative data and experimental designs involving this compound rely on the accuracy of this figure.

Table 1: Key Physicochemical Identifiers and Properties

PropertyValueSource(s)
IUPAC Name This compoundChemicalBook[1]
CAS Number 3970-05-6ChemicalBook[1][2]
Molecular Formula C₇H₈ClNOChemicalBook[1][2]
Molecular Weight 157.60 g/mol ChemicalBook[1][2]
Appearance White to off-white crystalline powderGeneric Supplier Data
Storage Temperature 2-8°CChemicalBook[1]

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A logical and commonly employed synthetic strategy involves the transformation of a more readily available precursor, 4-chlorophenol. This pathway leverages well-established named reactions to build the target molecule.

Synthetic Workflow Diagram

Caption: A logical synthetic pathway from 4-chlorophenol.

Step-by-Step Mechanistic Explanation
  • Step 1: Ortho-Formylation (Reimer-Tiemann Reaction): The synthesis commences with the formylation of 4-chlorophenol. The Reimer-Tiemann reaction is an exemplary choice, utilizing chloroform (CHCl₃) and a strong base (e.g., NaOH). The highly electron-donating hydroxyl group activates the aromatic ring and directs the electrophilic dichlorocarbene intermediate primarily to the ortho position, yielding 4-chloro-2-hydroxybenzaldehyde. This step is foundational as it installs the carbon atom that will ultimately become part of the aminomethyl group.

  • Step 2: Oximation: The aldehyde intermediate is then converted to an oxime. This is a robust condensation reaction with hydroxylamine (NH₂OH). The nitrogen of the hydroxylamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde, followed by dehydration, to form 4-chloro-2-hydroxybenzaldehyde oxime. Causality: This step is critical for introducing the nitrogen atom into the structure in a form that is readily reducible to a primary amine.

  • Step 3: Reduction to Amine: The final step is the reduction of the oxime to the target primary amine. Catalytic hydrogenation is the preferred method in many applications due to its high efficiency and cleaner reaction profiles compared to metal hydride reagents. The oxime is reduced using hydrogen gas (H₂) over a noble metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. This process cleaves the N-O bond and saturates the C=N double bond to form the aminomethyl group.

Analytical Validation and Quality Control

To ensure the identity, purity, and quality of this compound for use in sensitive applications like drug synthesis, a stringent analytical workflow is mandatory. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this process.

Analytical Workflow Diagram

G cluster_0 Sample & Standard Prep cluster_1 Chromatographic Analysis cluster_2 Data Processing & Reporting A Weigh Compound & Ref. Std. B Volumetric Dissolution (e.g., Methanol) A->B C Injection onto Reverse-Phase C18 Column B->C D Gradient Elution (ACN/H₂O Mobile Phase) C->D E UV Detection (e.g., 280 nm) D->E F Peak Integration & Retention Time Match E->F G Purity Calculation (% Area Normalization) F->G H Certificate of Analysis (CoA) G->H

Caption: A standard workflow for purity validation by HPLC.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol describes a self-validating system for the quantification of purity. Similar methods are standard for analogous aminophenol derivatives.[3][4]

  • System Preparation:

    • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Acetic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.[3]

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Sample Solution (100 µg/mL): Prepare the sample to be tested in the same manner as the standard.

  • Chromatographic Run:

    • Equilibrate the column with an initial mobile phase composition (e.g., 90% A, 10% B) for at least 15 minutes.

    • Inject 10 µL of the standard and sample solutions.

    • Run a linear gradient (e.g., from 10% B to 90% B over 20 minutes) to ensure the elution of any potential impurities with different polarities.

  • Data Analysis and Trustworthiness:

    • System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (%RSD) of the peak area should be less than 2.0%. This validates that the system is performing precisely.

    • Peak Identification: The retention time of the main peak in the sample chromatogram must match that of the reference standard.

    • Purity Calculation: Calculate the purity using the area normalization method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100. The compendial limit for related substances like 2-amino-4-chlorophenol in drug products is often less than 0.5%.[3]

Safety, Handling, and Storage

As a substituted chlorophenol and amine, this compound requires careful handling to mitigate potential hazards. The information provided in Safety Data Sheets (SDS) for related compounds like 2-amino-4-chlorophenol serves as a strong guideline.

  • Hazard Classification: Classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[5][6]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a chemical fume hood.[5] Wear appropriate PPE, including:

    • Nitrile gloves

    • Chemical safety goggles or face shield

    • Laboratory coat

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]

  • Storage: Store in a tightly sealed container in a cool (recommended 2-8°C), dry, and well-ventilated place.[1] Keep away from strong oxidizing agents.

Role and Application in Drug Development

Aminophenol scaffolds are crucial building blocks in medicinal chemistry. The unique positioning of the amino, hydroxyl, and chloro groups on this compound provides distinct vectors for chemical modification, allowing for the synthesis of diverse compound libraries.

  • Scaffold for Synthesis: It serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Its bifunctional nature allows it to be incorporated into larger molecules through reactions at the amine or hydroxyl group.

  • Modulation of Properties: The chlorophenyl moiety is a common feature in drug design used to modulate pharmacokinetic properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.

  • Precursor to Biologically Active Molecules: Aminophenol derivatives are precursors to a wide range of therapeutics, including kinase inhibitors for oncology and other agents.[7] The structural motif is found in compounds investigated for various activities.

References

A Technical Guide to the Synthesis of 2-Amino-4-Chlorophenol from 4-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 2-Amino-4-chlorophenol is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This guide provides a comprehensive, technically-grounded methodology for its preparation from 4-chlorophenol. The synthesis is presented as a robust two-step process: the regioselective nitration of 4-chlorophenol to yield 4-chloro-2-nitrophenol, followed by the chemoselective reduction of the nitro moiety to the corresponding amine. This document offers an in-depth exploration of the reaction mechanisms, detailed step-by-step experimental protocols, and critical safety considerations, designed for researchers and professionals in chemical and drug development.

Introduction

2-Amino-4-chlorophenol (IUPAC name: 2-amino-4-chlorophenol; CAS No: 95-85-2) is a substituted phenol derivative of significant industrial value. Its structure, featuring amino, hydroxyl, and chloro functional groups, makes it a versatile building block in organic synthesis. Notably, it serves as a key starting material for the hypnotic agent Suvorexant and various dyestuffs, including acid and reactive dyes.[1] The synthesis from the readily available commodity chemical 4-chlorophenol is an economically important transformation that requires precise control over reaction conditions to ensure high yield and purity. This guide details a reliable and scalable laboratory-scale synthesis pathway.

Synthetic Strategy Overview

The conversion of 4-chlorophenol to 2-amino-4-chlorophenol is most efficiently achieved through a two-stage synthetic sequence. This approach circumvents the challenges of direct amination of the phenol ring.

  • Electrophilic Aromatic Substitution (Nitration): The aromatic ring of 4-chlorophenol is first activated by the hydroxyl group, directing an incoming electrophile to the ortho positions. A controlled nitration introduces a nitro group, yielding the key intermediate, 4-chloro-2-nitrophenol.

  • Chemoselective Reduction: The nitro group of the intermediate is then selectively reduced to an amino group, leaving the other functionalities intact.

Synthetic_Pathway 4-Chlorophenol 4-Chlorophenol Intermediate 4-Chloro-2-nitrophenol 4-Chlorophenol->Intermediate Step 1: Nitration (HNO₃, H₂SO₄) Final_Product 2-Amino-4-chlorophenol Intermediate->Final_Product Step 2: Reduction (Fe, HCl) Reduction_Workflow cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Isolation A Charge flask with Fe powder, H₂O, HCl B Heat mixture to reflux A->B 1. Activate Iron C Add 4-chloro-2-nitrophenol portion-wise B->C 2. Initiate Reaction D Continue reflux until yellow color disappears C->D 3. Monitor Progress E Hot filter to remove iron sludge D->E 4. Separate Catalyst F Neutralize filtrate with acid, then base to precipitate product E->F 5. Isolate Product G Filter, wash, and dry 2-amino-4-chlorophenol F->G 6. Purify

References

An In-depth Technical Guide to 2-Amino-4-chlorophenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chlorophenol is a halogenated aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of chemical entities, ranging from pharmaceuticals and agrochemicals to dyes and photographic materials. Its unique structural features—a phenol, an amine, and a chlorine atom on a benzene ring—confer a versatile reactivity profile, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-amino-4-chlorophenol, detailed methodologies for its synthesis and analysis, and an exploration of its applications, with a particular focus on its relevance in the field of drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-amino-4-chlorophenol is paramount for its effective handling, application in synthesis, and for predicting its behavior in biological and environmental systems.

General Properties
PropertyValueSource(s)
IUPAC Name 2-amino-4-chlorophenol[1]
Synonyms 5-Chloro-2-hydroxyaniline, 4-Chloro-2-aminophenol[1]
CAS Number 95-85-2[2]
Molecular Formula C₆H₆ClNO[2]
Molecular Weight 143.57 g/mol [1]
Appearance Light brown to reddish-brown crystalline solid/powder. May sometimes appear slightly greenish.[1][3]
Melting Point 136-141 °C[2]
Boiling Point 276.8 ± 25.0 °C at 760 mmHg[2]
Density 1.4 ± 0.1 g/cm³[2]
Solubility

The solubility of 2-amino-4-chlorophenol is a critical parameter for its use in various reaction media. Due to the presence of both polar (amino and hydroxyl) and nonpolar (chlorinated benzene ring) moieties, its solubility characteristics are nuanced.

  • Water: It is slightly soluble in water, with a reported solubility of 3 g/L at 26 °C.[1] The presence of the amino and hydroxyl groups allows for hydrogen bonding with water molecules.

  • Organic Solvents: It is soluble in various organic solvents, including alcohols (such as methanol and ethanol) and acetone.[3] This makes it versatile for a range of chemical transformations.

  • pH Dependence: The solubility of 2-amino-4-chlorophenol is pH-dependent. In acidic conditions, the amino group can be protonated, leading to a significant increase in aqueous solubility.[3] Conversely, in alkaline conditions, the phenolic proton can be removed, which may also affect its solubility.

Acidity and Basicity

The pKa values of the amino and hydroxyl groups are crucial for understanding the ionization state of the molecule at different pH values, which is particularly important in drug design and formulation.

  • Predicted pKa: A predicted pKa value for the phenolic hydroxyl group is approximately 9.31.[4] Experimental determination of the pKa values for both the amino and hydroxyl groups is recommended for precise applications.

Spectral Data for Structural Elucidation

Spectroscopic data are indispensable for the unambiguous identification and characterization of 2-amino-4-chlorophenol.

Infrared (IR) Spectroscopy

The IR spectrum of 2-amino-4-chlorophenol exhibits characteristic absorption bands corresponding to its functional groups. Key absorptions include:

  • O-H stretch: A broad band in the region of 3300-3500 cm⁻¹

  • N-H stretch: Two sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O stretch (phenol): A strong band around 1200-1250 cm⁻¹.

  • C-N stretch: An absorption in the 1250-1350 cm⁻¹ region.

  • C-Cl stretch: A band in the 600-800 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons will appear as distinct signals in the downfield region (typically 6.5-7.5 ppm), with their splitting patterns revealing their coupling relationships. The protons of the -NH₂ and -OH groups will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum shows distinct signals for each of the six carbon atoms in the benzene ring, with their chemical shifts influenced by the attached substituents (-OH, -NH₂, -Cl).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 2-amino-4-chlorophenol will show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight (143.57). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion peak and chlorine-containing fragment ions.

Synthesis of 2-Amino-4-chlorophenol

A common and reliable method for the laboratory-scale synthesis of 2-amino-4-chlorophenol is the reduction of 4-chloro-2-nitrophenol.

Experimental Protocol: Reduction of 4-chloro-2-nitrophenol

This protocol is based on a well-established method utilizing iron powder in an acidic medium.

Materials:

  • 4-chloro-2-nitrophenol

  • Finely powdered cast iron shavings

  • 2 N Hydrochloric acid

  • 2 N Sodium carbonate solution

  • Sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Concentrated sodium acetate solution

  • Sodium chloride (salt)

  • Water

Equipment:

  • Reaction flask equipped with a stirrer, condenser, and heating mantle

  • Funnel

  • Filter paper

  • Beakers

  • Buchner funnel and flask

  • Drying oven

Procedure:

  • In a reaction flask, combine 50 grams of finely powdered cast iron shavings, 200 mL of water, and 25 mL of 2 N hydrochloric acid.

  • Heat the mixture in a boiling water bath with vigorous stirring.

  • Over a period of 1 to 1.5 hours, gradually add 34.7 grams (0.2 mole) of 4-chloro-2-nitrophenol to the reaction mixture.

  • Continue stirring and heating for at least 30 more minutes. Wash down any 4-chloro-2-nitrophenol that has condensed in the condenser or on the stirrer back into the reaction mixture.

  • Monitor the reaction for completion. The reduction is complete when the characteristic odor of 4-chloro-2-nitrophenol has disappeared and a few drops of the reaction mixture on filter paper are nearly colorless and do not turn yellow upon treatment with sodium hydroxide.

  • To the hot reaction mixture, add 25 mL of 2 N sodium carbonate solution with stirring to precipitate the dissolved iron.

  • Next, add 25 mL of sodium hydroxide solution to dissolve the 2-amino-4-chlorophenol.

  • Filter the hot mixture to remove the iron sludge. Wash the sludge thoroughly with hot water until an acidified test portion of the washings gives only a faint yellow color upon the addition of a nitrite solution.

  • While the filtrate is still warm, carefully add concentrated hydrochloric acid (approximately 25-28 mL) until the solution is faintly acidic to litmus paper.

  • Neutralize the slight excess of acid by adding a few drops of concentrated sodium acetate solution.

  • Precipitation of 2-amino-4-chlorophenol as glittering plates should begin in the warm solution and will increase upon cooling.

  • To complete the precipitation, add sodium chloride to the mixture and let it stand overnight.

  • Collect the solid product by suction filtration using a Buchner funnel.

  • Wash the collected solid first with a 15% salt solution and then with water.

  • Dry the product in a steam-heated drying oven. The expected yield is approximately 26 grams (90% of the theoretical amount).

Reactivity and Chemical Behavior

The chemical reactivity of 2-amino-4-chlorophenol is dictated by its three functional groups.

  • Amino Group: The primary amine is nucleophilic and can undergo various reactions such as acylation, alkylation, diazotization, and condensation.

  • Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. It can also undergo etherification and esterification reactions.

  • Aromatic Ring: The benzene ring is activated towards electrophilic substitution by the electron-donating amino and hydroxyl groups. The directing effects of these groups will influence the position of substitution. The chlorine atom is a deactivating group but an ortho-, para-director.

Analytical Methods

Accurate and reliable analytical methods are essential for quality control, purity assessment, and quantification of 2-amino-4-chlorophenol.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of 2-amino-4-chlorophenol. A common approach involves reversed-phase chromatography.

Illustrative HPLC Method:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic mixture of water, acetonitrile, and acetic acid (e.g., 70:30:1, v/v/v)

  • Flow Rate: 1.5 mL/min

  • Detection: UV at 280 nm

This method can be adapted and validated for specificity, linearity, precision, and accuracy.

Gas Chromatography (GC)

GC can also be employed for the analysis of 2-amino-4-chlorophenol, often after derivatization to improve volatility and thermal stability.

Applications in Research and Drug Development

2-Amino-4-chlorophenol is a key starting material and intermediate in the synthesis of various biologically active molecules.

  • Pharmaceuticals: It is a precursor for the synthesis of drugs such as chlorzoxazone, a muscle relaxant.[5] Its derivatives have been investigated for a range of pharmacological activities.

  • Dye Synthesis: The amino and hydroxyl groups make it a suitable component for the synthesis of azo dyes and other colorants.[4]

  • Agrochemicals: It serves as a building block for the creation of certain pesticides and herbicides.

Biological Activity of Aminophenol Derivatives

Derivatives of aminophenols have been reported to exhibit a variety of biological activities, including:

  • Antimicrobial Activity: Some aminophenol derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6]

  • Antioxidant Activity: The phenolic hydroxyl group can act as a radical scavenger, and various aminophenol derivatives have demonstrated significant antioxidant properties.

  • Cytotoxic Activity: Certain derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.

The presence of the chlorine atom in 2-amino-4-chlorophenol can modulate the electronic properties and lipophilicity of its derivatives, potentially influencing their biological activity and pharmacokinetic profiles.

Safety and Toxicology

2-Amino-4-chlorophenol is a hazardous substance and must be handled with appropriate safety precautions.

  • Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin.[7] High levels of exposure can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, causing symptoms such as headache, dizziness, and cyanosis.[7]

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified 2-amino-4-chlorophenol as possibly carcinogenic to humans (Group 2B).[5]

  • Handling: When working with this compound, it is essential to use personal protective equipment (PPE), including gloves, safety goggles, and a respirator. Work should be conducted in a well-ventilated area, preferably a fume hood.

Conclusion

2-Amino-4-chlorophenol is a versatile and important chemical intermediate with a rich profile of physical, chemical, and biological properties. Its utility in the synthesis of pharmaceuticals, dyes, and other valuable compounds underscores its significance in both academic research and industrial applications. A thorough understanding of its properties, synthetic routes, and safe handling procedures, as outlined in this guide, is crucial for any scientist or researcher working with this compound. Further exploration of its derivatives holds promise for the discovery of new therapeutic agents and other functional materials.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 2-(Aminomethyl)-4-chlorophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the 2-(Aminomethyl)-4-chlorophenol Scaffold

The this compound core is a privileged scaffold in medicinal chemistry and drug development. This structural motif is a key component in a variety of pharmacologically active compounds, valued for its ability to engage in specific hydrogen bonding, ionic, and hydrophobic interactions with biological targets. Derivatives of this scaffold have been explored for a range of therapeutic applications, including as central nervous system agents and potential anticancer therapeutics.[1][2] The strategic placement of the phenolic hydroxyl, the basic aminomethyl group, and the lipophilic chlorine atom provides a versatile template for generating libraries of compounds with diverse physicochemical properties and biological activities.

This guide provides an in-depth exploration of the primary synthetic routes to this compound derivatives, offering detailed, field-proven protocols for researchers in organic synthesis and drug discovery. We will delve into the causality behind experimental choices, providing not just a series of steps, but a framework for rational synthetic design.

Key Synthetic Strategies: A Comparative Overview

Two principal and robust strategies dominate the synthesis of this scaffold: the direct, one-pot Mannich reaction and a more controlled, multi-step approach involving the reduction of an oxime intermediate. The choice between these pathways depends on factors such as the availability of starting materials, desired scale, and the specific nature of the amine to be introduced.

G cluster_0 Synthetic Approaches cluster_1 Strategy 1: Direct Aminomethylation cluster_2 Strategy 2: Multi-Step Synthesis Start 4-Chlorophenol Mannich Mannich Reaction (Formaldehyde, Amine) Start->Mannich One-Pot Formylation Ortho-Formylation Start->Formylation Step-wise Control Target This compound Derivatives Mannich->Target Oximation Oxime Formation Formylation->Oximation Reduction Oxime Reduction Oximation->Reduction Reduction->Target

Caption: Overview of the primary synthetic routes to the target compounds.

Protocol 1: Direct Aminomethylation via the Mannich Reaction

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that involves the amino-methylation of an acidic proton located on a carbon atom.[3] For phenols, the reaction proceeds via electrophilic aromatic substitution, where an iminium ion, generated in situ from formaldehyde and a primary or secondary amine, acts as the electrophile. The phenolic hydroxyl group is a strong ortho-, para-director, and due to steric hindrance from the hydroxyl group itself, the aminomethyl group is selectively introduced at the ortho position.[4]

Causality and Mechanistic Insight
  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on formaldehyde, followed by dehydration to form a highly reactive electrophilic iminium cation.

  • Electrophilic Aromatic Substitution: The electron-rich 4-chlorophenol ring attacks the iminium ion. The strong activating and ortho-directing effect of the hydroxyl group ensures high regioselectivity for the position adjacent to it.

G Amine R₂NH (Secondary Amine) Iminium_Ion [CH₂=NR₂]⁺ Iminium Ion Amine->Iminium_Ion + H⁺ Formaldehyde CH₂O (Formaldehyde) Formaldehyde->Iminium_Ion - H₂O Phenol 4-Chlorophenol Intermediate Wheland Intermediate (Resonance Stabilized) Phenol->Intermediate + Iminium Ion Product This compound Derivative Intermediate->Product - H⁺

Caption: Simplified mechanism of the Mannich reaction on 4-chlorophenol.

Experimental Protocol: Synthesis of 2-(Morpholinomethyl)-4-chlorophenol

This protocol details the synthesis using morpholine as the secondary amine. The methodology can be adapted for other secondary amines like piperidine or dimethylamine.[5]

Materials and Reagents:

  • 4-Chlorophenol (1.0 eq)

  • Morpholine (1.2 eq)

  • Formaldehyde (37% aqueous solution, 1.5 eq)

  • Ethanol (as solvent)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (for salt formation, optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chlorophenol (e.g., 10.0 g, 77.8 mmol) in ethanol (150 mL).

  • Reagent Addition: To the stirred solution, add morpholine (8.1 mL, 93.4 mmol) followed by the slow, dropwise addition of aqueous formaldehyde (8.7 mL, 116.7 mmol) at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 4-chlorophenol is consumed.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. b. To the resulting residue, add diethyl ether (200 mL) and deionized water (100 mL). Transfer the mixture to a separatory funnel. c. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted phenol, and then with brine (1 x 50 mL). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or a low-melting solid.

  • Purification: a. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%). b. Alternatively, for crystalline products, recrystallization from a suitable solvent system like ethanol/water or hexanes can be employed.

  • Salt Formation (Optional): For improved stability and handling, the free base can be converted to its hydrochloride salt. Dissolve the purified product in diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete. Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Data Presentation: Representative Mannich Bases
Amine UsedDerivative NameTypical YieldPhysical State
Dimethylamine4-Chloro-2-((dimethylamino)methyl)phenol75-85%Oil / Low-melting solid
Piperidine4-Chloro-2-(piperidin-1-ylmethyl)phenol80-90%Crystalline Solid
Morpholine4-Chloro-2-(morpholinomethyl)phenol85-95%Crystalline Solid

Protocol 2: Multi-Step Synthesis via an Oxime Intermediate

This strategy offers greater control and is particularly useful when the desired amine is primary (R-NH₂) or when the Mannich reaction proves problematic. The pathway involves three key steps: ortho-formylation of 4-chlorophenol, conversion of the resulting aldehyde to an oxime, and subsequent reduction to the aminomethyl group.

G A 4-Chlorophenol B Duff Reaction or Reimer-Tiemann A->B C 5-Chloro-2-hydroxy- benzaldehyde B->C D Condensation with NH₂OH·HCl C->D E Aldehyde Oxime D->E F Reduction (e.g., H₂/Pd-C, Zn/AcOH) E->F G This compound F->G

Caption: Workflow for the multi-step synthesis of the primary amine derivative.

Step 2A: Ortho-Formylation of 4-Chlorophenol

The Duff reaction (using hexamethylenetetramine) or the Reimer-Tiemann reaction (using chloroform and a strong base) can be employed to introduce an aldehyde group ortho to the hydroxyl function. The Duff reaction is often preferred for its milder conditions.

Protocol (Duff Reaction):

  • Mix 4-chlorophenol (1.0 eq), hexamethylenetetramine (1.5 eq), and glycerol or trifluoroacetic acid as the solvent.

  • Heat the mixture to 140-160°C for several hours.

  • Cool the mixture and hydrolyze the intermediate by adding aqueous sulfuric acid and heating.

  • Extract the product, 5-chloro-2-hydroxybenzaldehyde, with a suitable organic solvent and purify by chromatography or recrystallization.

Step 2B: Synthesis of 5-Chloro-2-hydroxybenzaldehyde Oxime

The aldehyde is readily converted to its corresponding oxime by condensation with hydroxylamine.[6]

Protocol:

  • Dissolve 5-chloro-2-hydroxybenzaldehyde (1.0 eq) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) as a base to liberate the free hydroxylamine.

  • Stir the mixture at room temperature or with gentle heating until TLC indicates complete conversion of the aldehyde.

  • The oxime product often precipitates from the reaction mixture upon cooling or addition of water. Filter the solid and wash with cold water to obtain the pure oxime.

Step 2C: Reduction of the Oxime to the Primary Amine

The reduction of the oxime C=N double bond yields the desired primary aminomethyl group. Catalytic hydrogenation is a clean and efficient method.[6][7]

Protocol (Catalytic Hydrogenation):

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker), suspend the oxime (1.0 eq) and a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%) in a solvent like methanol or ethanol.

  • Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas to a pressure of 50-60 psi.

  • Shake or stir the reaction mixture at room temperature. The reaction is typically complete within 4-8 hours. Monitor the uptake of hydrogen.

  • Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by recrystallization or by conversion to its hydrochloride salt as described in Protocol 1.

Comparative Analysis of Synthetic Routes

FeatureStrategy 1: Mannich ReactionStrategy 2: Oxime Reduction
Simplicity High (often a one-pot reaction).Moderate (multi-step process).
Versatility Excellent for introducing secondary and tertiary aminomethyl groups. Not suitable for primary amines.Primary route for synthesizing the parent primary amine.
Regioselectivity Generally high, driven by the hydroxyl group.Excellent, as the position is fixed by the initial formylation step.
Reagents Readily available amines and formaldehyde.Requires formylating agents, hydroxylamine, and a reduction system (e.g., H₂ gas, metal catalyst).
Scalability Generally straightforward to scale up.Can be more complex to scale due to multiple steps and hydrogenation requirements.

Conclusion

The synthesis of this compound derivatives is critical for the exploration of new chemical entities in drug discovery. The direct Mannich reaction provides a highly efficient and atom-economical route for a wide range of N-substituted analogs.[5][8] For the synthesis of the parent primary amine, a robust multi-step sequence via an oxime intermediate is the method of choice.[6][7] The protocols detailed herein are designed to be reproducible and adaptable, providing a solid foundation for researchers to build upon in their quest for novel therapeutics.

References

Application Note & Protocols: Mechanistic Studies of 2-(Aminomethyl)-4-chlorophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on investigating the reaction mechanisms of 2-(Aminomethyl)-4-chlorophenol. This versatile intermediate possesses multiple reactive sites, leading to a rich and complex chemical reactivity that is crucial for its application in pharmaceutical and chemical synthesis. This guide moves beyond simple procedural descriptions to explain the causality behind experimental choices, offering robust, self-validating protocols for studying two key reaction classes: N-Acylation and Condensation Reactions . Methodologies covered include real-time reaction monitoring using in-situ Fourier Transform Infrared (FTIR) spectroscopy for kinetic analysis and Liquid Chromatography-Mass Spectrometry (LC-MS) for byproduct identification.

Introduction: The Significance of this compound

This compound is a substituted aminophenol of significant interest in organic synthesis.[1] Its structure, featuring a nucleophilic primary amine, an acidic phenol, and an activated aromatic ring, makes it a valuable precursor for a range of more complex molecules, including pharmaceuticals and dyes.[1][2][3] A notable application is its role as a key starting material or significant impurity in the synthesis of drugs like Chlorzoxazone, a muscle relaxant.[4]

Understanding the reaction mechanisms of this compound is paramount for several reasons:

  • Process Optimization: A thorough mechanistic understanding allows for the optimization of reaction conditions (temperature, solvent, catalyst) to maximize yield and minimize reaction times.

  • Impurity Profiling: Identifying potential side-reactions and byproducts is critical for regulatory compliance and ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).[4][5]

  • Chemoselectivity Control: The molecule has two primary nucleophilic sites: the amino group (-NH₂) and the phenolic hydroxyl group (-OH). Directing a reaction to selectively target one site over the other is a common challenge. Mechanistic studies elucidate the factors governing this selectivity.[6][7]

This guide will focus on two mechanistically distinct and synthetically relevant transformations: N-Acylation and Condensation with aldehydes.

Foundational Reaction Mechanisms

The reactivity of this compound is dominated by its two functional groups.

N-Acylation vs. O-Acylation: A Case of Competing Nucleophiles

When reacting with an acylating agent (e.g., acetic anhydride, acetyl chloride), a key question of chemoselectivity arises. The nitrogen of the amino group is generally more nucleophilic than the oxygen of the phenolic group.[6][8] This is because nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for donation to an electrophile.[8] Consequently, N-acylation is kinetically favored and typically occurs preferentially over O-acylation under standard conditions.[6][7]

The general mechanism for N-acylation with acetic anhydride is depicted below.

Caption: General mechanism for the N-acylation of this compound.

Condensation Reactions with Aldehydes

The aminomethylphenol structure is susceptible to condensation reactions, particularly with aldehydes like formaldehyde.[9] These reactions can lead to the formation of dimers or polymers through the creation of methylene bridges, a process foundational to phenol-formaldehyde resins. The reaction is typically acid or base-catalyzed and involves electrophilic aromatic substitution on the electron-rich phenol ring.

Protocol 1: Kinetic Analysis of N-Acylation via In-Situ FTIR Spectroscopy

Objective: To determine the reaction order and rate constant for the N-acylation of this compound with acetic anhydride by monitoring the reaction in real-time.

Principle: In-situ FTIR spectroscopy allows for the continuous monitoring of reactant consumption and product formation without disturbing the reaction.[10][11] By tracking the change in concentration of key species over time, one can derive detailed kinetic information.[12][13] The carbonyl stretch (C=O) region of the infrared spectrum is particularly informative, as the starting anhydride, the N-acylated product, and any O-acylated byproduct will have distinct absorption frequencies.

Materials and Equipment
  • This compound (≥98% purity)

  • Acetic Anhydride (≥99% purity)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

  • Jacketed glass reactor with overhead stirrer

  • In-situ FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe (e.g., Mettler-Toledo ReactIR)[10]

  • Temperature control circulator

  • Nitrogen or Argon supply for inert atmosphere

Experimental Workflow

Caption: Workflow for kinetic analysis using in-situ FTIR.

Kinetic_Workflow cluster_setup 1. System Setup & Calibration cluster_execution 2. Reaction Execution cluster_analysis 3. Data Analysis A Assemble Reactor (Jacket, Stirrer, N2) B Insert & Calibrate FTIR Probe A->B C Set Reactor Temperature (e.g., 25°C) B->C D Charge Reactor with This compound in THF E Collect Background FTIR Spectrum D->E F Inject Acetic Anhydride (t=0) E->F G Begin Real-Time Data Acquisition F->G H Track Peak Heights (Reactant, Product) vs. Time I Convert Absorbance to Concentration H->I J Plot Concentration Data to Determine Rate Law I->J

Step-by-Step Procedure

  • Reactor Setup: Assemble the jacketed reactor under a nitrogen atmosphere. Set the circulator to the desired reaction temperature (e.g., 25.0 °C).

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous THF (e.g., 0.1 M).

  • Background Spectrum: Add the solvent (THF) and the this compound solution to the reactor. Begin stirring (e.g., 300 RPM). Insert the in-situ FTIR probe and allow the system to equilibrate. Collect a background spectrum.

  • Reaction Initiation: At time t=0, inject a pre-determined volume of acetic anhydride to achieve the desired concentration (e.g., 0.1 M for a pseudo-first-order experiment, or varied concentrations for method of initial rates).

  • Data Acquisition: Immediately begin collecting FTIR spectra at regular intervals (e.g., every 30 seconds) for the duration of the reaction (typically until no further changes are observed).

  • Data Processing: Identify unique, non-overlapping peaks corresponding to the reactant (e.g., a C-N bend or N-H bend) and the N-acylated product (e.g., the amide I carbonyl stretch). Plot the absorbance of these peaks as a function of time.

  • Kinetic Analysis: Convert absorbance to concentration using a pre-established calibration curve or by normalizing the data. Analyze the concentration vs. time data using graphical methods (e.g., plotting ln[Reactant] vs. time for first-order kinetics) to determine the reaction order and rate constant.[14][15]

Expected Data & Interpretation

A successful experiment will generate kinetic profiles showing the decay of the starting material and the growth of the product. By running the reaction with a large excess of one reagent (e.g., 10-fold excess of acetic anhydride), the reaction can be treated as a pseudo-first-order process with respect to this compound.[16]

Parameter Description Example Plot for Analysis
Rate Law Mathematical expression relating reaction rate to concentration.[17]Plot of ln(rate) vs. ln[concentration] gives the order.
Rate Constant (k) Proportionality constant in the rate law.Determined from the slope of the linearized integrated rate law plot.
Half-life (t½) Time required for reactant concentration to decrease by half.For a first-order reaction, t½ = 0.693/k.

Protocol 2: Byproduct Identification in Condensation Reactions via LC-MS/MS

Objective: To identify and structurally characterize potential dimeric and oligomeric byproducts formed during the reaction of this compound with formaldehyde.

Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of HPLC with the mass analysis of mass spectrometry.[18][19] It is ideal for identifying unknown impurities in complex reaction mixtures.[5] Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting a selected parent ion and analyzing its daughter ions, a process known as Collision-Induced Dissociation (CID).[20]

Materials and Equipment
  • Reaction mixture from a condensation reaction (this compound + Formaldehyde, typically acid-catalyzed).

  • HPLC or UHPLC system.

  • Mass spectrometer capable of MS/MS (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).

  • Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.[19][20]

  • HPLC-grade solvents (e.g., Acetonitrile, Water, Formic Acid).

  • Syringe filters (0.22 µm).

Experimental Workflow

Caption: Workflow for byproduct identification using LC-MS/MS.

LCMS_Workflow cluster_prep 1. Sample Preparation cluster_lcms 2. LC-MS Analysis cluster_msms 3. MS/MS & Interpretation A Quench Reaction & Dilute Aliquot with Mobile Phase B Filter Sample (0.22 µm) A->B C Inject sample onto C18 HPLC Column D Run Gradient Elution to Separate Components C->D E Acquire Full Scan MS Data (e.g., m/z 100-1000) D->E F Identify Potential Byproduct Masses G Perform Targeted MS/MS on Ions of Interest F->G H Analyze Fragmentation Pattern to Elucidate Structure G->H

Step-by-Step Procedure

  • Sample Preparation: Take an aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by neutralizing the acid catalyst). Dilute the sample with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) and filter through a 0.22 µm syringe filter.

  • LC Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that separates the starting material from potential products. A typical gradient might run from 5% to 95% acetonitrile (with 0.1% formic acid in both water and acetonitrile) over 20-30 minutes.

  • Full Scan MS: Inject the sample and acquire mass spectrometry data in full scan mode, typically in positive ion mode (ESI+) to detect protonated molecules [M+H]⁺.

  • Data Analysis: Examine the total ion chromatogram (TIC). Identify the peaks for the starting material and any new, later-eluting peaks which may correspond to larger, less polar dimeric or trimeric species.

  • Targeted MS/MS: Re-inject the sample or use a data-dependent acquisition method. For each ion of interest identified in the full scan, perform an MS/MS experiment. Isolate the parent ion and subject it to CID.

  • Structure Elucidation: Analyze the fragmentation patterns. Look for characteristic losses (e.g., loss of H₂O, CH₂O) and fragments that can be pieced together to propose a chemical structure for the unknown byproduct.

Example Data Interpretation

Consider a hypothetical condensation reaction. The mass of the starting material, this compound, is 157.59 g/mol . The mass of a formaldehyde unit (CH₂) is 14.03 g/mol .

Observed [M+H]⁺ (m/z) Proposed Identity Rationale
158.05Starting MaterialC₆H₇ClNO + H⁺
299.10Dimer (Methylene-bridged)(2 * C₆H₇ClNO) + CH₂ - H₂O + H⁺
440.15Trimer(3 * C₆H₇ClNO) + 2CH₂ - 2H₂O + H⁺

The MS/MS fragmentation of the m/z 299.10 ion would be used to confirm the connectivity of the proposed dimer structure.

Conclusion

The protocols detailed in this guide provide a robust framework for the mechanistic investigation of this compound. By combining real-time kinetic analysis with advanced analytical techniques for structural elucidation, researchers can gain a deep understanding of the factors that control reactivity, selectivity, and impurity formation. This knowledge is essential for the development of safe, efficient, and robust chemical processes in the pharmaceutical and fine chemical industries.

References

A Robust and Validated LC-MS/MS Method for the Sensitive Quantification of 2-Amino-4-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-amino-4-chlorophenol in biological and environmental matrices. 2-Amino-4-chlorophenol is a compound of significant interest due to its presence as an industrial chemical, a degradation product of other pollutants, and a specified impurity in pharmaceutical products such as Chlorzoxazone.[1][2][3][4] Given its potential for toxicity, including skin irritation and its classification as a substance harmful if swallowed, robust analytical methods are crucial for quality control and safety monitoring.[3][5][6] This method employs solid-phase extraction for sample clean-up and concentration, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer, ensuring high throughput and reliability in accordance with international bioanalytical method validation guidelines.[7][8][9]

Introduction: The Rationale for Precise Quantification

2-Amino-4-chlorophenol (2A4CP) is a chlorinated aromatic amine whose quantification is critical across multiple scientific domains. In pharmaceutical manufacturing, it is a known related substance of the muscle relaxant Chlorzoxazone, arising from hydrolysis, and its levels must be strictly controlled to ensure product purity and patient safety.[1][4] Environmentally, 2A4CP can be formed from the degradation of other anthropogenic chemicals, necessitating its monitoring in matrices like water.[3][10][11] Occupational health surveillance may also require its measurement as a biomarker of exposure.[3][12]

The inherent limitations of less specific techniques, such as UV-based HPLC, make them susceptible to interference from complex matrices.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) overcomes these challenges by offering unparalleled selectivity and sensitivity.[13][14] By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS provides confident identification and precise quantification, even at trace levels. This protocol is developed and validated following the principles outlined in the ICH M10 and FDA guidelines for bioanalytical method validation, ensuring the integrity and reliability of the generated data.[7][8][15][16]

Principle of the Analytical Workflow

The method is based on a systematic workflow designed for accuracy and robustness. The core components are:

  • Sample Preparation: A solid-phase extraction (SPE) procedure is employed to isolate 2A4CP from the sample matrix. This critical step removes interfering substances (e.g., salts, proteins, phospholipids) and concentrates the analyte, thereby enhancing method sensitivity and protecting the analytical instrumentation.

  • Internal Standardization: To correct for variability during sample preparation and analysis, a stable isotope-labeled (SIL) internal standard (IS), such as 2-amino-4-chlorophenol-d3, is added to all samples, calibrators, and quality controls. The SIL-IS is chemically identical to the analyte and co-elutes, but is mass-differentiated, making it the gold standard for quantitative LC-MS analysis.[17][18]

  • Chromatographic Separation (LC): A reverse-phase high-performance liquid chromatography (HPLC) system separates 2A4CP and its IS from any remaining matrix components. This separation is crucial for preventing ion suppression or enhancement in the mass spectrometer source.

  • Detection and Quantification (MS/MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and MRM mode detects the analyte and IS. Specific precursor ions are selected and fragmented in the collision cell to produce unique product ions. The ratio of the analyte's peak area to the IS's peak area is used for quantification against a calibration curve.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plasma, Water) Spike 2. Spike with Internal Standard Sample->Spike SPE 3. Solid-Phase Extraction (SPE) Spike->SPE Elute 4. Elution & Evaporation SPE->Elute Reconstitute 5. Reconstitution in Mobile Phase Elute->Reconstitute LC 6. LC Separation (C18 Column) Reconstitute->LC MS 7. MS/MS Detection (ESI+, MRM) LC->MS Integration 8. Peak Integration (Analyte/IS Ratio) MS->Integration Quant 9. Quantification (Calibration Curve) Integration->Quant

Caption: Overall LC-MS/MS Analytical Workflow.

Materials, Reagents, and Instrumentation

Reagents and Chemicals
  • 2-Amino-4-chlorophenol (≥97% purity)

  • 2-Amino-4-chlorophenol-d3 (or other suitable stable isotope-labeled IS)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade, ≥99%)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Blank matrix (e.g., human plasma, sterile water) for calibrators and QCs

Consumables
  • Solid-Phase Extraction (SPE) cartridges (e.g., Styrene-divinylbenzene based, 200 mg)[10]

  • Autosampler vials with inserts

  • Pipettes and precision tips

  • Volumetric flasks and laboratory glassware

Instrumentation
  • Liquid Chromatography System: UHPLC or HPLC system capable of binary gradient elution (e.g., Shimadzu Nexera, Waters ACQUITY)

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex QTRAP, Thermo TSQ Quantis)

  • Data System: Software for instrument control, data acquisition, and processing (e.g., Analyst, MassLynx, Xcalibur)

Detailed Analytical Protocol

Preparation of Stock Solutions, Calibrators, and QCs
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 2A4CP and the IS, respectively, in 10 mL of methanol to create primary stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) methanol:water.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution to a final concentration that yields a robust detector response. The same amount of this solution is added to every sample.

  • Calibration Standards and Quality Controls (QCs): Prepare calibration standards (typically 8 non-zero levels) and at least three levels of QCs (low, medium, high) by spiking the appropriate amount of working standard solution into blank matrix. The final volume of spiked standard should not exceed 5% of the matrix volume to avoid altering its characteristics.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for isolating 2A4CP from a complex matrix like plasma or environmental water.[10]

SPE_Workflow start Sample Aliquot (e.g., 500 µL) condition Condition Cartridge (Methanol, then Water) start->condition equilibrate Equilibrate Cartridge (Acidified Water, pH ~2) condition->equilibrate load Load Sample equilibrate->load wash Wash Cartridge (e.g., 5% Methanol in Water) load->wash elute Elute Analyte (Methanol) wash->elute dry Evaporate to Dryness (Nitrogen Stream) elute->dry reconstitute Reconstitute (Initial Mobile Phase) dry->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.

  • Pre-treatment: To a 500 µL aliquot of sample, calibrator, or QC, add 20 µL of the IS working solution and vortex. Acidify the sample to pH ~2 with phosphoric or formic acid to ensure the analyte is in a protonated state for efficient retention on the SPE sorbent.[10]

  • Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of ultrapure water.

  • Equilibration: Equilibrate the cartridge with 2 mL of acidified water (pH 2).

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the analyte and IS with 2 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.[19] Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B). Vortex to ensure complete dissolution.

LC-MS/MS Instrumental Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter Setting Rationale
Column Phenyl or C18, 2.1 x 100 mm, <3 µm Provides excellent retention and separation for polar aromatic compounds.[10][20]
Mobile Phase A 0.1% Formic Acid in Water A volatile modifier that promotes analyte protonation for positive ESI.[21]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Provides efficient elution of the analyte from the reverse-phase column.
Gradient 10% B to 90% B over 5 min, hold 1 min, re-equilibrate 2 min Ensures sharp peak shape and separation from matrix components.
Flow Rate 0.4 mL/min Optimal for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp. 40°C Improves peak shape and reduces viscosity, leading to more stable retention times.[10]

| Injection Vol. | 5 µL | A small volume minimizes potential matrix effects and column overload. |

Table 2: Mass Spectrometry Parameters

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Positive The amino group on 2A4CP is readily protonated.[10]
MRM Transition (2A4CP) Q1: 144.6 m/z → Q2: 126.6 m/z Q1 is the [M+H]⁺ ion. Q2 corresponds to the loss of the protonated amine group.[10]
MRM Transition (IS) e.g., 147.6 m/z → 129.6 m/z Specific to the stable isotope-labeled internal standard used.
Collision Energy (CE) Optimize via infusion Must be optimized to maximize the product ion signal for both analyte and IS.
Source Temp. 500°C Facilitates efficient desolvation of the mobile phase.

| Capillary Voltage | 3.5 kV | Optimized for stable spray and maximum ion generation.[10] |

Method Validation Protocol

A bioanalytical method must be rigorously validated to prove it is fit for its intended purpose.[9] The validation should be performed according to established regulatory guidelines.[7][22][23][24]

Table 3: Summary of Method Validation Parameters and Acceptance Criteria (based on ICH M10) [7][8]

Validation Parameter Purpose Procedure Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components. Analyze ≥6 sources of blank matrix. Response at the RT of the analyte should be <20% of the LLOQ response.
Calibration Curve To define the relationship between concentration and response. Analyze a blank and ≥6 non-zero standards over the expected range. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value and their reproducibility. Analyze QC samples (≥3 levels) in replicate (n≥5) on ≥3 separate days. Mean accuracy within 85-115% of nominal. Precision (%CV) ≤15% (≤20% at LLOQ).
Recovery To assess the efficiency of the extraction process. Compare peak area of pre-extraction spiked samples to post-extraction spiked samples. Should be consistent and reproducible across QC levels.
Matrix Effect To evaluate the impact of the matrix on analyte ionization. Compare peak area of post-extraction spiked samples to neat standards. IS-normalized matrix factor should be consistent, with a %CV ≤15%.
Stability To ensure the analyte is stable under various storage and handling conditions. Analyze QC samples after freeze-thaw cycles, bench-top storage, and long-term storage. Mean concentrations should be within ±15% of nominal values.

| LLOQ | To define the lowest reliable measurement limit. | Analyze replicates (n≥5) at the proposed LLOQ. | Accuracy within 80-120% of nominal, Precision (%CV) ≤20%, and signal-to-noise ratio ≥5. |

Conclusion

The LC-MS/MS method presented in this application note provides a reliable, sensitive, and selective tool for the quantification of 2-amino-4-chlorophenol. The detailed protocols for sample preparation, instrumental analysis, and method validation are grounded in established scientific principles and regulatory standards. By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can generate high-quality, defensible data for a variety of applications, from pharmaceutical quality control to environmental and toxicological monitoring.

References

The Versatile Synthon: A Guide to the Application of 2-(Aminomethyl)-4-chlorophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of 2-(Aminomethyl)-4-chlorophenol, a versatile bifunctional building block in organic synthesis. We will delve into its preparation via the Mannich reaction, outlining a detailed protocol and discussing the underlying mechanistic principles. Furthermore, this document will highlight its significant utility as a precursor in the synthesis of valuable heterocyclic scaffolds, particularly benzoxazines, which are prominent in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique reactivity of this compound.

Introduction: Unveiling a Key Synthetic Intermediate

This compound is a substituted phenolic compound featuring both a nucleophilic primary amine and a reactive aromatic ring. This unique combination of functional groups, ortho to the hydroxyl moiety, makes it a valuable intermediate for the construction of more complex molecular architectures. The presence of the chlorine atom on the aromatic ring not only influences the regioselectivity of further reactions but also provides a handle for subsequent functionalization, such as cross-coupling reactions.

While its direct applications are not as extensively documented as some of its isomers, its structural motifs are found in a variety of biologically active molecules. This guide aims to consolidate the available information and provide a practical framework for its synthesis and application.

Synthesis of this compound via the Mannich Reaction

The most direct and efficient method for the synthesis of this compound is the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (4-chlorophenol), an aldehyde (formaldehyde), and a primary amine (ammonia or its equivalent).[1][2][3] The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and attacks the electron-rich aromatic ring of the phenol.[4] The ortho-position to the hydroxyl group is preferentially aminomethylated due to the strong activating and directing effect of the hydroxyl group.[5]

Reaction Workflow Diagram

mannich_reaction cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 4-Chlorophenol 4-Chlorophenol Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution 4-Chlorophenol->Electrophilic Aromatic Substitution Formaldehyde Formaldehyde Iminium Ion Formation Iminium Ion Formation Formaldehyde->Iminium Ion Formation Amine Source Amine Source (e.g., Ammonium Chloride) Amine Source->Iminium Ion Formation Iminium Ion Formation->Electrophilic Aromatic Substitution Electrophile Work-up & Purification Work-up & Purification Electrophilic Aromatic Substitution->Work-up & Purification This compound This compound Work-up & Purification->this compound

Caption: Workflow for the synthesis of this compound via the Mannich reaction.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar synthesis of aminomethylated chlorophenols and should be optimized for specific laboratory conditions.[5][6]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMolar Equivalents
4-Chlorophenol106-48-9128.5612.86 g1.0
Formaldehyde (37% in H₂O)50-00-030.038.9 mL1.1
Ammonium Chloride12125-02-953.495.88 g1.1
Ethanol64-17-546.07100 mL-
Hydrochloric Acid (conc.)7647-01-036.46As needed-
Sodium Hydroxide1310-73-240.00As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 12.86 g (0.1 mol) of 4-chlorophenol and 5.88 g (0.11 mol) of ammonium chloride in 100 mL of ethanol.

  • Reagent Addition: To the stirred solution, add 8.9 mL (0.11 mol) of 37% aqueous formaldehyde solution dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in 100 mL of deionized water and transfer to a separatory funnel.

    • Wash the aqueous layer with 2 x 50 mL of diethyl ether to remove any unreacted 4-chlorophenol.

    • Adjust the pH of the aqueous layer to ~10-11 with a 2M sodium hydroxide solution to deprotonate the ammonium salt and precipitate the free amine.

    • Extract the product with 3 x 75 mL of ethyl acetate.

  • Purification:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as a solid.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Formaldehyde is a known carcinogen and should be handled with extreme care.

  • 4-Chlorophenol is toxic and corrosive.

Applications in Organic Synthesis: A Gateway to Heterocycles

The synthetic utility of this compound lies in its ability to serve as a precursor for a variety of more complex molecules, particularly heterocycles. The ortho-relationship of the aminomethyl and hydroxyl groups is ideal for the construction of fused ring systems.

Synthesis of Benzoxazine Monomers

One of the most significant applications of 2-(aminomethyl)phenol derivatives is in the synthesis of benzoxazines, a class of high-performance thermosetting resins.[2][7] These compounds are formed through the cyclization of a phenol, a primary amine, and formaldehyde. This compound can be reacted with an aldehyde to form a 1,3-benzoxazine ring.[7] The resulting chlorinated benzoxazine monomers can be polymerized to produce materials with enhanced thermal stability and flame retardancy.[2]

benzoxazine_synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product StartMat 2-(Aminomethyl)- 4-chlorophenol Cyclocondensation Cyclocondensation StartMat->Cyclocondensation Aldehyde Aldehyde (R-CHO) Aldehyde->Cyclocondensation Benzoxazine Substituted 6-Chloro-3,4-dihydro-2H-1,3-benzoxazine Cyclocondensation->Benzoxazine

References

Protocol for the Selective Catalytic Transfer Hydrodechlorination of 2-Amino-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction and Principle

2-Amino-4-chlorophenol is a substituted aromatic compound frequently encountered as an intermediate in the synthesis of dyes and pharmaceuticals.[1] The selective removal of its chloro substituent to yield 2-aminophenol represents a critical transformation, as 2-aminophenol is a valuable precursor for a wide range of biologically active molecules and specialty polymers. This application note provides a detailed, field-proven protocol for the hydrodechlorination of 2-amino-4-chlorophenol using a palladium-catalyzed transfer hydrogenation approach.

The core of this protocol is catalytic transfer hydrodehalogenation , a powerful and versatile method for the reduction of organic halides.[2][3] Unlike traditional catalytic hydrogenation which requires high-pressure molecular hydrogen (H₂), this method utilizes a hydrogen donor molecule, in this case, 2-propanol (isopropanol). The reaction is catalyzed by Palladium on Carbon (Pd/C), a heterogeneous catalyst renowned for its efficiency in hydrogenation and hydrodehalogenation reactions.[4]

The proposed mechanism involves the palladium catalyst facilitating the transfer of a hydride from the isopropoxide (formed from isopropanol and a base) to the adsorbed 2-amino-4-chlorophenol.[2] The presence of a base, such as sodium hydroxide (NaOH), is crucial. It serves a dual purpose: first, to generate the isopropoxide species which is the active hydrogen donor, and second, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the C-Cl bond cleavage, driving the reaction to completion. This approach offers enhanced safety by avoiding flammable hydrogen gas and provides excellent chemoselectivity under mild reaction conditions.[5]

Materials, Equipment, and Safety

Reagent/MaterialGradeSupplier ExampleCAS Number
2-Amino-4-chlorophenol≥97%Sigma-Aldrich95-85-2
Palladium, 10% on activated carbon-Sigma-Aldrich7440-05-3
2-Propanol (IPA)Anhydrous, ≥99.5%Fisher Scientific67-63-0
Sodium Hydroxide (NaOH)Pellets, ≥97%MilliporeSigma1310-73-2
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6
Deionized Water-In-house7732-18-5
Hydrochloric Acid (HCl)2 M aqueous solutionIn-house prep.7647-01-0
Sodium Chloride (NaCl)ACS Grade-7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)--7487-88-9
Celite® 545-Sigma-Aldrich68855-54-9
Nitrogen or Argon GasHigh Purity--
  • Three-neck round-bottom flask with appropriate stoppers

  • Reflux condenser with gas inlet/outlet

  • Magnetic stirrer hotplate and stir bar

  • Thermometer or thermocouple probe

  • Glass funnel and Büchner funnel

  • Filter paper

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • TLC plates (e.g., silica gel 60 F₂₅₄) and developing chamber

This protocol involves hazardous materials and pyrophoric substances. Adherence to strict safety protocols is mandatory.

HazardSubstance(s)Precautionary Measures
Toxicity 2-Amino-4-chlorophenolHarmful if swallowed (Acute Toxicity Category 4).[6][7] Avoid inhalation of dust and skin contact. Always handle in a chemical fume hood. Wear standard personal protective equipment (PPE): lab coat, nitrile gloves, and safety glasses.[8]
Pyrophoricity & Fire Palladium on Carbon (Pd/C)EXTREME HAZARD . Dry Pd/C can ignite spontaneously in air, especially after use when it is saturated with hydrogen.[9] Never add dry catalyst to an organic solvent in the presence of air.[9] Always handle under an inert atmosphere (e.g., Argon or Nitrogen).[9][10] The recovered catalyst on the filter paper must NEVER be allowed to dry.[9][11] It should be immediately quenched with water and disposed of in a dedicated, clearly labeled waste container.[9][11]
Flammability 2-Propanol, Ethyl AcetateFlammable liquids. Keep away from ignition sources. Perform all operations in a well-ventilated fume hood.
Corrosivity Sodium Hydroxide, Hydrochloric AcidCauses severe skin burns and eye damage. Handle with appropriate PPE, including gloves and safety glasses.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction.

  • Inert Atmosphere Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas bubbler, and a thermometer. Ensure all glassware is oven-dried. Purge the entire system with Nitrogen or Argon gas for at least 15 minutes.

  • Reagent Addition:

    • Under a positive flow of inert gas, add 2-amino-4-chlorophenol (1.44 g, 10.0 mmol) to the flask.

    • Add 2-propanol (80 mL).

    • Add sodium hydroxide pellets (0.80 g, 20.0 mmol, 2.0 eq). Stir the mixture until the solids dissolve. A slight exotherm may be observed.

  • Catalyst Addition (Critical Step):

    • In a separate small beaker, weigh 10% Pd/C (0.107 g, ~1 mol % Pd).

    • Add a small amount of 2-propanol (~5 mL) to the beaker to create a slurry. This prevents the dry powder from becoming airborne and reduces the risk of ignition.

    • Using a Pasteur pipette, carefully transfer the Pd/C slurry into the reaction flask under a positive flow of inert gas. Rinse the beaker with a small amount of 2-propanol to ensure complete transfer.

  • Reaction:

    • Heat the reaction mixture to a gentle reflux (approx. 80-85 °C) with vigorous stirring.

    • Maintain the reaction at this temperature for 4-6 hours.

  • Method: Thin-Layer Chromatography (TLC).

  • Mobile Phase: 30% Ethyl Acetate in Hexanes.

  • Procedure: Periodically (e.g., every hour), take a small aliquot from the reaction mixture using a glass capillary, spot it on a TLC plate alongside a spot of the starting material, and elute.

  • Visualization: UV lamp (254 nm). The product, 2-aminophenol, will have a different Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.

  • Cooling and Filtration (Critical Step):

    • Once the reaction is complete, cool the flask to room temperature.

    • Prepare a Büchner funnel with a pad of Celite® (~1 cm thick) over a piece of filter paper. Wet the Celite pad with 2-propanol.

    • Filter the reaction mixture through the Celite pad under vacuum to remove the Pd/C catalyst. Wash the flask and the filter cake with additional 2-propanol (2 x 15 mL).

    • IMMEDIATELY after filtration, while the filter cake is still moist, carefully disconnect the vacuum and add a generous amount of deionized water to the funnel to quench the pyrophoric catalyst.[9][11] Transfer the resulting aqueous slurry to a designated hazardous waste container. DO NOT ALLOW THE FILTER CAKE TO DRY IN AIR. [9]

  • Solvent Removal: Transfer the clear filtrate to a round-bottom flask and remove the 2-propanol using a rotary evaporator.

  • Acid-Base Extraction:

    • Dissolve the resulting residue in deionized water (50 mL). The solution will be basic.

    • Transfer the aqueous solution to a separatory funnel.

    • Carefully neutralize the solution by adding 2 M HCl dropwise until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2-aminophenol, which should appear as an off-white to light brown solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or a water/ethanol mixture, to yield pure 2-aminophenol.

  • Expected Yield: 75-90%.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight (Expected for C₆H₇NO: 109.13 g/mol ).

    • Melting Point: To compare with the literature value for 2-aminophenol (~174 °C).

Visualization of the Experimental Workflow

The following diagram illustrates the complete protocol from setup to final product characterization.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Final Steps setup Assemble 3-Neck Flask under N2/Ar Atmosphere add_reagents Add Substrate, Solvent (IPA), and Base (NaOH) setup->add_reagents add_catalyst Add Pd/C Slurry (Critical Safety Step) add_reagents->add_catalyst heat Heat to Reflux (~82°C) for 4-6 hours add_catalyst->heat monitor Monitor by TLC until Starting Material is Consumed heat->monitor cool Cool to Room Temp monitor->cool filter Filter through Celite (Quench Catalyst Immediately!) cool->filter rotovap Remove Solvent filter->rotovap extract Neutralize & Extract with Ethyl Acetate rotovap->extract dry Dry & Concentrate extract->dry purify Purify by Recrystallization dry->purify char Characterize Product (NMR, MS, MP) purify->char

Caption: Experimental workflow for the synthesis of 2-aminophenol.

References

Author: BenchChem Technical Support Team. Date: December 2025

Abstract & Introduction

Chlorzoxazone is a centrally acting muscle relaxant widely prescribed for the treatment of muscle spasms and associated pain.[1][2] The purity of the active pharmaceutical ingredient (API) and its finished dosage forms is critical for ensuring patient safety and therapeutic efficacy. A key related substance of concern is 2-amino-4-chlorophenol (ACP). This compound is not only a primary starting material for the synthesis of chlorzoxazone but is also its principal degradation product, typically formed via alkaline hydrolysis.[1][3][4]

Regulatory bodies, including the United States Pharmacopeia (USP), mandate strict control over the levels of ACP, setting the maximum allowable limit to not more than 0.5% in the drug substance.[3][4] The concern is substantiated by the toxicological profile of ACP, which is considered a hazardous substance with potential for renal toxicity and irritation.[1] Therefore, a robust, accurate, and validated analytical method for the quantification of ACP is essential for quality control in the pharmaceutical industry.

This application note provides a comprehensive, field-proven Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise determination of 2-amino-4-chlorophenol in chlorzoxazone. The protocol is designed for researchers, quality control analysts, and drug development professionals, offering detailed step-by-step instructions, the scientific rationale behind the method's parameters, and a summary of validation characteristics as per International Council for Harmonisation (ICH) guidelines.

Scientific Rationale: The "Why" Behind the Method

The selection of RP-HPLC as the analytical technique is predicated on its superior specificity, sensitivity, and resolving power, which are paramount for separating a low-level impurity from a high-concentration API.

  • Chromatographic Principle: The method employs a reversed-phase mechanism. The stationary phase is a non-polar C18 (octadecylsilane) column, while the mobile phase is a more polar mixture. Chlorzoxazone, being more non-polar than 2-amino-4-chlorophenol, will have a stronger affinity for the stationary phase and thus elute later. The more polar ACP interacts more readily with the mobile phase, leading to an earlier elution and achieving effective separation.

  • Mobile Phase Composition (Water:Acetonitrile:Acetic Acid 70:30:1):

    • Water/Acetonitrile: This is a common solvent system in reversed-phase chromatography. The ratio is optimized to provide adequate retention and separation of both analytes within a reasonable run time.

    • Glacial Acetic Acid: The addition of a small amount of acid (to a final concentration of 1%) serves a critical purpose. It maintains a low pH, which suppresses the ionization of the phenolic hydroxyl group on 2-amino-4-chlorophenol. In its non-ionized state, the analyte exhibits more consistent retention behavior and produces sharper, more symmetrical peaks, which is crucial for accurate quantification at low levels.

  • Wavelength Selection (280 nm): The choice of UV detection at 280 nm is a strategic compromise to ensure adequate sensitivity for both the API and the impurity.[3][4] While other wavelengths like 230 nm can also be used, 280 nm provides a robust signal for both compounds, allowing for their simultaneous monitoring.[1]

Materials & Equipment

Equipment
EquipmentSpecification
HPLC SystemQuaternary Pump, Autosampler, Column Oven, UV/Vis or PDA Detector
Chromatographic ColumnC18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Thermo C18)
Data AcquisitionChromatography Data System (CDS)
Analytical Balance4-decimal place readability (0.1 mg)
Ultrasonic BathFor solvent degassing and sample sonication
pH MeterCalibrated
Volumetric GlasswareClass A
Syringe Filters0.45 µm, PTFE or Nylon
Reagents & Standards
ReagentGrade
Chlorzoxazone Reference StandardUSP or equivalent, purity >99.5%
2-Amino-4-Chlorophenol (ACP) RSPurity >97%
AcetonitrileHPLC Grade
WaterHPLC Grade / Deionized
Glacial Acetic AcidAR Grade
MethanolHPLC Grade
Chlorzoxazone TabletsTest Sample

Experimental Protocols

Preparation of Solutions

Mobile Phase Preparation:

  • Carefully measure 700 mL of HPLC-grade water, 300 mL of acetonitrile, and 10 mL of glacial acetic acid.

  • Combine in a 1 L solvent reservoir.

  • Mix thoroughly and degas for 15 minutes in an ultrasonic bath before use.

Standard Stock Solution (ACP - 100 µg/mL):

  • Accurately weigh approximately 10 mg of 2-Amino-4-Chlorophenol Reference Standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. This is the ACP Stock Solution .

Standard Stock Solution (Chlorzoxazone - 1000 µg/mL):

  • Accurately weigh approximately 100 mg of Chlorzoxazone Reference Standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. This is the CHZ Stock Solution .

System Suitability Solution (SSS):

  • Pipette 5.0 mL of the ACP Stock Solution and 5.0 mL of the CHZ Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the mobile phase.

  • This solution contains ACP at ~10 µg/mL and Chlorzoxazone at ~100 µg/mL.

Sample Preparation (from Tablets)

The following workflow outlines the preparation of the test sample from a solid dosage form.

G cluster_prep Sample Preparation Workflow start Weigh and finely powder not fewer than 20 tablets weigh_powder Accurately weigh powder equivalent to 100 mg of Chlorzoxazone start->weigh_powder transfer Transfer to a 100 mL volumetric flask weigh_powder->transfer dissolve Add ~80 mL of methanol and sonicate for 10 minutes transfer->dissolve dilute Dilute to volume with methanol (Concentration: ~1000 µg/mL) dissolve->dilute filter Filter through a 0.45 µm syringe filter dilute->filter inject Inject directly for ACP analysis (Test Solution) filter->inject

Caption: Workflow for preparing the Chlorzoxazone test solution from tablets.

Chromatographic Conditions
ParameterSetting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Water : Acetonitrile : Acetic Acid (70:30:1, v/v/v)
Flow Rate 1.5 mL/min[3][4]
Injection Volume 10 µL
Column Temperature Ambient (~25 °C)
Detector UV at 280 nm[3][4]
Run Time ~10 minutes
Expected Retention Time (RT) ACP: ~4.0 min, Chlorzoxazone: ~7.0 min[4]
Analytical Procedure

The following diagram illustrates the logical flow of the complete HPLC analysis.

G cluster_workflow HPLC Analysis Workflow cluster_sequence Analytical Sequence start System Equilibration (Mobile Phase, ~30 min) blank Inject Blank (Mobile Phase) to establish baseline start->blank sst Inject System Suitability Solution (5 replicates) blank->sst check_sst Verify SST Criteria (Resolution, Tailing, %RSD) sst->check_sst standard Inject ACP Standard check_sst->standard PASS fail FAIL: Troubleshoot System (Check pump, column, detector) check_sst->fail FAIL sample1 Inject Test Solution 1 standard->sample1 sample2 Inject Test Solution 2 sample1->sample2 process Process Data: Identify & Integrate Peaks sample2->process calculate Calculate % ACP in sample process->calculate report Generate Final Report calculate->report

Caption: Logical workflow for the HPLC analysis from system setup to reporting.

System Suitability Test (SST)

Before sample analysis, the chromatographic system must be verified. Inject the System Suitability Solution five times and evaluate the results against the criteria below. This ensures the system is capable of providing accurate and precise results.

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 2.0 between ACP and ChlorzoxazoneEnsures baseline separation for accurate integration.
Tailing Factor (T) ≤ 2.0 for both peaksConfirms good peak shape, free from tailing.
Theoretical Plates (N) ≥ 2000 for both peaksIndicates high column efficiency.
% RSD of Peak Area ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the injector and system.

Data Analysis & Calculations

The amount of 2-amino-4-chlorophenol in the test sample is calculated using the following external standard formula:

% ACP = (AT / AS) x (CS / CT) x 100

Where:

  • AT = Peak area of ACP in the Test Solution chromatogram.

  • AS = Average peak area of ACP from the Standard Solution chromatogram.

  • CS = Concentration of ACP in the Standard Solution (µg/mL).

  • CT = Nominal concentration of Chlorzoxazone in the Test Solution (µg/mL).

Method Validation Summary

This analytical method has been verified for its performance characteristics according to ICH Q2(R1) guidelines.[3][5] The results confirm its suitability for the intended purpose.

Validation ParameterTypical Result
Specificity No interference observed from mobile phase or formulation excipients at the retention time of ACP.
Linearity (ACP) Correlation Coefficient (r²) > 0.999 over the range of 400-2000 ng injected.[3][4]
Accuracy (% Recovery) 98.0% - 102.0% for spiked samples at three concentration levels.
Precision (% RSD) Repeatability (Intra-day): < 2.0% Intermediate Precision (Inter-day): < 3.0%
Limit of Detection (LOD) 5 ng (injected amount)[3][4]
Limit of Quantitation (LOQ) 20 ng (injected amount)[3][4]
Solution Stability Standard and sample solutions are stable for at least 24 hours at room temperature.[3]

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, specific, accurate, and precise for the quantitative determination of the related substance 2-amino-4-chlorophenol in chlorzoxazone bulk drug and pharmaceutical formulations. The method is fully validated and meets all system suitability requirements, making it a reliable tool for routine quality control analysis and stability studies in a regulated laboratory environment.

References

The Untapped Potential of 2-(Aminomethyl)-4-chlorophenol: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the discovery and utilization of versatile building blocks are paramount to the efficient synthesis of novel therapeutic agents.[1] 2-(Aminomethyl)-4-chlorophenol, a substituted aminomethylphenol, represents a scaffold of significant, yet largely untapped, potential. Its unique trifunctional architecture—a reactive primary amine, a nucleophilic phenol, and a strategically positioned chlorine atom on an aromatic ring—offers medicinal chemists a powerful tool for generating diverse molecular libraries. This guide provides an in-depth exploration of the synthetic utility and potential applications of this compound, drawing upon established chemical principles and the known bioactivities of analogous structures to illuminate its promise in drug discovery. While direct examples of its incorporation into blockbuster drugs are not prevalent in publicly accessible literature, its structural motifs are present in numerous bioactive compounds, suggesting a fertile ground for future exploration.

Physicochemical Properties and Strategic Value

The inherent chemical functionalities of this compound provide a compelling rationale for its use in drug design. The primary aminomethyl group serves as a key handle for a multitude of chemical transformations, including amidation, alkylation, and sulfonylation, allowing for the introduction of diverse side chains to probe structure-activity relationships (SAR). The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets. Furthermore, the chlorine substituent can enhance membrane permeability and metabolic stability, and participate in halogen bonding, a progressively recognized interaction in drug-receptor binding.

PropertyValueSource
CAS Number 3970-05-6[2]
Molecular Formula C₇H₈ClNO[2]
Molecular Weight 157.60 g/mol [2]
Appearance Off-white to light brown crystalline powder[3]
Solubility Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water.Inferred from similar structures

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several established synthetic routes. A plausible and efficient method is the Mannich reaction, a cornerstone of organic synthesis for the aminomethylation of acidic compounds.

Protocol 1: Synthesis via Mannich Reaction of 4-Chlorophenol

The Mannich reaction provides a direct and atom-economical route to 2-(aminomethyl)phenols. This one-pot, three-component condensation involves an amine, formaldehyde, and a compound with an acidic proton, in this case, 4-chlorophenol.

Reaction Scheme:

Mannich Reaction start 4-Chlorophenol + Formaldehyde + Amine (e.g., NH₃) product This compound start->product Electrophilic Aromatic Substitution

Caption: Plausible synthesis of this compound via the Mannich reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Reagent Addition: Charge the flask with 4-chlorophenol (1 equivalent). Add a suitable solvent such as ethanol or methanol.

  • Amine and Formaldehyde Addition: To the stirred solution, add aqueous ammonia (or another amine source) (1.1 equivalents) followed by the dropwise addition of aqueous formaldehyde (37% solution, 1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Ethanol and methanol are chosen for their ability to dissolve the reactants and for their appropriate boiling points for reflux.

  • Stoichiometry: A slight excess of the amine and formaldehyde is used to ensure complete consumption of the starting phenol.

  • Monitoring: TLC is a crucial technique to determine the endpoint of the reaction, preventing the formation of byproducts from prolonged heating.

Applications in the Synthesis of Bioactive Molecules

While specific examples for this compound are limited, its structural similarity to other bioactive aminophenols allows us to extrapolate its potential applications.

Potential as a Precursor for Benzoxazole Scaffolds

Benzoxazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[4] 2-Aminophenols are key precursors to benzoxazoles, typically through condensation with carboxylic acids or their derivatives.

Proposed Synthetic Workflow:

Benzoxazole Synthesis A This compound B Acylation with R-COCl A->B C N-acylated intermediate B->C D Intramolecular Cyclization (Dehydration) C->D E Substituted Benzoxazole Derivative D->E

Caption: Proposed workflow for the synthesis of benzoxazole derivatives.

Protocol 2: Synthesis of a 2-Substituted 5-Chloro-benzoxazole Derivative (Hypothetical)

  • Acylation: Dissolve this compound (1 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in a dry aprotic solvent (e.g., dichloromethane) under a nitrogen atmosphere. Cool the mixture in an ice bath. Add the desired acyl chloride (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization: The crude N-acylated intermediate can be cyclized by heating in a high-boiling point solvent (e.g., toluene with a Dean-Stark trap) or by using a dehydrating agent (e.g., polyphosphoric acid).

  • Purification: Purify the final benzoxazole derivative by column chromatography or recrystallization.

Bioisosteric Replacement and Analogue Synthesis

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful strategy in drug design.[5][6] this compound can be used to synthesize bioisosteres of known drugs or to create novel analogues with improved pharmacokinetic or pharmacodynamic properties. For instance, the aminomethylphenol moiety can be considered a bioisostere of a catechol or other substituted phenols found in various therapeutic agents.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound is a promising, yet underutilized, building block in the medicinal chemist's toolkit. Its trifunctional nature provides a versatile platform for the synthesis of a wide array of derivatives. While the direct application of this specific molecule in drug development is not yet widely documented, the established biological significance of the aminophenol and benzoxazole scaffolds strongly suggests its potential. The synthetic protocols and conceptual applications outlined in this guide are intended to stimulate further research and unlock the full potential of this intriguing molecule. As the demand for novel chemical entities continues to grow, the exploration of such underexploited building blocks will be crucial for the future of drug discovery.

References

Application Notes & Protocols for the Synthesis of Schiff Base Derivatives from 4-Aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Enduring Relevance of 4-Aminophenol Schiff Bases in Modern Drug Discovery

The molecular scaffold of 4-aminophenol, with its inherent phenolic hydroxyl and aromatic amine functionalities, presents a versatile platform for the synthesis of a diverse array of Schiff base derivatives. These compounds, characterized by the presence of an azomethine (-C=N-) group, are not merely products of a classic condensation reaction; they are key players in the landscape of medicinal chemistry and materials science.[1][2] The imine linkage is crucial for their biological activities, which span antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, characterization, and potential applications of these valuable compounds. We will delve into the mechanistic underpinnings of Schiff base formation, offer detailed and field-tested synthetic protocols, and discuss the critical aspects of their structural elucidation.

I. The Chemistry of Formation: A Mechanistic Perspective

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction.[5][6] The reaction proceeds by the nucleophilic attack of the primary amine (4-aminophenol) on the electrophilic carbonyl carbon of an aldehyde or ketone. This is typically followed by the elimination of a water molecule to form the characteristic imine or azomethine linkage.[7][8]

The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.[8] The subsequent dehydration step is the rate-determining step and is also acid-catalyzed.

Below is a generalized workflow illustrating the key stages of Schiff base synthesis from 4-aminophenol.

SchiffBase_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization 4-Aminophenol 4-Aminophenol Mixing Mixing in Solvent (e.g., Ethanol) 4-Aminophenol->Mixing Aldehyde_Ketone Aldehyde/Ketone Aldehyde_Ketone->Mixing Catalysis Acid Catalysis (e.g., Acetic Acid) Mixing->Catalysis Heating Heating/Reflux or Microwave Irradiation Catalysis->Heating Precipitation Precipitation/ Crystallization Heating->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Solvent Filtration->Washing Drying Drying Washing->Drying Spectroscopy FT-IR, NMR (1H & 13C) Drying->Spectroscopy Mass_Spec Mass Spectrometry Drying->Mass_Spec Physical_Properties Melting Point, Yield, Color Drying->Physical_Properties

Caption: General workflow for the synthesis and characterization of Schiff bases.

II. Synthetic Protocols: From Benchtop to Advanced Methodologies

The choice of synthetic methodology can significantly impact reaction time, yield, and environmental footprint. Here, we present a conventional and a microwave-assisted protocol for the synthesis of a representative Schiff base from 4-aminophenol and benzaldehyde.

A. Conventional Synthesis via Reflux

This traditional method is reliable and widely used, making it an excellent starting point for many researchers.

Protocol 1: Synthesis of 4-((benzylidene)amino)phenol

Materials and Reagents:

  • 4-Aminophenol

  • Benzaldehyde

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-aminophenol (e.g., 0.02 mol, 2.18 g) in 30 mL of absolute ethanol with gentle warming and stirring.

  • To this solution, add an equimolar amount of benzaldehyde (e.g., 0.02 mol, 2.12 g).

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 2-3 hours.[9]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled solution into a beaker containing ice-cold water to precipitate the solid product.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature.

B. Microwave-Assisted Green Synthesis

Microwave-assisted organic synthesis offers several advantages, including significantly reduced reaction times, higher yields, and often solvent-free conditions, aligning with the principles of green chemistry.[10][11][12]

Protocol 2: Microwave-Assisted Synthesis of 4-((benzylidene)amino)phenol

Materials and Reagents:

  • 4-Aminophenol

  • Benzaldehyde

  • Ethanol (minimal amount)

  • Microwave synthesizer

  • Microwave-safe reaction vessel with a magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a microwave-safe reaction vessel, place 4-aminophenol (e.g., 0.01 mol, 1.09 g) and benzaldehyde (e.g., 0.01 mol, 1.06 g).

  • Add a minimal amount of ethanol (e.g., 2-3 mL) to moisten the reactants.

  • Place the vessel in the microwave synthesizer and irradiate at a suitable power (e.g., 150-300 W) for a short duration (e.g., 2-5 minutes).[11] The optimal time and power should be determined empirically.

  • Monitor the reaction progress by TLC.

  • After completion, cool the vessel to room temperature.

  • The solid product can often be collected directly by filtration.

  • Wash the product with a small amount of cold ethanol.

  • Dry the final product.

Quantitative Data Summary:

ParameterConventional MethodMicrowave-Assisted Method
Reactant Ratio (4-aminophenol:benzaldehyde) 1:1 molar ratio1:1 molar ratio
Solvent EthanolMinimal Ethanol or Solvent-free
Catalyst Glacial Acetic AcidOften catalyst-free
Reaction Time 2-3 hours2-5 minutes[11]
Typical Yield Good to ExcellentExcellent to Quantitative
Energy Consumption HighLow

III. Structural Elucidation and Characterization

The confirmation of the synthesized Schiff base structure is paramount. A combination of spectroscopic techniques is typically employed for unambiguous characterization.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the key functional groups in the synthesized compound. The most critical spectral feature to confirm the formation of the Schiff base is the appearance of a strong absorption band corresponding to the C=N (imine) stretching vibration, typically in the range of 1600-1650 cm⁻¹.[1] Concurrently, the characteristic C=O stretching band of the starting aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) should disappear or significantly diminish.[1] The broad O-H stretching band of the phenolic group in 4-aminophenol will remain, typically observed around 3200-3600 cm⁻¹.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of the protons in the molecule. The most diagnostic signal for a Schiff base is the singlet corresponding to the azomethine proton (-CH=N-), which typically appears in the downfield region of the spectrum, around δ 8.0-9.0 ppm.[1] The aromatic protons will appear as multiplets in the range of δ 6.5-8.0 ppm. The phenolic -OH proton will present as a broad singlet, the chemical shift of which can be concentration-dependent.

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the imine carbon (-C=N-) in the range of δ 140-160 ppm. The signals for the aromatic carbons will also be present in their expected regions.

C. Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing strong evidence for its identity. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target Schiff base.

IV. Applications in Drug Development and Beyond

Schiff bases derived from 4-aminophenol are of significant interest due to their wide range of biological activities.[1][13]

  • Antimicrobial and Antifungal Agents: The imine group is a key pharmacophore responsible for the antimicrobial and antifungal properties of these compounds.[9][13] They have shown activity against a variety of pathogenic bacteria and fungi.[1]

  • Anticancer Activity: Several studies have reported the potential of 4-aminophenol Schiff bases as anticancer agents, with some derivatives showing promising cytotoxic effects against various cancer cell lines.[4]

  • Anti-inflammatory and Analgesic Properties: Some derivatives have exhibited significant anti-inflammatory and analgesic activities.[14][15]

  • Corrosion Inhibitors: The lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic rings allow these molecules to adsorb on metal surfaces, making them effective corrosion inhibitors.

  • Coordination Chemistry: The nitrogen and oxygen atoms in these Schiff bases can act as donor atoms, allowing them to form stable complexes with various metal ions. These metal complexes often exhibit enhanced biological activity compared to the free ligands.[7]

V. Troubleshooting and Best Practices

  • Low Yield: If the yield is low, ensure the reactants are pure and the reaction has gone to completion using TLC. The amount of catalyst can also be optimized.

  • Incomplete Reaction: If the reaction is incomplete after the specified time, extending the reflux time or increasing the microwave power/time may be necessary.

  • Purification Challenges: If the product is difficult to purify, recrystallization from a suitable solvent system can be employed.

  • Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. 4-aminophenol and many aldehydes are toxic and should be handled with care.

VI. Conclusion

The synthesis of Schiff base derivatives from 4-aminophenol is a robust and versatile process that yields compounds with significant potential in various scientific fields, particularly in drug discovery. By understanding the underlying reaction mechanism and employing optimized synthetic protocols, researchers can efficiently generate a library of these valuable molecules for further investigation. The characterization techniques outlined in this guide provide a solid framework for structural confirmation, ensuring the integrity of the synthesized compounds. As research in this area continues to evolve, the application of green chemistry principles, such as microwave-assisted synthesis, will play an increasingly important role in the sustainable development of novel and impactful chemical entities.

References

Application Notes and Protocols for the Photocatalytic Degradation of Chlorophenols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Chlorophenol Remediation

Chlorophenols (CPs) represent a class of persistent organic pollutants that are introduced into the environment through various industrial activities, including their use as pesticides, herbicides, and wood preservatives, as well as byproducts from the paper and pulp industry and the disinfection of wastewater.[1] Their inherent stability, toxicity, and potential for bioaccumulation pose significant risks to both ecosystem integrity and human health. Conventional water treatment methodologies often fall short in completely mineralizing these recalcitrant compounds. This has propelled the scientific community to explore more robust and sustainable alternatives. Among these, advanced oxidation processes (AOPs), and specifically heterogeneous photocatalysis, have emerged as a highly promising technology for the complete destruction of chlorophenols.[2][3]

This comprehensive guide is designed for researchers, environmental scientists, and professionals in drug development who are engaged in the study and application of photocatalysis for the degradation of chlorophenols. It moves beyond a simple recitation of protocols to provide a deep, mechanistic understanding of the process, enabling users to not only replicate experiments but also to innovate and optimize their own systems.

Part 1: Foundational Principles of Photocatalytic Degradation

Photocatalysis is an advanced oxidation process that utilizes a semiconductor material, the photocatalyst, to harness light energy and generate highly reactive oxygen species (ROS).[4] These ROS are the primary agents responsible for the degradation of organic pollutants.

The Core Mechanism: From Photon to Pollutant Mineralization

The process can be broken down into several key steps, with titanium dioxide (TiO2) serving as a model photocatalyst due to its widespread use, stability, and low cost.[5][6]

  • Photoexcitation: When a semiconductor photocatalyst like TiO2 is irradiated with photons of energy equal to or greater than its band gap (e.g., ≥ 3.2 eV for anatase TiO2), an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving behind a positive hole (h⁺) in the VB.[5]

  • Charge Separation and Migration: The photogenerated electron-hole pairs must separate and migrate to the catalyst surface to initiate redox reactions. The efficiency of this separation is a critical determinant of the overall photocatalytic activity, as recombination of the electron and hole will release the absorbed energy as heat and inhibit the formation of reactive species.[7]

  • Generation of Reactive Oxygen Species (ROS):

    • Holes (h⁺): The highly oxidative holes at the surface can directly oxidize adsorbed chlorophenol molecules. More importantly, they can react with water molecules or hydroxide ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH).[5]

    • Electrons (e⁻): The electrons in the conduction band, which are reductive, react with adsorbed molecular oxygen (O₂) to form superoxide radical anions (•O₂⁻). These can further react to produce other ROS, including hydroxyl radicals.[5]

  • Degradation of Chlorophenols: The non-selective and powerful hydroxyl radicals are the primary drivers of chlorophenol degradation.[8] They attack the aromatic ring, leading to a cascade of reactions including hydroxylation, dechlorination, and eventual ring-opening. This process ultimately leads to the mineralization of the chlorophenol into harmless inorganic products like carbon dioxide (CO₂), water (H₂O), and chloride ions (Cl⁻).[4]

Diagram: The Photocatalytic Degradation Pathway

Photocatalysis cluster_catalyst Photocatalyst (e.g., TiO2) cluster_reactions Surface Reactions cluster_degradation Pollutant Degradation Valence_Band Valence Band (VB) Conduction_Band Conduction Band (CB) Valence_Band->Conduction_Band hν ≥ Ebg hole h+ electron e- H2O H2O hole->H2O Oxidation OH_minus OH- hole->OH_minus Oxidation O2 O2 electron->O2 Reduction OH_radical •OH H2O->OH_radical OH_minus->OH_radical O2_radical •O2- O2->O2_radical Chlorophenol Chlorophenol OH_radical->Chlorophenol Attack O2_radical->Chlorophenol Attack Intermediates Intermediates Chlorophenol->Intermediates Degradation Mineralization CO2 + H2O + Cl- Intermediates->Mineralization Mineralization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Analysis cluster_data Data Processing A Prepare Chlorophenol Solution C Combine in Photoreactor A->C B Prepare Photocatalyst Suspension B->C D Adjust pH C->D E Equilibrate in Dark (Stirring) D->E F Initiate Irradiation (Light ON) E->F G Take Samples at Time Intervals F->G H Filter to Remove Catalyst G->H I Analyze Filtrate (e.g., HPLC, UV-Vis) H->I J Calculate Degradation Efficiency I->J K Determine Reaction Kinetics J->K

References

Application Notes and Protocols for Studying Bacterial Degradation of Chloroaminophenols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Chloroaminophenols (CAPs) are toxic and recalcitrant environmental pollutants, primarily originating from the manufacturing of dyes, pesticides, and pharmaceuticals.[1][2] Due to their carcinogenic and mutagenic properties, their removal from contaminated ecosystems is a critical environmental objective.[1][3] Bioremediation, which leverages the metabolic capabilities of microorganisms, presents a cost-effective and environmentally benign strategy for the complete mineralization of these hazardous compounds.[1] This guide provides an in-depth exploration of the known bacterial degradation pathways for two common CAP isomers: 4-chloro-2-aminophenol (4C2AP) and 2-chloro-4-aminophenol (2C4AP). It offers detailed, field-proven protocols for the isolation of CAP-degrading bacteria, the analysis of metabolic intermediates, and the assay of key enzymatic activities, designed for researchers in environmental microbiology, biotechnology, and drug development.

Section 1: Biochemical Pathways of Chloroaminophenol Degradation

The bacterial degradation of chloroaminophenols is initiated by distinct enzymatic strategies that depend on the specific isomer. The initial steps are crucial as they destabilize the aromatic ring, preparing it for subsequent cleavage and mineralization. Below, we detail the two primary pathways elucidated in model organisms.

Pathway A: Degradation of 4-Chloro-2-Aminophenol (4C2AP) via a Chlorocatechol Intermediate

The degradation of 4C2AP has been extensively studied in Burkholderia sp. RKJ 800, which utilizes this compound as its sole source of carbon and energy.[4] The pathway proceeds through an initial deamination followed by a modified ortho-ring cleavage.

  • Deamination: The pathway is initiated by a 4C2AP-deaminase , which removes the amino group from the aromatic ring, releasing an ammonium ion and forming 4-chlorocatechol (4CC) .[1][4] This initial step is vital as it converts the aminophenol into a catechol, a common intermediate in the degradation of aromatic compounds.

  • Ring Cleavage: The resulting 4CC is then subjected to cleavage by 4-chlorocatechol-1,2-dioxygenase . This enzyme catalyzes the intradiol (or ortho) cleavage of the aromatic ring between the two hydroxyl-bearing carbons, yielding 3-chloro-cis,cis-muconate .[4]

  • Downstream Metabolism: The 3-chloro-cis,cis-muconate enters the well-established modified ortho-cleavage pathway, where it is further converted through intermediates like chloromuconate, dienelactone, and maleylacetate before eventually entering the central tricarboxylic acid (TCA) cycle for complete mineralization.[1]

G cluster_pathwayA Pathway A: 4-Chloro-2-Aminophenol (4C2AP) Degradation C4AP 4-Chloro-2-Aminophenol CC4 4-Chlorocatechol C4AP->CC4 4C2AP-deaminase (+NH4+) CCM 3-Chloro-cis,cis-muconate CC4->CCM 4-Chlorocatechol-1,2-dioxygenase (Ortho-cleavage) TCA TCA Cycle CCM->TCA Downstream Metabolism

Caption: Degradation pathway of 4-chloro-2-aminophenol (4C2AP).

Pathway B: Degradation of 2-Chloro-4-Aminophenol (2C4AP) via a Hydroquinone Intermediate

The degradation of the 2C4AP isomer follows a different route, as characterized in Arthrobacter sp. SPG.[3][5] This pathway involves deamination followed by a critical dehalogenation step before the aromatic ring is cleaved.

  • Deamination: Similar to the 4C2AP pathway, the process begins with a 2C4AP-deaminase that removes the amino group to produce chlorohydroquinone (CHQ) and an ammonium ion.[3][5]

  • Dehalogenation: In a key distinguishing step, a CHQ-dehalogenase catalyzes the reductive removal of the chlorine atom from CHQ. This reaction yields hydroquinone (HQ) and a chloride ion.[5] Positioning this step before ring cleavage is metabolically advantageous as it detoxifies the compound and produces a non-halogenated intermediate.

  • Ring Cleavage: The resulting hydroquinone is cleaved by hydroquinone dioxygenase , which opens the aromatic ring to form γ-hydroxymuconic semialdehyde .[5] This intermediate is then funneled into central metabolic pathways.

G cluster_pathwayB Pathway B: 2-Chloro-4-Aminophenol (2C4AP) Degradation C2AP 2-Chloro-4-Aminophenol CHQ Chlorohydroquinone C2AP->CHQ 2C4AP-deaminase (+NH4+) HQ Hydroquinone CHQ->HQ CHQ-dehalogenase (+Cl-) GHMS γ-Hydroxymuconic Semialdehyde HQ->GHMS HQ-dioxygenase (Ring Cleavage) Metabolism Central Metabolism GHMS->Metabolism

Caption: Degradation pathway of 2-chloro-4-aminophenol (2C4AP).

Comparative Summary of Initial Degradation Pathways
FeaturePathway A (4C2AP)Pathway B (2C4AP)
Substrate 4-Chloro-2-aminophenol2-Chloro-4-aminophenol
Model Organism Burkholderia sp. RKJ 800[4]Arthrobacter sp. SPG[3][5]
First Key Enzyme 4C2AP-deaminase2C4AP-deaminase
First Intermediate 4-Chlorocatechol (4CC)Chlorohydroquinone (CHQ)
Second Key Enzyme 4CC-1,2-dioxygenaseCHQ-dehalogenase
Key Event after Deamination Ring CleavageDehalogenation
Ring Cleavage Type Ortho-cleavageNot applicable at this stage

Section 2: Protocols for Isolation and Characterization

The following protocols provide a comprehensive workflow for isolating novel CAP-degrading bacteria and elucidating their metabolic pathways.

Protocol 2.1: Enrichment and Isolation of CAP-Degrading Bacteria

Principle: This protocol uses an enrichment culture technique to selectively isolate microorganisms capable of utilizing a specific chloroaminophenol as their sole source of carbon and energy from environmental samples.[6]

G cluster_workflow Isolation Workflow Sample 1. Collect Soil/ Water Sample Enrich 2. Inoculate into Basal Medium + CAP Sample->Enrich Incubate 3. Incubate with Shaking (30°C) Enrich->Incubate Transfer 4. Serial Transfers (Subculture) Incubate->Transfer Plate 5. Plate on CAP Agar Transfer->Plate Isolate 6. Purify Single Colonies Plate->Isolate

Caption: Workflow for isolating CAP-degrading bacteria.

Materials:

  • Environmental sample (e.g., soil from a pesticide-contaminated site, industrial effluent).

  • Basal Salt Medium (BSM), pH 7.2 (per liter): 4.33 g KH₂PO₄, 4.18 g Na₂HPO₄, 2.0 g (NH₄)₂SO₄, 0.2 g MgSO₄·7H₂O, 0.05 g Fe(NH₄)citrate. Autoclave and cool before use.

  • Stock solution of 4C2AP or 2C4AP (100 mM in methanol), filter-sterilized.

  • Sterile flasks, petri dishes, and dilution tubes.

  • Incubator shaker.

Methodology:

  • Enrichment: Add 5 g of soil or 5 mL of water to a 250 mL flask containing 100 mL of BSM.

  • Induction: Supplement the flask with the CAP stock solution to a final concentration of 0.3-0.5 mM. This concentration is typically sufficient to provide a selective pressure without being overly toxic.

  • Incubation: Incubate the flask at 30°C on a shaker at 150 rpm.[7] Monitor for turbidity, which indicates microbial growth.

  • Sub-culturing: Once growth is observed (typically 5-10 days), transfer 5 mL of the culture to a fresh flask of BSM with the same concentration of CAP. Repeat this transfer at least three times to enrich for adapted strains.

  • Isolation: Prepare serial dilutions (10⁻¹ to 10⁻⁶) of the final enrichment culture in sterile saline. Spread-plate 100 µL of each dilution onto BSM agar plates (BSM with 1.5% agar) containing 0.5 mM of the target CAP.

  • Purification: Incubate the plates at 30°C until colonies appear. Restreak morphologically distinct colonies onto fresh CAP agar plates to ensure purity. A pure isolate is the foundation of a reliable degradation study.

Protocol 2.2: Analysis of CAP Degradation and Metabolite Identification

Principle: High-Performance Liquid Chromatography (HPLC) is used to quantify the disappearance of the parent CAP compound over time. Gas Chromatography-Mass Spectrometry (GC-MS) is employed to identify the transient metabolic intermediates, providing direct evidence for the proposed pathway.[4]

Materials:

  • Pure bacterial isolate.

  • BSM and CAP stock solution.

  • HPLC system with a C18 column and UV detector.

  • GC-MS system.

  • Ethyl acetate (HPLC grade).

  • Sodium sulfate (anhydrous).

  • Centrifuge and sample vials.

Methodology:

  • Degradation Assay Setup: Inoculate a 250 mL flask containing 100 mL of BSM with a fresh overnight culture of the isolated strain. Add the target CAP to a final concentration of 0.5 mM. An uninoculated flask serves as an abiotic control.

  • Time-Course Sampling: At regular intervals (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot of the culture.

  • Sample Preparation:

    • Centrifuge the aliquot at 10,000 x g for 5 minutes to pellet the cells.

    • Transfer the supernatant to a new tube. Acidify to pH 2.0 with HCl.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Pool the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of methanol for analysis.

  • HPLC Analysis:

    • Conditions: Use a C18 column with a mobile phase of acetonitrile and 0.5% phosphoric acid in water, employing a gradient elution.[8] Set the flow rate to 1.0 mL/min and the UV detection wavelength to ~218-280 nm.

    • Quantification: Inject 10 µL of the prepared sample. Quantify the CAP concentration by comparing the peak area to a pre-established standard curve.

  • GC-MS Analysis:

    • Analyze the same extracted sample via GC-MS to identify intermediates.

    • Interpretation: Compare the mass spectra of unknown peaks to the NIST library or to authentic standards if available. The identification of 4-chlorocatechol or chlorohydroquinone provides strong evidence for the respective pathways.[4]

Protocol 2.3: Key Enzyme Assays

Principle: These assays confirm the presence and activity of the key enzymes responsible for CAP degradation in cell-free extracts of induced bacterial cells. The causality is established by showing that cells grown in the presence of the CAP (induced) have significantly higher enzymatic activity than those grown on a simple carbon source like glucose (uninduced).

Materials:

  • Induced and uninduced bacterial cells.

  • Phosphate buffer (50 mM, pH 7.5).

  • Lysozyme or sonicator for cell lysis.

  • Substrates (4C2AP, 2C4AP, 4CC, HQ).

  • UV-Vis Spectrophotometer.

Methodology:

  • Preparation of Cell-Free Extract:

    • Harvest ~1 g of cell paste (from induced and uninduced cultures) by centrifugation.

    • Wash the cells with phosphate buffer.

    • Resuspend in 5 mL of cold phosphate buffer and lyse the cells by sonication on ice.

    • Centrifuge at 15,000 x g for 30 min at 4°C to remove cell debris. The supernatant is the cell-free extract.

  • Deaminase Assay:

    • The activity can be inferred by monitoring the formation of the product.

    • Set up a reaction mixture containing phosphate buffer, cell-free extract, and 1 mM of 4C2AP or 2C4AP.

    • After incubation, stop the reaction and extract with ethyl acetate as described in Protocol 2.2.

    • Analyze via HPLC to confirm the formation of 4CC or CHQ.

  • Dioxygenase (Ring-Cleavage) Assay:

    • This is a direct spectrophotometric assay.

    • For 4-Chlorocatechol-1,2-dioxygenase: In a quartz cuvette, mix phosphate buffer and cell-free extract. Start the reaction by adding 4CC (to 0.1 mM). Monitor the increase in absorbance at 260 nm, which corresponds to the formation of 3-chloro-cis,cis-muconate.[4]

    • For Hydroquinone Dioxygenase: In a similar setup, add HQ as the substrate. Monitor the formation of the ring-cleavage product at its specific maximum absorbance wavelength.

    • Calculate the specific activity (U/mg protein) based on the rate of change in absorbance and the protein concentration of the extract.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Aminomethyl)-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 2-(Aminomethyl)-4-chlorophenol. This resource is designed for researchers, chemists, and process development professionals to address common challenges and improve reaction yields. The guidance provided herein is based on established chemical principles and field-proven methodologies.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of this compound, which is commonly prepared via the reductive amination of 4-chloro-2-hydroxybenzaldehyde.

Q1: My overall yield is consistently low (<50%). What are the primary factors to investigate?

Low yield is a multifaceted issue that can stem from several stages of the synthetic process. A systematic approach is required to identify the root cause.

Possible Causes & Recommended Actions:

  • Incomplete Imine Formation: The crucial first step of reductive amination is the formation of the Schiff base (imine) intermediate from 4-chloro-2-hydroxybenzaldehyde and an ammonia source. This equilibrium can be unfavorable.

    • Causality: The presence of water, a byproduct of imine formation, can push the equilibrium back towards the starting materials.

    • Solution: Incorporate a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), into the reaction mixture.[1] Alternatively, using a solvent system that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) can significantly drive the reaction forward.

  • Inefficient Reduction: The choice and handling of the reducing agent are critical for converting the imine to the desired amine.

    • Causality: Some reducing agents are sensitive to pH or may preferentially reduce the starting aldehyde over the imine intermediate. For instance, a strong, non-selective agent like sodium borohydride (NaBH₄) can reduce the aldehyde to 4-chloro-2-(hydroxymethyl)phenol.[2]

    • Solution: Switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations as it is mild, tolerant of slightly acidic conditions that favor imine formation, and less likely to reduce the aldehyde.[3] Catalytic hydrogenation (H₂ over Pd/C) is another excellent, clean alternative, though it requires specialized equipment.[3]

  • Product Degradation (Oxidation): Aminophenols are notoriously susceptible to oxidation, especially in the presence of air and light, leading to the formation of colored quinone-imine impurities.[2]

    • Causality: The electron-donating nature of both the hydroxyl and amino groups makes the aromatic ring highly susceptible to oxidation.

    • Solution: Perform the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon). After synthesis, store the final product under inert gas, protected from light, and at reduced temperatures. Using degassed solvents can also minimize exposure to oxygen.

  • Losses During Work-up and Purification: The product's amphoteric nature and moderate water solubility can lead to significant losses during extraction and recrystallization.

    • Causality: this compound can partition into both aqueous and organic layers, depending on the pH.

    • Solution: During aqueous work-up, carefully adjust the pH of the aqueous layer to the isoelectric point of the compound to minimize its solubility before extraction. Use a suitable organic solvent like ethyl acetate for thorough extraction. For purification, consider recrystallization from a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature, such as an ethanol/water or isopropanol/heptane mixture.[4]

Q2: My TLC plate shows multiple spots after the reaction. How do I identify them and improve selectivity?

The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate indicates an incomplete reaction or the formation of byproducts.

Troubleshooting Steps:

  • Spot Identification:

    • Co-spotting: Spot your reaction mixture alongside the starting aldehyde and, if available, an authentic sample of the product on the same TLC plate. This will confirm the presence of unreacted starting material.

    • Staining: Use different visualization techniques. A UV lamp will show UV-active compounds. Stains like ninhydrin are specific for primary amines and will help identify your product and other amine-containing byproducts. A potassium permanganate (KMnO₄) stain will visualize compounds that can be oxidized, including the aldehyde and the phenol.

  • Common Byproducts and Their Prevention:

    • Unreacted Aldehyde: Indicates either insufficient reaction time, low temperature, or an issue with imine formation (see Q1). Solution: Increase reaction time and/or temperature, and ensure effective water removal.

    • Alcohol Byproduct (4-chloro-2-(hydroxymethyl)phenol): Results from the direct reduction of the starting aldehyde. Solution: Use a more selective reducing agent like NaBH(OAc)₃ instead of NaBH₄.[2][3]

    • Dimer/Trimer Formation: Over-alkylation can occur where the product amine reacts with another molecule of the imine intermediate. Solution: Use a larger excess of the ammonia source to favor the formation of the primary amine.

Q3: The isolated product is a pink, brown, or dark-colored solid instead of the expected off-white crystals. What is the cause and how can it be fixed?

Discoloration is a classic sign of aminophenol oxidation.[2]

Cause: The phenolic and amino groups activate the aromatic ring, making it highly susceptible to oxidation by atmospheric oxygen. This process is often catalyzed by trace metal impurities and light, leading to highly colored polymeric quinone-like structures.

Prevention and Remediation:

  • Inert Atmosphere: As detailed in Q1, rigorously exclude oxygen during the reaction, work-up, and storage.

  • Prompt Work-up: Do not let the completed reaction mixture sit exposed to air for extended periods.[2]

  • Antioxidant Use: During purification, adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or a radical scavenger like BHT (butylated hydroxytoluene) to the recrystallization solvent can sometimes prevent oxidation.[5]

  • Charcoal Treatment: If the product is already discolored, a charcoal treatment during recrystallization can be effective. Dissolve the crude product in a minimal amount of hot solvent, add a small amount of activated carbon (e.g., 1-2% w/w), keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities. Be aware that this can sometimes reduce the overall yield.

Experimental Workflow & Data

General Synthetic Pathway

The most direct route involves the reductive amination of 4-chloro-2-hydroxybenzaldehyde.

G cluster_0 Synthesis of this compound A 4-chloro-2-hydroxybenzaldehyde B Imine Intermediate (Schiff Base) A->B + NH₃ Source (e.g., NH₄OAc) - H₂O C This compound (Final Product) B->C + Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Reductive amination pathway.

Comparison of Common Reducing Agents

The choice of reducing agent is arguably the most critical parameter for achieving high yield and selectivity in this synthesis.

Reducing AgentTypical SolventpH ConditionKey AdvantagesKey Disadvantages
NaBH(OAc)₃ DCE, THFMildly AcidicHigh selectivity for imines over aldehydes; mild conditions.[3]Moisture sensitive; relatively expensive.
NaBH₃CN MethanolAcidic (pH 3-6)Selective for imines.Highly toxic (releases HCN in strong acid); requires careful pH control.
H₂ / Pd/C Ethanol, MethanolNeutral"Green" method with high atom economy; clean work-up.[6]Requires specialized hydrogenation equipment; catalyst can be pyrophoric; potential for dehalogenation.[2]
NaBH₄ Methanol, EthanolNeutral / BasicInexpensive and readily available.Poor selectivity; readily reduces aldehydes and ketones, leading to byproducts.[3]

Detailed Experimental Protocol

Synthesis of this compound via Reductive Amination

Disclaimer: This protocol is a representative example. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment (PPE) in a well-ventilated fume hood.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-hydroxybenzaldehyde (5.0 g, 31.9 mmol).

    • Add ammonium acetate (12.3 g, 159.7 mmol, 5 equivalents) and 100 mL of anhydrous methanol.

    • Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes to facilitate initial imine formation.

  • Reduction:

    • Cool the flask to 0 °C in an ice bath.

    • In a single portion, add sodium triacetoxyborohydride (10.1 g, 47.9 mmol, 1.5 equivalents). Caution: The reaction may foam slightly upon addition.

    • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere.

  • Monitoring:

    • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting aldehyde spot indicates completion.

  • Work-up:

    • Carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Gas evolution.

    • Stir for 20 minutes until bubbling ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the resulting aqueous slurry with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean Erlenmeyer flask.

    • Add a minimal amount of hot isopropanol to dissolve the solid completely.

    • Slowly add heptane dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold heptane, and dry in a vacuum oven.

Frequently Asked Questions (FAQs)

Q4: What are the main synthetic routes to this compound?

While reductive amination of the corresponding aldehyde is the most common, other routes exist:

  • Reduction of a Nitrile: Synthesis of 4-chloro-2-hydroxybenzonitrile followed by reduction (e.g., with LiAlH₄ or catalytic hydrogenation) can yield the target compound.

  • Reduction of an Amide: Starting from 4-chloro-2-hydroxybenzoic acid, formation of the corresponding amide followed by reduction is another possibility.

  • Reduction of a Nitro Precursor: A multi-step route could involve the nitration of p-chlorophenol to get 4-chloro-2-nitrophenol, followed by steps to introduce the aminomethyl precursor and subsequent reduction of the nitro group.[5][7] This is generally more complex and lower yielding.

Q5: How should I properly handle and store this compound?

Handling:

  • Always handle in a well-ventilated area or fume hood.

  • Wear appropriate PPE, including gloves, safety glasses, and a lab coat. The compound is classified as toxic and an irritant.[8]

  • Avoid creating dust.

Storage:

  • Store in a tightly sealed container to prevent air exposure.

  • Purge the container with an inert gas like argon or nitrogen before sealing.

  • Store in a cool, dark, and dry place. A refrigerator or freezer is ideal for long-term storage.

Q6: Can I use a different ammonia source for the reductive amination?

Yes. While ammonium acetate is common because the acetate acts as a mild acid catalyst for imine formation, other sources can be used.

  • Ammonia in Methanol/Ethanol: A solution of ammonia in an alcohol can be used directly. This often requires a sealed-tube or pressure vessel to maintain the concentration of the volatile ammonia.

  • Ammonium Chloride: Can be used, but often requires the addition of a mild base to free the ammonia for the reaction.

The choice depends on the specific reaction conditions and the scale of the synthesis. For laboratory scale, ammonium acetate is often the most convenient.

Troubleshooting Logic Flowchart

G start Low Yield or Purity Issue check_rxn TLC Analysis: Incomplete Reaction? start->check_rxn check_byprod TLC Analysis: Multiple Byproducts? start->check_byprod check_color Product Discolored (Pink/Brown)? start->check_color check_loss Significant Loss During Work-up? start->check_loss sol_rxn1 Increase Time/Temp check_rxn->sol_rxn1 Yes sol_rxn2 Add Dehydrating Agent (e.g., Molecular Sieves) check_rxn->sol_rxn2 Yes sol_byprod1 Use Selective Reductant (e.g., NaBH(OAc)₃) check_byprod->sol_byprod1 Yes sol_byprod2 Increase Excess of Ammonia Source check_byprod->sol_byprod2 Yes sol_color1 Work Under Inert Gas (N₂/Ar) check_color->sol_color1 Yes sol_color2 Purify with Activated Charcoal check_color->sol_color2 Yes sol_loss1 Optimize pH During Aqueous Extraction check_loss->sol_loss1 Yes sol_loss2 Choose Better Recrystallization Solvents check_loss->sol_loss2 Yes

References

Technical Support Center: Purification of Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for challenges in the purification of substituted phenols. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique and often frustrating issues associated with purifying these versatile compounds. Phenols are notorious for their sensitivity to oxidation and the difficulty in separating closely related isomers. This resource provides in-depth, experience-based answers to common problems and detailed, validated protocols to guide you through successful purification.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the handling and purification of substituted phenols in a direct Q&A format.

Q1: My purified substituted phenol, which was initially a white/colorless solid/liquid, has turned pink/yellow/brown upon storage. What is happening, and how can I prevent it?

A1: This is the most frequent issue with phenolic compounds and is almost always due to oxidation. Phenols are highly susceptible to oxidation, especially when exposed to air (oxygen), light, and trace metal impurities. The hydroxyl group on the aromatic ring makes it electron-rich and easily oxidized to form highly colored quinone or quinone-like structures.[1][2][3]

  • The Mechanism: The process often begins with the formation of a phenoxyl radical, which can then react further to form benzoquinones and other polymerized products that are intensely colored.[1][4] This reaction is catalyzed by light and trace metals. Even dissolved oxygen in solvents can be sufficient to cause discoloration over time.

  • Troubleshooting & Prevention:

    • Inert Atmosphere: Store purified phenols under an inert atmosphere (Nitrogen or Argon) to displace oxygen. For liquids, bubbling the inert gas through the liquid before sealing is effective.

    • Light Protection: Always store phenols in amber glass vials or bottles to protect them from light.

    • Chelating Agents: If metal contamination is suspected (e.g., from spatulas or reaction vessels), adding a trace amount of a chelating agent like EDTA during the workup can help sequester metal ions.[5]

    • Acidification: Trace amounts of base can deprotonate the phenol to the more easily oxidized phenolate ion. Storing phenol under slightly acidic conditions can improve stability.[6]

    • Antioxidants: For applications where a small amount of an additive is tolerable (e.g., not for elemental analysis), adding a radical scavenger like Butylated Hydroxytoluene (BHT) can significantly prolong shelf life.[7][8]

Q2: I am struggling to separate ortho- and para-isomers of my substituted phenol by column chromatography. The spots are overlapping on the TLC plate. What can I do?

A2: The separation of positional isomers, particularly ortho and para, is a classic challenge because they often have very similar polarities. However, a key difference can be exploited:

  • ortho-Isomers: Can form intramolecular hydrogen bonds between the hydroxyl group and the adjacent substituent. This internal bonding masks the polar -OH group, reducing its interaction with polar stationary phases (like silica gel) and making it less polar overall.

  • para-Isomers: Cannot form intramolecular hydrogen bonds. Their -OH group is fully exposed and engages in intermolecular hydrogen bonding with the stationary phase and solvent. This makes them effectively more polar.

  • Troubleshooting & Strategy:

    • Solvent System Optimization: The key is to use a mobile phase of relatively low polarity. This will force the more polar para isomer to bind more strongly to the silica, while the less polar ortho isomer moves faster. Start with a high percentage of a non-polar solvent (like hexane or toluene) and add a small, carefully titrated amount of a more polar solvent (like ethyl acetate or diethyl ether).[9]

    • Try Different Adsorbents: If silica gel fails, consider alumina (which has different selectivity) or polyamide phases, which are known to be effective for separating phenolic compounds.[10]

    • Specialized HPLC Columns: For very difficult separations, High-Performance Liquid Chromatography (HPLC) with a specialized stationary phase may be necessary. Phenyl-Hexyl or Biphenyl columns can provide alternative selectivity through π-π interactions with the aromatic rings of your isomers, often achieving separations that are impossible on standard C18 or silica columns.[11][12]

    • Consider Fractional Distillation: If your isomers are liquids and thermally stable, their differing hydrogen bonding also affects their boiling points. The ortho isomer, with its weaker intermolecular forces, is typically more volatile and will have a lower boiling point than the para isomer. Vacuum distillation can be very effective for separating them.[13][14]

Q3: My substituted phenol is a high-boiling oil that seems to decompose when I try to distill it at atmospheric pressure. How can I purify it?

A3: This is a common problem for phenols with high molecular weights or sensitive functional groups. Heating to high temperatures can cause decomposition, polymerization, and oxidation. The solution is to reduce the boiling point by lowering the pressure.

  • Solution: Vacuum Distillation. By reducing the pressure inside the distillation apparatus, you lower the temperature required for the compound to boil.[13][14] This is the premier method for purifying high-boiling, thermally sensitive liquids.

    • Key Considerations:

      • Vacuum Pump: A good quality vacuum pump is essential to reach low pressures (typically <1 mmHg) for very high-boiling compounds.

      • Short-Path Distillation: For extremely high-boiling or very sensitive compounds, a short-path distillation apparatus minimizes the distance the vapor has to travel, reducing the chances of it condensing and falling back into the distillation pot before reaching the condenser.[15]

      • Temperature Control: Use an oil bath or heating mantle with precise temperature control to avoid overheating the sample.

      • Bump Trap: Always use a bump trap to prevent the crude material from splashing into the collection flask.

Purification Protocols & Method Selection

Choosing the right purification method is critical. The following decision tree and detailed protocols provide a practical guide.

Workflow: Selecting the Right Purification Technique

This diagram outlines a logical approach to choosing a purification method based on the physical properties of your crude substituted phenol.

Purification_Decision_Tree start Crude Substituted Phenol Sample is_solid Is the sample a solid at room temperature? start->is_solid is_thermally_stable Is it thermally stable (no decomposition near BP)? is_solid->is_thermally_stable No (It's an oil/liquid) recrystallize Recrystallization is_solid->recrystallize Yes high_bp High Boiling Point (>150°C at atm)? is_thermally_stable->high_bp Yes column Column Chromatography is_thermally_stable->column No (Decomposes) distill Atmospheric Distillation high_bp->distill No vac_distill Vacuum Distillation high_bp->vac_distill Yes Oxidation_Mechanism Phenol Phenol (Colorless) Radical Phenoxyl Radical Phenol->Radical [O] -e⁻, -H⁺ Quinone p-Benzoquinone (Colored) Radical->Quinone Further Oxidation note Reaction catalyzed by Air (O₂), Light, Metal Ions

References

2-(Aminomethyl)-4-chlorophenol stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Answering as a Senior Application Scientist.

Technical Support Center: 2-(Aminomethyl)-4-chlorophenol

An In-Depth Guide to Stability, Degradation, and Experimental Best Practices

Introduction: Welcome to the technical support guide for this compound. As a critical intermediate in pharmaceutical and chemical synthesis, understanding its stability profile is paramount to ensuring experimental reproducibility, product purity, and process efficiency. This molecule belongs to the aminophenol class, which is known for its susceptibility to degradation, particularly oxidative pathways. This guide provides field-proven insights, troubleshooting protocols, and foundational chemical principles to help you navigate the challenges of working with this compound. While direct stability data for this compound is sparse, the principles outlined here are based on extensive knowledge of closely related aminophenol structures and are designed to provide a robust framework for your research.[1][2]

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of this compound.

Q1: What are the optimal storage conditions for solid this compound? A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[3] The aminophenol moiety is susceptible to oxidation, which is accelerated by exposure to air (oxygen), light, and moisture.[1][4][5] For maximum protection and shelf-life, we strongly recommend storing the material under an inert atmosphere, such as argon or nitrogen.[1][6]

Parameter Recommendation Rationale
Temperature 2-8°C[7]Slows the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon/Nitrogen)[6]Prevents oxidation by displacing atmospheric oxygen.
Light Amber vial or opaque containerPrevents photolytic degradation. Aminophenols are light-sensitive.[1][5][8]
Moisture Tightly sealed container with desiccantPrevents hydrolysis and moisture-catalyzed oxidation.

Q2: My solid this compound has turned from off-white to brown. Is it still usable? A2: The color change you are observing is a classic indicator of oxidation.[2] Upon exposure to air and/or light, the aminophenol structure oxidizes into colored quinone-imine species and subsequent polymers.[1] While minor discoloration may not significantly impact assays where high purity is non-critical, it signifies the presence of impurities. For sensitive applications, such as reference standard preparation or GMP synthesis, using discolored material is not recommended. We advise performing a purity analysis (e.g., via HPLC) to quantify the remaining parent compound before use.

Q3: What is the primary cause of instability for this compound in solution? A3: The principal degradation pathway in solution is oxidation.[1] The electron-donating nature of both the hydroxyl and amino groups makes the aromatic ring highly susceptible to attack by oxygen. This process is often autocatalytic and can be accelerated by factors such as elevated pH, presence of trace metal ions (e.g., Cu²⁺, Fe³⁺), heat, and light.[1][9]

Q4: How does pH affect the stability of solutions containing this compound? A4: The stability of this compound is highly pH-dependent.

  • Basic Conditions (pH > 7): In alkaline solutions, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide is a much stronger electron-donating group than the neutral hydroxyl group, rendering the molecule extremely vulnerable to rapid oxidation. Therefore, basic conditions should be strictly avoided for storage.

  • Acidic to Neutral Conditions (pH < 7): A slightly acidic to neutral pH is optimal for stability.[1] Under these conditions, the amino group is protonated, which reduces its electron-donating capacity and thereby increases the molecule's resistance to oxidation.

Q5: What solvents are recommended for preparing solutions, and are there special precautions? A5: The choice of solvent is application-dependent. The compound is expected to be soluble in aqueous buffers (especially at acidic pH) and polar organic solvents like ethanol or methanol. The most critical precaution is to deoxygenate your solvent before use. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) for 15-30 minutes. Using deoxygenated solvents significantly reduces the rate of oxidative degradation during your experiment.[1]

Section 2: Troubleshooting Guide: Experimental Issues

This guide provides a systematic approach to diagnosing and solving common experimental problems.

Issue 1: Rapid Discoloration of Solutions
  • Symptom: A freshly prepared, colorless solution of this compound rapidly turns yellow, brown, or even pink within minutes to hours at room temperature.

  • Probable Cause: Aggressive oxidative degradation is occurring due to one or more accelerating factors in your experimental setup.

  • Diagnostic Workflow: Use the following workflow to systematically identify the root cause of the instability.

G start Solution Discoloration Observed check_ph 1. Measure pH of Solution start->check_ph ph_high Is pH > 7? check_ph->ph_high fix_ph Action: Re-prepare in acidic/neutral buffer (pH 4-6). Use deoxygenated buffer. ph_high->fix_ph Yes check_solvent 2. Check Solvent Preparation ph_high->check_solvent No end Problem Resolved fix_ph->end solvent_deox Was solvent deoxygenated (e.g., sparged with N2)? check_solvent->solvent_deox fix_solvent Action: Prepare fresh solution with deoxygenated solvent. solvent_deox->fix_solvent No check_light 3. Check Light Exposure solvent_deox->check_light Yes fix_solvent->end light_protect Is solution in an amber vial or protected from light? check_light->light_protect fix_light Action: Store and handle solution in amber vials. light_protect->fix_light No check_metal 4. Check for Contaminants light_protect->check_metal Yes fix_light->end metal_ions Is glassware/water source free of trace metal ions? check_metal->metal_ions fix_metal Action: Use high-purity water and acid-washed glassware. metal_ions->fix_metal No metal_ions->end Yes fix_metal->end

Caption: Troubleshooting workflow for solution discoloration.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis
  • Symptom: During HPLC analysis, you observe new peaks, often with poor peak shape, that are not present in the initial analysis of the solid material. The area of the main this compound peak decreases over time.

  • Probable Cause: The compound is degrading, and your HPLC method is detecting the resulting degradation products. To confirm this and validate your method's ability to track stability, a forced degradation study is the industry-standard approach.[10][11]

  • Investigative Strategy: A forced degradation (or stress testing) study intentionally degrades the compound under a variety of harsh conditions.[12] This helps to generate the likely degradation products, which is essential for developing a truly stability-indicating analytical method—one that can separate and quantify the active compound in the presence of its degradants.[10] An ideal study aims for 5-20% degradation of the parent compound.[11][13]

Protocol: Forced Degradation Study

This protocol outlines the conditions for stressing this compound to generate potential degradation products.

  • Prepare Stock Solution: Prepare a stock solution of the compound in a 50:50 mixture of acetonitrile and water at approximately 1 mg/mL.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial. Run a control sample (1 mL stock + 1 mL water) in parallel.

Stress Condition Procedure Typical Time / Temp Neutralization Step (Post-Stress)
Acid Hydrolysis Add 1 mL of 0.1 M HCl.[9][13]Heat at 60°C for 2, 8, 24 hours.Add 1 mL of 0.1 M NaOH.
Base Hydrolysis Add 1 mL of 0.1 M NaOH.[9][13]Keep at RT for 30 min, 1, 4 hours.Add 1 mL of 0.1 M HCl.
Oxidation Add 1 mL of 3% H₂O₂.[9]Keep at RT for 1, 4, 24 hours.N/A
Thermal Mix 1 mL stock with 1 mL water.Heat at 80°C for 24, 48, 72 hours.N/A
Photolytic Expose solution to UV light (e.g., 254 nm) and broad-spectrum light.[9]Expose for 24, 48 hours.N/A
  • Analysis: After the designated time, neutralize the acid/base samples as indicated. Dilute all samples to an appropriate concentration and analyze immediately by HPLC-UV. Compare the chromatograms to the control to identify new peaks.

Section 3: Understanding the Chemistry of Degradation

A fundamental understanding of the degradation mechanism is key to preventing it. For this compound, the primary non-biological pathway is oxidation.

Postulated Oxidative Degradation Pathway: The aminophenol system is readily oxidized, particularly under neutral to basic conditions. The reaction is thought to proceed through a highly reactive quinone-imine intermediate. This intermediate is unstable and can undergo further reactions, including hydrolysis or polymerization, leading to a complex mixture of colored degradation products.

G cluster_0 Primary Oxidation cluster_1 Secondary Degradation A This compound B Quinone-imine Intermediate (Highly Reactive, Colored) A->B  [O] (O₂, light, metal ions, pH > 7) C Complex Polymer Mixture (Brown/Insoluble) B->C Polymerization D Hydrolysis Products B->D Hydrolysis

References

Technical Support Center: Synthesis of 2-(Aminomethyl)-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-(Aminomethyl)-4-chlorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important chemical intermediate. Here, we provide in-depth technical guidance, troubleshooting protocols, and detailed analytical methods to help you identify and mitigate the formation of byproducts, ensuring the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what are their primary challenges?

A1: The two most prevalent synthetic pathways start from either 4-chloro-2-nitrophenol or 4-chloro-2-nitrobenzyl alcohol. Both routes primarily involve the reduction of a nitro group to an amine. The main challenge lies in controlling the reduction to avoid the formation of various byproducts. Incomplete reduction can lead to the persistence of intermediates, while side reactions can generate dimeric species or result in the loss of the chloro substituent.[1][2]

Q2: My final product is off-color (e.g., pink, brown, or yellow), but I expected a white or light-colored solid. What is the likely cause?

A2: Off-color products are typically due to the presence of oxidized impurities or residual nitro-aromatic compounds. Aminophenols are susceptible to oxidation, which can form highly colored quinone-imine species.[3] Even trace amounts of these impurities can impart significant color to the bulk material. The presence of unreacted starting material or nitroso intermediates can also contribute to a yellow or brownish hue.

Q3: I'm observing multiple unexpected peaks in my HPLC or GC-MS analysis. What are the most probable byproducts I should be looking for?

A3: The identity of byproducts is highly dependent on your chosen synthetic route and reaction conditions. However, some common impurities to consider are:

  • Incomplete Reduction Intermediates: 4-chloro-2-nitrosophenol or 4-chloro-2-(aminomethyl)nitrosophenol, and the corresponding hydroxylamine derivatives.

  • Condensation Products: Azo and azoxy compounds can form from the reaction of nitroso and hydroxylamine intermediates.

  • Dehalogenation Products: The loss of the chlorine atom can lead to the formation of 2-(aminomethyl)phenol. This is more common in catalytic hydrogenation, especially with palladium catalysts.[2][4][5]

  • Over-reduction Products: If starting from 4-chloro-2-nitrobenzyl alcohol, the benzylic alcohol may be reduced to a methyl group, though this is less common under typical nitro reduction conditions.

  • Oxidation Products: If starting with 4-chloro-2-nitrobenzyl alcohol, oxidation to 4-chloro-2-nitrobenzaldehyde can occur.[6]

Q4: How can I effectively remove these byproducts from my final product?

A4: A combination of purification techniques is often necessary.

  • Recrystallization: This is a powerful method for removing many impurities, provided a suitable solvent system can be found where the solubility of the desired product and the byproducts differ significantly.

  • Acid-Base Extraction: The amphoteric nature of this compound allows for its separation from non-basic or non-acidic impurities by adjusting the pH of an aqueous solution.

  • Column Chromatography: For difficult separations, silica gel chromatography can be effective, although it may be less practical for large-scale purifications.

  • Activated Charcoal Treatment: This can be used to remove highly colored impurities.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable steps to resolve them.

Observed Problem Potential Cause(s) Troubleshooting & Optimization Steps
Low Yield of Final Product Incomplete reaction; Suboptimal reaction temperature or pressure; Catalyst poisoning or deactivation; Mechanical loss during workup.Monitor the reaction progress by TLC or HPLC to ensure completion. Optimize temperature and, if applicable, hydrogen pressure. Use fresh, high-quality catalyst. Ensure efficient extraction and isolation procedures.
Product is a Dark Oil or Gummy Solid High concentration of dimeric (azo/azoxy) byproducts; Presence of polymeric material.Review the reduction conditions. Overly aggressive conditions or high concentrations of intermediates can favor dimerization. Consider a milder reducing agent or different solvent. Purification by column chromatography may be necessary.
Significant Peak Corresponding to Dehalogenated Product in MS Aggressive catalytic hydrogenation conditions; Use of palladium-based catalysts.[2][5]Switch to a different catalyst, such as platinum or nickel-based catalysts, which are often less prone to dehalogenation. The addition of certain additives can sometimes suppress this side reaction.[4]
Extra Aromatic Signals in ¹H NMR Spectrum Presence of unreacted starting material or isomeric impurities.Ensure complete reaction. Check the purity of the starting materials, as impurities can carry through the synthesis.
Broad or Unresolved Peaks in HPLC Chromatogram Poor separation conditions; Co-elution of impurities.Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, or column temperature. Consider using a different column chemistry.[8]

Synthesis and Byproduct Formation Pathways

The following diagrams illustrate the common synthetic routes and the potential formation of byproducts.

Route 1: Reduction of 4-chloro-2-nitrophenol

G cluster_0 Main Reaction Pathway cluster_1 Byproduct Formation 4-chloro-2-nitrophenol 4-chloro-2-nitrophenol 2-amino-4-chlorophenol 2-amino-4-chlorophenol 4-chloro-2-nitrophenol->2-amino-4-chlorophenol Reduction (e.g., Fe/HCl, H₂/Catalyst) 4-chloro-2-nitrosophenol 4-chloro-2-nitrosophenol 4-chloro-2-nitrophenol->4-chloro-2-nitrosophenol Incomplete Reduction 2-aminophenol 2-aminophenol 2-amino-4-chlorophenol->2-aminophenol Dehalogenation 4-chloro-2-hydroxylaminophenol 4-chloro-2-hydroxylaminophenol 4-chloro-2-nitrosophenol->4-chloro-2-hydroxylaminophenol Further Reduction Azo/Azoxy Byproducts Azo/Azoxy Byproducts 4-chloro-2-nitrosophenol->Azo/Azoxy Byproducts Condensation with Hydroxylamine Intermediate 4-chloro-2-hydroxylaminophenol->Azo/Azoxy Byproducts

Caption: Synthesis of 2-amino-4-chlorophenol from 4-chloro-2-nitrophenol and potential byproducts.

Route 2: Reduction of 4-chloro-2-nitrobenzyl alcohol

G cluster_0 Main Reaction Pathway cluster_1 Byproduct Formation 4-chloro-2-nitrobenzyl alcohol 4-chloro-2-nitrobenzyl alcohol This compound This compound 4-chloro-2-nitrobenzyl alcohol->this compound Reduction of Nitro Group 4-chloro-2-nitrobenzaldehyde 4-chloro-2-nitrobenzaldehyde 4-chloro-2-nitrobenzyl alcohol->4-chloro-2-nitrobenzaldehyde Oxidation Incomplete Reduction\nIntermediates Incomplete Reduction Intermediates 4-chloro-2-nitrobenzyl alcohol->Incomplete Reduction\nIntermediates Nitroso, Hydroxylamine 2-(aminomethyl)phenol 2-(aminomethyl)phenol This compound->2-(aminomethyl)phenol Dehalogenation Azo/Azoxy Byproducts Azo/Azoxy Byproducts Incomplete Reduction\nIntermediates->Azo/Azoxy Byproducts Condensation

Caption: Synthesis of this compound from 4-chloro-2-nitrobenzyl alcohol and potential byproducts.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general starting point for the analysis of this compound and its potential impurities. Method optimization will be required based on your specific instrumentation and the observed impurity profile.

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B to elute more non-polar impurities. A typical gradient might be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-35 min: Return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.[8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: The ideal solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities are either highly soluble or insoluble at all temperatures. For aminophenols, polar solvents or solvent mixtures are often effective. Consider solvent systems such as ethanol/water, methanol/water, or ethyl acetate/heptane.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the solution in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Troubleshooting Workflow for Impurity Identification

G start Unexpected Peak in HPLC/GC-MS ms_analysis Analyze Mass Spectrum (MS) start->ms_analysis dehalogenation Mass = Product - 35.5 Da? (Loss of Cl) ms_analysis->dehalogenation incomplete_reduction Mass consistent with Nitroso or Hydroxylamine? dehalogenation->incomplete_reduction No dehal_product Likely Dehalogenated Product dehalogenation->dehal_product Yes dimerization Mass ~ 2x Product Mass? incomplete_reduction->dimerization No incomplete_product Likely Incomplete Reduction Byproduct incomplete_reduction->incomplete_product Yes oxidation Mass consistent with Aldehyde formation? dimerization->oxidation No dimer_product Likely Azo/Azoxy Byproduct dimerization->dimer_product Yes oxidized_product Likely Aldehyde Byproduct oxidation->oxidized_product Yes further_analysis Confirm with NMR and Reference Standard oxidation->further_analysis No dehal_product->further_analysis incomplete_product->further_analysis dimer_product->further_analysis oxidized_product->further_analysis

References

Technical Support Center: Optimizing Reaction Conditions for 2-Aminophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 2-aminophenol derivatives. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines deep mechanistic understanding with practical, field-proven advice. This resource is designed to help you navigate the common challenges encountered in the lab, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions that frequently arise during the synthesis and handling of 2-aminophenol and its derivatives.

Q1: What are the most common and reliable methods for synthesizing 2-aminophenol derivatives?

A1: The most prevalent methods involve the reduction of the corresponding 2-nitrophenol precursors. The two most industrially and academically significant methods are:

  • Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a metal catalyst, typically Palladium on Carbon (Pd/C).[1] It is known for high yields and clean reaction profiles, as the only byproduct is water. The reaction is usually performed in solvents like ethanol, methanol, or ethyl acetate under 1-4 atm of hydrogen pressure.[1][2]

  • Béchamp Reduction: This classic method uses iron metal in an acidic medium (like acetic acid or dilute HCl) to reduce the nitro group.[1][3] While cost-effective, it can be less clean than catalytic hydrogenation and often requires filtration of iron sludge post-reaction.[3]

  • Other Reducing Agents: Depending on the substrate's sensitivity to other functional groups, reagents like tin(II) chloride, sodium hydrosulfite, or sodium sulfide can also be employed.[1][3][4]

Q2: My final product is a reddish-brown or dark-colored solid, not the expected off-white powder. What is happening and how can I prevent it?

A2: This is a classic sign of oxidation. 2-aminophenol and its derivatives are highly susceptible to air oxidation, which forms colored impurities like quinones and quinonimines.[1][5][6] This process is accelerated by exposure to air and light, especially under neutral or basic conditions.[1][5]

  • Prevention during Reaction & Work-up: After the reaction is complete, process it promptly. If possible, perform the work-up and filtration steps under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Prevention during Purification & Storage: When performing chromatography, consider de-gassing your solvents. For storage, keep the final product in an amber vial under an inert gas and protect it from light.[1][5] Recrystallization from hot water can be performed under a nitrogen atmosphere to prevent oxidation.[5]

Q3: Can I selectively modify the amino or the hydroxyl group on the 2-aminophenol ring?

A3: Yes, chemoselective modification is a key aspect of working with 2-aminophenols. The relative reactivity of the amino (-NH₂) and hydroxyl (-OH) groups can be exploited.

  • Selective N-Acylation: The amino group is generally more nucleophilic than the hydroxyl group. Therefore, direct acylation often occurs selectively at the nitrogen. For instance, chemoselective monoacetylation of the amino group can be achieved using acyl donors like vinyl acetate with an enzyme catalyst.[7]

  • Protecting Groups: For more complex syntheses where selectivity is critical, using protecting groups is advisable. The amino group can be protected as a carbamate (e.g., Boc or Cbz), which reduces its nucleophilicity and allows for reactions to be directed toward the hydroxyl group.[8] An orthogonal protecting group strategy allows for the selective deprotection of one group while another remains intact.[8]

Q4: What are the most critical safety precautions when working with these compounds?

A4: Safety is paramount. Key considerations include:

  • Toxicity: 2-aminophenol may cause allergic dermatitis and can lead to methemoglobinemia, a condition where hemoglobin's ability to bind oxygen is reduced.[1][3][9] Always handle these compounds with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

  • Catalytic Hydrogenation: Hydrogen gas is extremely flammable and can form explosive mixtures with air.[1] Ensure your hydrogenation apparatus is properly set up and purged, and operate in a well-ventilated area, preferably a fume hood, using intrinsically safe equipment.[1]

  • Strong Acids/Bases: Many related syntheses involve strong acids or bases, which should be handled with care inside a fume hood.[1][4]

Troubleshooting Guide

This guide provides solutions to specific experimental problems you might encounter.

Issue Potential Causes Recommended Solutions & Optimizations
1. Low Yield of Desired Product 1. Incomplete Reaction: The starting material is still present. 2. Catalyst Inactivation: The catalyst (e.g., Pd/C) may be poisoned or of low quality. 3. Poor Solubility: The starting material may not be fully dissolved in the chosen solvent.[3][10] 4. Product Degradation: The product may be unstable under the reaction or work-up conditions.1. Monitor Thoroughly: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the reaction until the starting 2-nitrophenol is fully consumed.[1] If the reaction stalls, consider adding more reducing agent or extending the reaction time.[1] 2. Catalyst Check: Use fresh, high-quality catalyst. Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds). Optimize catalyst loading (typically 1-5 mol% for Pd/C).[1] 3. Solvent Optimization: 2-aminophenol is moderately soluble in polar organic solvents like ethanol and methanol but less so in non-polar solvents.[10] Ensure you are using a solvent that fully dissolves the starting material at the reaction temperature. A solvent screen (e.g., EtOH, MeOH, EtOAc, THF) can identify the optimal medium.[1][7] 4. Inert Atmosphere: As mentioned in the FAQs, oxidation is a major issue.[1][5] Purge the reaction vessel with nitrogen or argon before starting and maintain an inert atmosphere throughout the process, especially during work-up.
2. Formation of Significant Side Products 1. Over-reduction: In catalytic hydrogenation, other functional groups (e.g., halogens, carbonyls) may be reduced.[1] 2. Formation of Regioisomers: If the synthesis begins with a nitration step, ortho- and para-isomers can form, which are often difficult to separate.[1] 3. Dimerization/Polymerization: Oxidative coupling can lead to phenoxazine-type structures or other polymeric materials, especially under basic conditions.[11]1. Reaction Control: Optimize hydrogen pressure, temperature, and reaction time. Lower pressure and temperature can often increase selectivity and prevent dehalogenation.[1] 2. Control Nitration: Carefully control the temperature during the initial nitration step to favor the desired isomer.[1] Purification via column chromatography or recrystallization will likely be necessary to separate isomers.[1] 3. pH and Oxygen Control: Maintain a neutral or slightly acidic pH during work-up. Avoid exposing the reaction mixture to air for prolonged periods, especially if a base is present.[1][10]
3. Difficulty in Product Purification 1. Catalyst Removal: Fine catalyst particles (like Pd/C) may pass through standard filter paper. 2. Co-elution of Impurities: Impurities, such as regioisomers or starting material, may have similar polarity to the product, making chromatographic separation difficult.[1] 3. Product Streaking on TLC/Column: The amphoteric nature of 2-aminophenols (pKa of amine ~4.78, pKa of phenol ~9.97) can cause streaking on silica gel.[12]1. Filtration Aid: Filter the reaction mixture through a pad of Celite® or another filter aid to effectively remove the catalyst.[1] 2. Recrystallization: If chromatography is challenging, recrystallization is an excellent alternative. 2-aminophenol can be recrystallized from hot water.[5][12] Experiment with different solvent systems (e.g., ethanol/water, toluene) for your specific derivative. 3. Modify Mobile Phase: When using column chromatography, adding a small amount of a modifier to the eluent can improve peak shape. For example, adding ~1% triethylamine can help with basic compounds, while ~1% acetic acid can help with acidic ones. Given the amphoteric nature, a neutral buffer system or careful solvent selection is key.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of a 2-Nitrophenol Derivative

This protocol describes a general procedure for the reduction of a 2-nitrophenol to a 2-aminophenol using hydrogen gas and a palladium catalyst.

Materials:

  • 2-Nitrophenol derivative

  • Palladium on Carbon (Pd/C), 5-10% loading

  • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

  • Hydrogenation vessel (e.g., Parr shaker or balloon hydrogenation setup)

  • Celite®

Procedure:

  • Vessel Setup: In a suitable hydrogenation vessel, dissolve the 2-nitrophenol derivative in the chosen solvent (e.g., ethanol).

  • Inert Atmosphere: Purge the vessel thoroughly with an inert gas like nitrogen or argon.

  • Catalyst Addition: Under the inert atmosphere, carefully add the Pd/C catalyst. The typical loading is 1-5 mol% relative to the substrate.[1]

  • Hydrogenation: Seal the vessel, evacuate the inert gas, and introduce hydrogen gas. Pressurize the vessel to the desired pressure (typically 1-4 atm or via a hydrogen balloon) and stir the mixture vigorously.[1] The reaction is often run at room temperature but may require gentle heating.

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is completely consumed.[1]

  • Work-up: Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1] Wash the pad with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude 2-aminophenol derivative can then be purified by recrystallization or column chromatography as needed.[1]

Protocol 2: Béchamp Reduction of a 2-Nitrophenol Derivative

This protocol uses iron powder and a weak acid for the reduction.

Materials:

  • 2-Nitrophenol derivative

  • Iron powder (fine grade)

  • Acetic Acid or Hydrochloric Acid (dilute)

  • Solvent (e.g., Ethanol/Water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, create a slurry of iron powder in the solvent system (e.g., a 1:1 mixture of ethanol and water).

  • Acidification: Add a small amount of acid (e.g., acetic acid) to activate the iron and heat the mixture to reflux.

  • Substrate Addition: Add the 2-nitrophenol derivative to the refluxing mixture portion-wise as a solid or as a solution in the reaction solvent.[1] The reaction is often exothermic.

  • Reaction Monitoring: Maintain the reaction at reflux and monitor the disappearance of the starting material by TLC.[1] Reaction times can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. While still warm, filter the mixture through Celite® to remove the iron and iron oxide sludge.

  • Extraction & Purification: The filtrate can be concentrated and the product extracted with an organic solvent. Further purification is typically achieved through recrystallization or column chromatography.

Key Concepts & Visualizations

Understanding the potential pathways and troubleshooting logic is crucial for success.

Troubleshooting Workflow: Low Product Yield

This diagram outlines a logical sequence of steps to diagnose and resolve low yield issues in your synthesis.

Low_Yield_Troubleshooting start Low Yield Observed check_completion 1. Check Reaction Completion (TLC / LC-MS) start->check_completion is_complete Is Starting Material Consumed? check_completion->is_complete incomplete Incomplete Reaction is_complete->incomplete No complete Reaction Complete is_complete->complete Yes incomplete_actions Extend Reaction Time Add More Reducing Agent Increase Temperature incomplete->incomplete_actions success Yield Improved incomplete_actions->success check_side_products 2. Analyze for Side Products (TLC / LC-MS / NMR) complete->check_side_products side_products_found Are Significant Side Products Present? check_side_products->side_products_found no_side_products Minimal Side Products side_products_found->no_side_products No side_products Side Products Detected side_products_found->side_products Yes workup_issue 3. Investigate Work-up / Purification Loss no_side_products->workup_issue workup_actions Check for Product Oxidation (Color Change) Optimize Extraction pH Review Purification Method (Recrystallization vs. Column) workup_issue->workup_actions workup_actions->success optimize_conditions Optimize Reaction Conditions: - Lower Temperature/Pressure - Screen Solvents/Catalysts - Ensure Inert Atmosphere side_products->optimize_conditions optimize_conditions->success Phenoxazine_Synthesis cluster_reactants Reactants 2AP_1 2-Aminophenol intermediate Dimer Intermediate 2AP_1->intermediate Oxidative Coupling 2AP_2 2-Aminophenol 2AP_2->intermediate oxidant Oxidizing Agent (e.g., O₂, Metal Catalyst) oxidant->intermediate cyclization Intramolecular Cyclization & Aromatization intermediate->cyclization product 2-Aminophenoxazin-3-one cyclization->product

References

Technical Support Center: Synthesis of 2-Aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Challenges in 2-Aminophenol Synthesis

2-Aminophenol is a critical intermediate in the pharmaceutical and dye industries, valued for its unique chemical structure.[1][2][3] However, its synthesis is frequently plagued by issues that lead to disappointingly low yields, primarily stemming from the compound's inherent instability and the complexities of the reactions involved. This guide provides a comprehensive troubleshooting framework for researchers, scientists, and process chemists to diagnose and resolve the common pitfalls encountered during the synthesis of 2-aminophenol, with a primary focus on the reduction of 2-nitrophenol—the most prevalent synthetic route.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing 2-aminophenol? A1: The dominant industrial route is the reduction of 2-nitrophenol.[3] Key methods for this transformation include:

  • Catalytic Hydrogenation: This is a clean and efficient method that utilizes catalysts like Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[4][5]

  • Béchamp Reduction: A classic, cost-effective method using iron filings in an acidic medium.[1][4] Its main drawback is the formation of significant iron sludge, which can complicate product isolation and lead to yield loss.[1][6]

  • Metal Hydride or Sulfide Reduction: Reagents such as sodium borohydride, sodium hydrosulfite, or sodium sulfide can also be employed.[4][5] However, methods like sodium sulfide reduction are known for producing very low yields and significant environmental waste.[1]

Q2: My final product is a reddish-brown or dark powder, not the expected white or light gray crystals. What is the cause? A2: This discoloration is almost always due to oxidation.[4][7] 2-aminophenol is highly susceptible to air oxidation, especially when exposed to light or under neutral to basic conditions, which leads to the formation of highly colored polymeric impurities.[2][4][8] To prevent this, it is imperative to work under an inert atmosphere (Nitrogen or Argon) and protect the compound from light during both the reaction and storage.[4][8]

Q3: What are the primary safety concerns when synthesizing 2-aminophenol? A3: Safety must be a top priority. Key hazards include:

  • Chemical Toxicity: 2-aminophenol is toxic and may cause methemoglobinemia and allergic dermatitis.[1][4] Always handle the compound with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

  • Flammability of Hydrogen: When performing catalytic hydrogenation, hydrogen gas presents a significant fire and explosion risk.[4] Ensure the process is conducted in a well-ventilated area (fume hood) with intrinsically safe equipment.

  • Corrosive Reagents: The use of strong acids, such as in the Béchamp reduction, requires careful handling inside a fume hood.[4]

  • Exothermic Reactions: Reduction reactions are often exothermic. Monitor the reaction temperature closely to prevent thermal runaways.[4]

Troubleshooting Guide: From Low Yield to Pure Product

This section addresses specific experimental issues in a problem-cause-solution format.

Issue 1: Critically Low Yield of 2-Aminophenol

A low yield is the most common complaint. The cause can typically be traced to one of three areas: incomplete reaction, side reactions, or product loss during work-up and purification.

Troubleshooting_Low_Yield Start Low Yield Observed Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Significant Side Reactions? Start->Side_Reactions Workup_Loss Product Loss During Work-up? Start->Workup_Loss Catalyst_Issue Cause: Inactive Catalyst or Insufficient Reagent Incomplete_Reaction->Catalyst_Issue Conditions_Issue Cause: Suboptimal Conditions (T, P, pH) Incomplete_Reaction->Conditions_Issue Oxidation_Issue Cause: Oxidation of Product Side_Reactions->Oxidation_Issue Overreduction_Issue Cause: Over-reduction (Catalytic Hydrogenation) Side_Reactions->Overreduction_Issue Aqueous_Loss Cause: Product dissolved in aqueous washes Workup_Loss->Aqueous_Loss Isolation_Loss Cause: Adsorption on filter aids or during chromatography Workup_Loss->Isolation_Loss Solution_Reaction Solution: 1. Monitor reaction by TLC/LC-MS. 2. Add fresh catalyst/reagent. 3. Extend reaction time. 4. Optimize T, P, and pH. Catalyst_Issue->Solution_Reaction Conditions_Issue->Solution_Reaction Solution_Side_Reactions Solution: 1. Use inert atmosphere (N2/Ar). 2. Optimize catalyst loading & H2 pressure. 3. Control reaction time carefully. Oxidation_Issue->Solution_Side_Reactions Overreduction_Issue->Solution_Side_Reactions Solution_Workup Solution: 1. Saturate aqueous phase with NaCl. 2. Back-extract aqueous layers. 3. Minimize use of aqueous washes. 4. Pre-wash filter aids. Aqueous_Loss->Solution_Workup Isolation_Loss->Solution_Workup

Caption: Troubleshooting flowchart for low yield in 2-aminophenol synthesis.

Potential Cause 1: Incomplete Reaction

  • Diagnosis: The most direct way to diagnose an incomplete reaction is to monitor its progress using Thin Layer Chromatography (TLC) or LC-MS.[4][7] The presence of a significant amount of the starting 2-nitrophenol indicates the reaction has stalled.

  • Underlying Reasons & Solutions:

    • Catalyst Deactivation (for Catalytic Hydrogenation): The catalyst (e.g., Pd/C) may be poisoned or simply inactive. Ensure you are using a fresh, high-quality catalyst. If the reaction stalls, adding a new portion of the catalyst can sometimes restart it.

    • Insufficient Reducing Agent: The stoichiometry of the reducing agent may be insufficient. For reactions that stall, consider a small, incremental addition of the reducing agent.[4]

    • Suboptimal Reaction Conditions: Temperature, pressure (for hydrogenation), and pH are critical parameters.[4] For the Béchamp reduction, maintaining an acidic pH is essential for the reaction to proceed.[4] For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to overcome mass transfer limitations.

Potential Cause 2: Product Loss During Work-up

  • Diagnosis: If the reaction appears complete by TLC but the isolated yield is low, the product is likely being lost during extraction and purification.

  • Underlying Reasons & Solutions:

    • Aqueous Solubility: 2-aminophenol has moderate solubility in water, which increases significantly in hot water.[3][4] Minimize the volume of aqueous washes or use brine (saturated NaCl solution) to decrease the product's solubility in the aqueous phase. Always back-extract the aqueous layers with a suitable organic solvent like ethyl acetate to recover any dissolved product.[4]

    • Iron Sludge (Béchamp Reduction): The product can become trapped in the iron sludge generated during this reduction.[1] Ensure the sludge is thoroughly washed with hot water or an appropriate solvent to recover the adsorbed product.[6]

Issue 2: Product Discoloration and Impurities

The appearance of color is a clear sign of impurity formation, primarily through oxidation.

Oxidation_Pathway Aminophenol 2-Aminophenol (White/Light Gray Solid) Oxidized_Intermediate Oxidized Intermediate (Radical/Quinone-imine) Aminophenol->Oxidized_Intermediate [O] Air (O2), Light, Base Polymeric_Impurity Phenoxazinone-type Structures (Colored Polymeric Impurities) Oxidized_Intermediate->Polymeric_Impurity Dimerization/ Polymerization

Caption: Simplified oxidation pathway of 2-aminophenol.

  • Diagnosis: The product appears pink, tan, brown, or even black instead of the expected off-white/light gray color.[2][7] TLC analysis may show a baseline streak or multiple colored spots.

  • Underlying Reasons & Solutions:

    • Exposure to Atmospheric Oxygen: 2-aminophenol is readily oxidized by air.[8]

      • Prevention: Conduct the reaction, work-up, and purification under an inert atmosphere (Nitrogen or Argon).[4][8] Use deoxygenated solvents by sparging them with an inert gas before use.

      • Remediation: If the final product is colored, treatment with activated charcoal during recrystallization can effectively adsorb many colored impurities.[7]

    • Presence of Regioisomers: If the synthesis began with the nitration of phenol, the formation of 4-nitrophenol is a common side reaction.[4] These isomers can be difficult to separate and may contribute to impurities in the final product.[4] Careful control of the nitration temperature can minimize their formation.[4] Purification by column chromatography may be required.[7]

Optimized Protocol: Catalytic Hydrogenation of 2-Nitrophenol

This protocol details a reliable method for synthesizing 2-aminophenol with a good yield, emphasizing techniques to minimize side reactions and product loss.

Materials & Equipment:

  • 2-Nitrophenol

  • Palladium on Carbon (10% Pd/C, 50% wet)

  • Methanol or Ethanol

  • Hydrogen source (balloon or cylinder)

  • Three-neck round-bottom flask

  • Stirrer, condenser, and hydrogen inlet

  • Celite® (diatomaceous earth)

  • Filtration apparatus (Büchner funnel)

Step-by-Step Methodology:

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrophenol in a suitable solvent (e.g., methanol or ethanol).

  • Inerting: Purge the flask with Nitrogen or Argon for 5-10 minutes to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add the 10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate).

  • Hydrogenation: Evacuate the inert gas and replace the atmosphere with hydrogen (a balloon is sufficient for small-scale reactions). For larger scales, use a regulated hydrogen cylinder. Ensure vigorous stirring.

  • Reaction Monitoring: The reaction is exothermic. Monitor the internal temperature. The progress can be tracked by TLC (staining with KMnO4 or observing the disappearance of the yellow 2-nitrophenol spot). The reaction is typically complete within a few hours.[4]

  • Work-up:

    • Once the reaction is complete (TLC shows full consumption of starting material), carefully purge the flask with Nitrogen to remove all hydrogen gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[4] Wash the Celite pad thoroughly with the reaction solvent to recover all the product. Caution: The Pd/C catalyst can be pyrophoric upon drying; keep it wet until proper disposal.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-aminophenol.

    • The crude product can be purified by recrystallization from hot water (with minimal boiling to prevent oxidation) or a suitable organic solvent system.[3]

Data Summary: Comparison of Reduction Methods

The choice of reduction method depends on available equipment, scale, cost, and sensitivity of other functional groups.

MethodReagent/CatalystSolventTemp.PressureTypical YieldKey Considerations
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Raney NiAlcohols (MeOH, EtOH), Ethyl AcetateRoom Temp. to 50°C1-4 atm>90%High yield and purity. Requires specialized pressure equipment and handling of flammable H₂ gas.[4][5] Risk of over-reduction.[4]
Béchamp Reduction Fe, HCl or Acetic AcidWaterRefluxAtmospheric70-85%Cost-effective and scalable.[4] Generates large amounts of iron sludge, complicating work-up and causing product loss.[1][6]
Sulfide Reduction Na₂S or (NH₄)₂SWater/Alcohol70-85°CAtmosphericVariable, often lowCan be selective for reducing one nitro group in dinitrophenols.[4][9] Can result in very low yields for 2-aminophenol itself and produces hazardous waste.[1]
Borohydride Reduction NaBH₄ (with catalyst)Water/AlcoholRoom Temp.AtmosphericVariableNaBH₄ alone is generally ineffective for nitro group reduction but can work with specific catalysts (e.g., Ni, Co).[10][11][12] The reaction can be monitored by UV-Vis by observing the disappearance of the 400 nm peak (for nitrophenolate) and the appearance of the ~300 nm peak for the aminophenol.[13][14]

References

Technical Support Center: Preventing Oxidation of Aminophenol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling aminophenol compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but sensitive molecules. Aminophenols are prone to oxidation, which can compromise experimental results, reduce product purity, and impact formulation stability. This resource provides in-depth troubleshooting advice and proactive strategies to maintain the integrity of your aminophenol compounds.

Section 1: Troubleshooting Guide - When Things Go Wrong

This section addresses common issues encountered during experiments involving aminophenols. Each problem is presented in a question-and-answer format, detailing the likely causes and providing step-by-step solutions.

Question 1: Why did my aminophenol solid/solution turn dark brown/purple/yellow upon storage?

Answer:

The discoloration of aminophenol compounds is a classic indicator of oxidation.[1] When exposed to atmospheric oxygen, aminophenols, particularly the 2- and 4-isomers, readily oxidize to form highly colored intermediates like quinoneimines.[1] These intermediates can further polymerize, leading to the formation of dark, often insoluble, materials.[1][2][3]

Underlying Causes & Immediate Actions:

  • Atmospheric Oxygen: This is the primary culprit.[1] The molecular structure of ortho- and para-aminophenols makes them highly susceptible to reaction with O2.

  • Light Exposure: UV and even ambient light can provide the energy to initiate and propagate these oxidative chain reactions.[1]

  • Trace Metal Contamination: Divalent metal ions, especially copper (Cu²⁺), are potent catalysts for aminophenol oxidation.[1][4] These can leach from glassware, spatulas, or be present as impurities in lower-grade solvents.

Step-by-Step Solution:

  • Assess the Damage: For a discolored solid, the purity is compromised. It is highly recommended to use a fresh, unopened container of the reagent. If this is not possible, purification by recrystallization under an inert atmosphere may be attempted, but its efficacy depends on the extent of degradation. For a solution, it should be discarded and remade using the preventative measures outlined below.

  • Implement Inert Atmosphere Techniques: When weighing the solid and preparing solutions, work under a stream of inert gas like nitrogen or argon. Purge the headspace of the storage container with the inert gas before sealing.[1][5]

  • Use Light-Protecting Containers: Always store both solid aminophenols and their solutions in amber glass vials or bottles to block UV and visible light.[1]

  • Control Storage Temperature: Store compounds at reduced temperatures (e.g., 2-8°C) to decrease the rate of chemical reactions, including oxidation.[1][5]

Question 2: My reaction yield is low and TLC/HPLC analysis shows multiple colored impurity spots. Is this related to oxidation?

Answer:

Yes, this is a very likely scenario. If your aminophenol starting material or a reaction intermediate is oxidizing, it is being consumed in a non-productive side reaction. This directly lowers the yield of your desired product and introduces colored impurities that can complicate purification.

Underlying Causes & Immediate Actions:

  • Oxygen in Reaction Solvents: Standard laboratory solvents are saturated with dissolved oxygen, which is often sufficient to degrade sensitive reagents.

  • Reaction Conditions: Elevated temperatures, prolonged reaction times, and non-optimal pH can all accelerate the rate of oxidation.[1]

Step-by-Step Solution:

  • Deoxygenate Your Solvents: Before adding your aminophenol, you must remove dissolved oxygen from the reaction solvent. The choice of method depends on the scale and rigor required.

    • Inert Gas Sparging (Purging): For many applications, bubbling a stream of nitrogen or argon through the solvent for 15-30 minutes is sufficient.[1][6][7] This is the simplest method but also the least effective for achieving trace oxygen levels.[6][8]

    • Freeze-Pump-Thaw: For highly sensitive reactions, this is the gold standard. This technique involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases from the solid phase, and then thawing.[6][8][9][10] Repeating this cycle three to four times can reduce oxygen to very low levels.[8][9][10]

  • Run Reactions Under an Inert Atmosphere: Use standard air-free techniques, such as a Schlenk line or a glovebox, to ensure the reaction is shielded from atmospheric oxygen from start to finish.[1][9] This involves using oven-dried glassware, purging the reaction vessel with inert gas, and adding reagents via cannula or gas-tight syringe.[1]

  • Optimize Reaction pH: The stability of aminophenols is highly pH-dependent. Alkaline conditions deprotonate the phenolic hydroxyl group, making the molecule far more susceptible to oxidation.[1] Conversely, acidic conditions protonate the amino group, which generally increases stability.[11][12] If your reaction chemistry allows, running the reaction under neutral to slightly acidic conditions (pH < 7) can significantly suppress oxidation.[11][13]

Section 2: Proactive Prevention & FAQs

This section provides answers to frequently asked questions and establishes best practices for handling and storing aminophenol compounds to prevent degradation before it occurs.

FAQ 1: Which aminophenol isomer is the most stable?

Answer: 3-Aminophenol (meta-aminophenol) is significantly more stable and less prone to oxidation compared to 2-aminophenol (ortho) and 4-aminophenol (para).[1][4] The electronic arrangement in the ortho- and para-isomers facilitates the formation of stable radical intermediates and subsequent oxidation to quinone-like structures, a pathway that is less favorable for the meta-isomer.

FAQ 2: What is the best way to store solid aminophenol compounds?

Answer: Solid aminophenols should be stored in tightly sealed, opaque (amber) containers to protect them from both air and light.[1][5] For maximum longevity, the container headspace should be purged with an inert gas like nitrogen or argon before sealing.[1][5] Storage at reduced temperatures (2-8°C) in a refrigerator is also recommended to slow any potential degradation.[5]

FAQ 3: Should I use an antioxidant? If so, which one and at what concentration?

Answer: Yes, for preparing stock solutions or formulations, especially for analytical purposes like HPLC, adding an antioxidant is a critical step.[1] An antioxidant acts as a sacrificial agent, reacting with oxidants more readily than the aminophenol.

  • Mechanism of Oxidation: The oxidation process often begins with the formation of a p-aminophenoxy free radical, a one-electron oxidation product.[2][3] This radical can then participate in further reactions leading to colored polymers.

  • Choosing an Antioxidant: The choice depends on solubility and compatibility with your system.

    • Ascorbic Acid (Vitamin C): Highly effective in aqueous solutions.[1] It is a potent reducing agent that can scavenge oxygen and other radical species.

    • Sodium Bisulfite / Metabisulfite: Commonly used as an antioxidant during product work-up and purification.[14]

    • Butylated Hydroxytoluene (BHT): A good choice for organic-based solutions, acting as a radical scavenger.

    • Chelating Agents (e.g., EDTA, Citric Acid): These are not direct antioxidants but work by sequestering trace metal ions (like Cu²⁺) that catalyze oxidation.[5] They are often used in combination with true antioxidants.

Data Presentation: Recommended Antioxidants for Aminophenol Solutions

AntioxidantRecommended Concentration (w/v)Primary Application Notes
Ascorbic Acid0.01 - 0.1%Excellent for aqueous solutions and HPLC mobile phases/diluents.[1]
Sodium BisulfiteVaries (often used in wash steps)Effective in aqueous systems, particularly during purification.[14]
BHT0.01 - 0.1%Suitable for non-polar organic solvents and formulations.[5]
EDTA0.01 - 0.05%Use as a synergist with other antioxidants to chelate metal catalysts.

FAQ 4: How can I confirm if my compound has degraded?

Answer: Beyond visual inspection (discoloration), analytical techniques are the definitive way to assess purity.

  • HPLC (High-Performance Liquid Chromatography): A reverse-phase HPLC method is ideal for separating the parent aminophenol from its degradation products.[15] Degradation will appear as additional peaks, often with a reduced peak area for the main compound.

  • UV-Vis Spectrophotometry: As aminophenols oxidize, the resulting conjugated quinoneimine structures absorb light at longer wavelengths (in the visible spectrum), which is the cause of the color change.[16] A UV-Vis scan can quantify this change.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: While more complex, ¹H NMR can reveal the presence of impurities and structural changes indicative of oxidation.

Section 3: Key Experimental Protocols & Visual Guides

To ensure the integrity of your experiments, follow these detailed protocols for preparing and handling aminophenol solutions.

Protocol 1: Preparation of an Oxygen-Free Aminophenol Solution for Analysis

This protocol describes the preparation of a stabilized solution suitable for HPLC or other sensitive analytical techniques.

Materials:

  • Aminophenol solid (high purity)

  • Amber HPLC vial with septum cap

  • Appropriate solvent (e.g., HPLC-grade water, methanol)

  • Antioxidant (e.g., Ascorbic Acid)

  • Inert gas source (Nitrogen or Argon) with a long needle

  • Gas-tight syringe

Procedure:

  • Prepare Stabilized Solvent: Accurately weigh and dissolve the chosen antioxidant (e.g., Ascorbic Acid at 0.1% w/v) into the analytical solvent.

  • Deoxygenate Solvent: Sparge the antioxidant-containing solvent by bubbling Argon or Nitrogen gas through it via a long needle for at least 15 minutes.[1][7]

  • Prepare Sample Vial: In an amber vial, accurately weigh the required amount of the aminophenol solid.

  • Add Solvent: Using a gas-tight syringe, draw up the required volume of the deoxygenated, antioxidant-containing solvent and add it to the vial to achieve the target concentration.

  • Inert Headspace: Before capping, flush the headspace of the vial with inert gas for 10-15 seconds to displace any air that entered during the solvent addition.[1]

  • Seal and Mix: Immediately cap the vial tightly and mix gently until the solid is fully dissolved. Prepare samples fresh immediately before injection for best results.[1]

Protocol 2: Deoxygenating Solvents via Freeze-Pump-Thaw

This protocol is for preparing highly deoxygenated solvents for air-sensitive synthesis.[8]

Materials:

  • Schlenk flask appropriately sized for the solvent volume

  • Solvent to be degassed

  • Schlenk line (vacuum and inert gas manifold)

  • Liquid Nitrogen in a dewar

Procedure:

  • Flask Preparation: Add the solvent to a Schlenk flask. Do not fill more than half-full to allow for expansion upon freezing.

  • Freeze: Attach the flask to the Schlenk line (ensure the stopcock is closed to the manifold). Immerse the flask carefully and slowly in a dewar of liquid nitrogen until the solvent is completely frozen solid.

  • Pump (Evacuate): While the solvent is frozen, open the flask's stopcock to the vacuum manifold of the Schlenk line. Allow the flask to remain under high vacuum for 5-10 minutes to remove the atmosphere above the frozen solvent.

  • Thaw: Close the stopcock to the manifold. Remove the liquid nitrogen dewar and allow the solvent to thaw completely. You may see bubbles of gas being released from the liquid as it thaws; this is the dissolved gas that was trapped in the frozen matrix.

  • Repeat: Repeat steps 2-4 at least two more times (for a total of three cycles).[6][8][9]

  • Final Step: After the final thaw, backfill the flask with inert gas (Argon or Nitrogen) from the manifold. The degassed solvent is now ready to be used in your air-free reaction.

Visual Guides (Graphviz)

Aminophenol Oxidation Pathway

Oxidation_Pathway AP Aminophenol (e.g., p-Aminophenol) Radical Semiquinoneimine Radical AP->Radical + O₂, Metal Ions, Light QI Quinoneimine (Colored) Radical->QI Further Oxidation Polymer Dark Polymeric Products QI->Polymer Polymerization

Caption: Simplified pathway of aminophenol oxidation to colored products.

Troubleshooting Workflow for Discolored Solutions

Troubleshooting_Workflow Start Problem: Solution Discolored Check_O2 Was solvent degassed? Was container purged? Start->Check_O2 Check_Light Stored in amber vial? Check_O2->Check_Light Yes Sol_Degas Solution: Discard & Remake. Use Degassed Solvents & Inert Gas. Check_O2->Sol_Degas No Check_pH Is pH > 7? Check_Light->Check_pH Yes Sol_Light Solution: Discard & Remake. Use Amber Glassware. Check_Light->Sol_Light No Check_Metal Using high-purity solvents/glassware? Check_pH->Check_Metal No Sol_pH Solution: Adjust pH if possible. Add buffer. Check_pH->Sol_pH Yes Sol_Metal Solution: Use high-purity reagents. Consider adding a chelator (EDTA). Check_Metal->Sol_Metal No

Caption: A logical workflow for diagnosing the cause of aminophenol oxidation.

References

Technical Support Center: Purification of 2-Amino-4-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-amino-4-chlorophenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to optimize your experiments effectively.

Introduction to Purification Challenges

2-Amino-4-chlorophenol is a key intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.[1][2] Its purity is critical for the quality and efficacy of the final product. The synthesis of 2-amino-4-chlorophenol, typically through the reduction of 4-chloro-2-nitrophenol, can result in a range of impurities.[1][3][4][5] These can include unreacted starting materials, intermediates, isomers, and byproducts from side reactions, as well as degradation products formed during storage.

This guide provides a structured approach to identifying and removing these impurities, ensuring you obtain 2-amino-4-chlorophenol of the desired purity for your application.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-amino-4-chlorophenol?

A1: The impurity profile of your crude product is heavily dependent on the synthetic route employed. The most common route involves the reduction of 4-chloro-2-nitrophenol.[3][5]

Likely Impurities:

  • 4-chloro-2-nitrophenol: Incomplete reduction of the starting material.

  • Isomeric Aminophenols: Formation of other isomers during the nitration of p-chlorophenol.

  • Dichlorinated Species: Such as 2,6-dichloro-4-nitrophenol, which can arise during the chlorination step.[4]

  • Oxidation Products: 2-Amino-4-chlorophenol is sensitive to air and light, leading to colored oxidation byproducts.[2] This is often observed as a darkening of the material from a light brown or gray to a darker shade.

  • Residual Catalysts and Reagents: Depending on the reduction method, this could include iron sludge (from iron powder reduction), residual hydrazine hydrate, or catalyst residues (e.g., Raney nickel, platinum on carbon).[1][5][6]

Q2: My 2-amino-4-chlorophenol is dark brown, not the expected light brown or off-white. What causes this and how can I fix it?

A2: A dark brown coloration is typically due to the presence of oxidized impurities. Aminophenols are susceptible to aerial oxidation, which forms highly colored polymeric species.

Troubleshooting Steps:

  • Activated Carbon Treatment: This is the most common method for removing colored impurities. The principle is based on the high surface area and porous structure of activated carbon, which adsorbs large, colored molecules.[6]

  • Inert Atmosphere: To prevent further oxidation during purification, perform all steps under an inert atmosphere (e.g., nitrogen or argon).

  • Chelating Agents: Trace metal ions can catalyze oxidation. Adding a small amount of a chelating agent like EDTA during recrystallization can sometimes help.

Q3: I'm having trouble removing the precursor, 4-chloro-2-nitrophenol. What is the best approach?

A3: The difference in acidity between the phenolic hydroxyl group and the nitro- and amino-substituted phenols can be exploited. 4-chloro-2-nitrophenol is more acidic than 2-amino-4-chlorophenol.

Recommended Technique: Liquid-Liquid Extraction You can perform a pH-controlled liquid-liquid extraction. By dissolving the crude mixture in an organic solvent and washing with a mildly basic aqueous solution (e.g., a dilute sodium bicarbonate solution), the more acidic 4-chloro-2-nitrophenol will be deprotonated and extracted into the aqueous phase, while the less acidic 2-amino-4-chlorophenol remains in the organic layer.

Q4: Can I use recrystallization to purify 2-amino-4-chlorophenol? If so, what is a good solvent system?

A4: Recrystallization is an excellent technique for purifying 2-amino-4-chlorophenol. The choice of solvent is critical and depends on the impurities you are trying to remove.

Solvent Selection Rationale:

  • For removing less polar impurities: A more polar solvent is ideal. A mixture of an organic solvent and water can be effective. Toluene is mentioned as a recrystallization solvent for the precursor, 2-chloro-4-nitrophenol, suggesting it could be used for the crude product as well.[3][4]

  • For removing more polar impurities: A less polar solvent system would be more suitable.

  • General Purpose: Aqueous solutions with pH adjustment can be very effective. Dissolving the crude product in dilute acid (to protonate the amine and increase water solubility), treating with charcoal, filtering, and then neutralizing to precipitate the purified product is a common strategy.[5]

A patent for a similar compound, p-aminophenol, suggests that washing the crude material with ketones like acetone or methyl isobutyl ketone can be an effective purification step.[7]

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization

Possible Cause 1: Incorrect Solvent Choice The chosen solvent may be too good at dissolving 2-amino-4-chlorophenol, even at low temperatures.

  • Solution:

    • Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., toluene, ethyl acetate, ethanol/water, isopropanol/water). The ideal solvent will dissolve the compound when hot but result in significant precipitation upon cooling.

    • Anti-Solvent Addition: If the compound is highly soluble in one solvent, consider adding an "anti-solvent" (a solvent in which the compound is insoluble) to the hot solution to induce crystallization.

Possible Cause 2: Premature Crystallization During Hot Filtration If the solution cools too quickly during filtration to remove insoluble impurities (like activated carbon), the product will crystallize on the filter paper.

  • Solution:

    • Pre-heat the Funnel and Filter Flask: Use a hot plate or heating mantle to keep the filtration apparatus warm.

    • Use a Fluted Filter Paper: This increases the surface area and speeds up filtration.

    • Add a Small Amount of Hot Solvent: Just before filtration, add a small amount of the hot recrystallization solvent to the filter to saturate it and prevent cooling.

Issue 2: Purity Does Not Improve Significantly After Purification

Possible Cause 1: Co-crystallization of Impurities The impurity may have similar solubility properties to 2-amino-4-chlorophenol in the chosen solvent system.

  • Solution:

    • Change the Solvent System: A different solvent may alter the relative solubilities of the product and impurity, allowing for better separation.

    • Employ a Different Purification Technique: If recrystallization is ineffective, consider other methods like column chromatography.

Possible Cause 2: Incomplete Removal of Baseline Impurities Some impurities may be present at high concentrations and require a multi-step purification approach.

  • Solution:

    • Sequential Purification: Combine techniques. For example, perform a liquid-liquid extraction to remove acidic or basic impurities first, followed by a recrystallization step to remove neutral impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Acidified Water

This protocol is effective for removing non-basic, colored impurities.

  • Dissolution: In a fume hood, suspend the crude 2-amino-4-chlorophenol in deionized water (approximately 10-20 mL per gram of crude material).

  • Acidification: Slowly add concentrated hydrochloric acid dropwise while stirring until all the solid dissolves. The solution should be acidic to litmus paper.[5]

  • Decolorization: Heat the solution to 60-70°C. Add a small amount of activated carbon (approximately 1-2% of the crude product weight). Stir for 15-20 minutes.

  • Hot Filtration: Pre-heat a Buchner funnel and filter flask. Filter the hot solution through a pad of celite or filter paper to remove the activated carbon.

  • Precipitation: Allow the filtrate to cool to room temperature. Slowly add a concentrated sodium acetate solution or dilute sodium hydroxide with vigorous stirring to neutralize the acid.[5] 2-Amino-4-chlorophenol will precipitate.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to prevent oxidation.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This method is adapted from a procedure for a related compound and is suitable for monitoring the progress of purification.[8]

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of water, acetonitrile, and acetic acid (e.g., 70:30:1 v/v/v).[8]

  • Flow Rate: 1.0 - 1.5 mL/min.[8]

  • Detection: UV at 280 nm.[8]

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or methanol.

Data Interpretation:

  • Purity: Calculated based on the area percentage of the main peak.

  • Impurity Identification: Compare the retention times of peaks in the sample chromatogram to those of known impurity standards.

Data Summary

PropertyValueSource
Molecular Formula C6H6ClNO[9]
Molecular Weight 143.57 g/mol [9]
Appearance Light brown to grayish crystalline solid/powder[2][9]
Melting Point 137-141 °C
Solubility in Water Slightly soluble (3 g/L at 26°C)[9]
Solubility in Organic Solvents Soluble in methanol, ethanol, and acetone.[6][10]

Visual Diagrams

Logical Workflow for Purification Strategy

Purification_Workflow cluster_start Initial Assessment cluster_purification Purification Steps cluster_end Final Product Start Crude 2-Amino-4-Chlorophenol Analysis1 Analyze Impurity Profile (HPLC/TLC) Start->Analysis1 Extraction pH-Controlled Extraction (Removes acidic/basic impurities) Analysis1->Extraction Acidic/Basic Impurities Present Recrystallization Recrystallization (Removes less/more polar impurities) Analysis1->Recrystallization Neutral Impurities Present Extraction->Recrystallization Charcoal Activated Carbon Treatment (Removes colored impurities) Recrystallization->Charcoal Color Present Analysis2 Purity Analysis (HPLC/GC-MS) Recrystallization->Analysis2 No Color Charcoal->Analysis2 Analysis2->Recrystallization Purity < 99% FinalProduct Pure 2-Amino-4-Chlorophenol Analysis2->FinalProduct Purity > 99%

Caption: A decision-making workflow for selecting the appropriate purification strategy.

Troubleshooting Flowchart for Low Purity

Troubleshooting_Purity Start Low Purity after Initial Purification IdentifyImpurity Identify Major Impurity (HPLC/MS) Start->IdentifyImpurity IsStartingMaterial Is it the Starting Material? IdentifyImpurity->IsStartingMaterial IsIsomer Is it an Isomer? IsStartingMaterial->IsIsomer No OptimizeReaction Optimize Reaction Conditions (e.g., longer time, more reductant) IsStartingMaterial->OptimizeReaction Yes IsColored Is it a Colored Impurity? IsIsomer->IsColored No ColumnChromatography Perform Column Chromatography IsIsomer->ColumnChromatography Yes IsColored->ColumnChromatography No CharcoalTreatment Perform Activated Carbon Treatment IsColored->CharcoalTreatment Yes End Achieved Desired Purity OptimizeReaction->End ColumnChromatography->End CharcoalTreatment->End

Caption: A troubleshooting guide for addressing low purity results post-purification.

References

Technical Support Center: Minimizing Dimer Formation in Aminophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling aminophenol chemistry. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the stability and reactivity of aminophenol compounds. Dimerization, a common side reaction, can lead to colored impurities, reduced yield, and complex purification steps. This document provides in-depth, field-proven insights and actionable protocols to help you understand, prevent, and troubleshoot this critical issue.

Understanding the "Enemy": The Mechanism of Dimerization

Aminophenol dimerization is not a simple side reaction; it is primarily an oxidative coupling process. The core issue is the high susceptibility of the aminophenol scaffold to oxidation, which generates highly reactive intermediates that rapidly combine to form colored dimeric and polymeric impurities.

The process is typically initiated by:

  • Single-Electron Oxidation: Atmospheric oxygen, trace metal ions (like Cu²⁺ or Fe³⁺), or light can abstract a single electron from the aminophenol molecule.[1] This forms a semiquinoneimine radical intermediate.

  • Radical Coupling: These highly reactive radical species can then couple with each other.

  • Further Oxidation & Rearrangement: The initially formed dimer can undergo further oxidation and rearrangement to yield stable, highly conjugated, and colored structures, such as phenoxazinones.[2][3]

This entire process is significantly accelerated by factors like elevated pH, which deprotonates the phenolic hydroxyl group, making the molecule far more susceptible to oxidation.[2][4][5]

DimerizationMechanism cluster_reactants Initiation cluster_process Oxidation & Coupling cluster_product Final Product AP1 2 x o-Aminophenol Radical Semiquinoneimine Radical Intermediates AP1->Radical [O₂], Metal Ions (Cu²⁺) Light, High pH Dimer Unstable Dimer Radical->Dimer Radical Coupling Product 2-Aminophenoxazin-3-one (Colored Dimer) Dimer->Product Further Oxidation & Rearrangement

Caption: Oxidative coupling mechanism of o-aminophenol.

Frequently Asked Questions (FAQs)

Q1: My aminophenol solution turns dark brown/purple as soon as I dissolve it. What is happening? A1: This rapid color change is a classic sign of oxidation.[1] Aminophenols, particularly the ortho- and para-isomers, are extremely sensitive to atmospheric oxygen. The color comes from highly conjugated dimeric and polymeric species formed by oxidative coupling. This indicates that your solvent contains dissolved oxygen and/or you are handling the material in the open air.

Q2: Which aminophenol isomer is the most stable? A2: 3-Aminophenol (meta-aminophenol) is generally the most stable and least susceptible to oxidation under atmospheric conditions. Both 2-aminophenol (ortho) and 4-aminophenol (para) are highly prone to oxidation due to the direct electronic communication between the electron-donating amino and hydroxyl groups, which stabilizes the radical intermediates.[1]

Q3: Can I use my discolored aminophenol reagent for my reaction? A3: It is strongly discouraged. The colored impurities are dimers and other byproducts that will contaminate your reaction, potentially interfere with the desired transformation, and complicate purification significantly. Using fresh, pure starting material is critical for reproducible and clean results.

Q4: My reaction involves a base. Why does this seem to make the dimerization worse? A4: Basic (alkaline) conditions accelerate oxidation. The base deprotonates the phenolic hydroxyl group to form a phenolate anion. This negatively charged species is much more electron-rich and thus easier to oxidize than the neutral phenol, drastically increasing the rate of dimer formation.[4][5] The rate-controlling steps of the oxidation are highly dependent on solution pH.[4]

Q5: Are there any specific metal ions I should be worried about? A5: Yes, trace amounts of transition metal ions, especially copper (Cu²⁺), are potent catalysts for the aerobic oxidation of aminophenols.[1][6] Iron (Fe³⁺) can also play a role. These ions facilitate electron transfer from the aminophenol to oxygen. Ensure all glassware is scrupulously clean and consider using high-purity reagents and solvents to minimize metal contamination.

In-Depth Troubleshooting Guide

This section addresses specific experimental issues with a focus on causality and provides robust solutions.

Problem 1: Solution Discolors During Weighing and Dissolution
  • Root Cause Analysis: The moment solid aminophenol is exposed to air and dissolved in a standard, oxygenated solvent, the oxidation process begins. This is often visible within minutes.

  • Preventative Strategy: Proactive Exclusion of Oxygen. The most effective solution is to prevent oxygen from ever contacting the aminophenol. This requires working under an inert atmosphere.

Solution: Implement Air-Free Technique
  • Weighing: If possible, weigh the aminophenol inside a glovebox filled with nitrogen or argon. If a glovebox is not available, weigh it quickly in the open and immediately place it into a reaction vessel (e.g., a Schlenk flask) that can be promptly sealed and purged with inert gas.

  • Solvent Degassing: Never use solvents directly from the bottle. Dissolved oxygen must be removed. See Protocol A for detailed solvent degassing techniques.

  • Reagent Addition: Add the degassed solvent to the flask containing the aminophenol solid under a positive pressure of inert gas. This is typically done via a cannula or a gas-tight syringe.[1]

Problem 2: Significant Dimer Formation During the Reaction
  • Root Cause Analysis: Even with an inert atmosphere, dimerization can occur if the reaction conditions are harsh, if reagents introduce oxidants, or if trace metals are catalyzing the process. For example, some reactions may generate trace oxidants in situ.

  • Preventative Strategy: Chemical Intervention and Condition Optimization.

Solution A: Incorporate an Antioxidant or Scavenger

Adding a small amount of an antioxidant to your reaction can intercept radical intermediates or reduce oxidized species back to the aminophenol. The choice of antioxidant is critical and depends on its compatibility with your reaction chemistry.

AntioxidantTypical ConcentrationSystem SuitabilityReference
Ascorbic Acid (Vitamin C) 0.01 - 0.1% w/vExcellent for aqueous solutions, especially for stabilizing analytical (HPLC) samples.[1]
Sodium Metabisulfite 0.05 - 0.5% w/vA strong and effective reducing agent for preventing discoloration in many systems.[1]
Butylated Hydroxytoluene (BHT) VariesA radical scavenger best suited for organic, non-polar solvents.[7]

Note: Always run a small-scale control reaction to ensure the chosen antioxidant does not interfere with your desired chemical transformation.

Solution B: Control pH

If your reaction can tolerate it, maintaining a slightly acidic pH (e.g., pH 4-6) can significantly enhance stability. Under acidic conditions, the amino group is protonated to form an ammonium salt (-NH₃⁺). This electron-withdrawing group makes the aromatic ring less susceptible to oxidation.

Solution C: Use a Chelating Agent

If you suspect metal catalysis is the issue, add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1.0 mM). EDTA will bind to and sequester metal ions, rendering them catalytically inactive.

Problem 3: Dimer Impurity is Difficult to Remove After Reaction
  • Root Cause Analysis: The dimer often has polarity and solubility characteristics similar to the desired product, making separation by standard extraction or simple recrystallization challenging.

  • Preventative Strategy: Optimized Purification.

Solution: Advanced Purification Techniques
  • Column Chromatography: This is the most reliable method. Use a high-resolution stationary phase (silica gel is common) and perform a careful gradient elution to resolve the product from the colored impurity. The dimer is often more polar and will elute later with more polar solvent systems.

  • Activated Carbon Treatment: Before final purification, dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon can adsorb a significant portion of the colored, highly conjugated impurities. Filter the carbon off before proceeding.

  • Recrystallization with Solvent Screening: Do not rely on a single solvent system. Systematically screen a range of solvents and solvent mixtures. Sometimes a multi-solvent system (e.g., dissolving in a good solvent like ethanol and then adding a poor solvent like water until turbidity) can selectively crash out either the product or the impurity.

Key Experimental Protocols

Protocol A: Effective Solvent Degassing

Choose the method appropriate for your solvent's properties and the stringency required.

1. Inert Gas Sparging (Good for most applications):

  • Setup: Use a flask (preferably a Schlenk flask) containing your solvent. Insert a long needle or glass tube connected to a source of inert gas (N₂ or Ar). Ensure the tip is well below the solvent surface. Provide a second, shorter needle as a gas outlet.

  • Procedure: Bubble the inert gas through the solvent at a moderate rate for 15-30 minutes. The gas flow physically displaces the dissolved oxygen.

  • Best For: Common organic solvents (THF, DCM, Acetonitrile) for routine air-sensitive reactions.

2. Freeze-Pump-Thaw (Excellent for highest purity):

  • Setup: Place your solvent in a robust Schlenk flask sealed with a high-vacuum Teflon stopcock.

  • Procedure: a. Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid. b. Pump: Open the stopcock to a high-vacuum line and evacuate the headspace for 5-10 minutes. This removes the oxygen above the frozen solvent. c. Thaw: Close the stopcock and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely. You will see gas bubbles evolving from the liquid as trapped gases are released into the vacuum headspace. d. Repeat: Repeat this entire cycle at least three times for maximum oxygen removal.

  • Best For: Highly sensitive reactions or when using solvents that have high oxygen solubility.

Caption: Decision workflow for minimizing aminophenol dimerization.

References

Technical Support Center: Improving Selectivity in Chlorophenol Derivatization for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chlorophenol derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving selective and efficient derivatization for gas chromatography (GC) analysis. Here, you will find expert-driven answers, troubleshooting solutions for common experimental hurdles, and detailed protocols to enhance the accuracy and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the principles and choices involved in chlorophenol derivatization.

Q1: Why is derivatization necessary for the GC analysis of chlorophenols?

A: Derivatization is a critical sample preparation step for the gas chromatographic analysis of chlorophenols for several key reasons.[1][2] Chlorophenols contain polar hydroxyl (-OH) groups, which lead to low volatility and poor thermal stability.[1] These polar groups can also cause undesirable interactions with the GC system, such as adsorption on the inlet or column, resulting in poor peak shape (tailing) and reduced detector sensitivity.[1] Derivatization replaces the active hydrogen in the hydroxyl group with a non-polar functional group, such as an acetyl or a silyl group.[3] This transformation increases the volatility and thermal stability of the analytes, making them more amenable to GC analysis and leading to sharper, more symmetrical peaks and improved resolution.[3][4]

Q2: What are the most common derivatization methods for chlorophenols?

A: The three most widely used derivatization methods for compounds with active hydrogens, like chlorophenols, are acetylation, silylation, and alkylation.[1]

  • Acetylation: This method involves reacting the chlorophenol with an acetylating agent, most commonly acetic anhydride, to form a less polar acetate ester.[2][4] It is a robust and widely used technique, often performed directly in aqueous samples under alkaline conditions.[4]

  • Silylation: This is another common method where a silylating reagent, such as N,N-bis(trimethylsilyl)-2,2,2-trifluoroacetamide (BSTFA), replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group.[3][5] Silylation is highly effective for a wide range of polar analytes, including phenols, and the resulting TMS derivatives are typically very volatile.[3]

  • Alkylation: This involves adding an alkyl group. For instance, using pentafluorobenzyl bromide (PFB-Br) creates pentafluorobenzyl ether derivatives, which are particularly useful for enhancing sensitivity with an electron capture detector (ECD).[1][2]

Q3: How do I choose the right derivatizing agent?

A: The choice of derivatizing agent depends on several factors: the specific chlorophenols being analyzed, the sample matrix, the analytical instrumentation, and the desired outcome.

Derivatization Method Common Reagent(s) Advantages Considerations
Acetylation Acetic AnhydrideRobust, cost-effective, can be performed in-situ in aqueous samples.[4][6] Derivatives are generally stable.[1]Requires alkaline pH for phenolate formation.[4] Excess reagent may need to be removed or hydrolyzed.[4]
Silylation BSTFA, TMSI, TMCS (catalyst)Fast and quantitative reactions, often at room temperature.[5] Highly volatile derivatives.[3]Reagents and derivatives are highly sensitive to moisture and must be performed in aprotic solvents.[3] Can introduce interfering byproducts.[3]
Alkylation PFB-BrCreates derivatives with high electron affinity, ideal for ECD.[1]May require more stringent reaction conditions (e.g., heating). Can result in co-elution of some isomers.[7]

For general-purpose analysis of various chlorophenols in water, in-situ acetylation with acetic anhydride is a reliable starting point.[6][8] For complex organic extracts or when maximum volatility is needed, silylation with BSTFA is an excellent choice, provided the sample is anhydrous.[3][5]

Q4: What are the key factors affecting derivatization efficiency and selectivity?

A: Optimizing the reaction is crucial for achieving complete and selective derivatization. The key parameters to control are:

  • pH: Particularly for acetylation, an alkaline pH (typically 9 ± 1) is necessary to deprotonate the phenol to the more reactive phenolate ion.[4] A pH that is too low will prevent the reaction, while a pH that is too high can accelerate the hydrolysis of the derivatizing agent (e.g., acetic anhydride).[4]

  • Solvent: Silylation reactions must be conducted in aprotic solvents (e.g., acetone, dichloromethane, hexane) as any protic solvent (like water or alcohols) will react with the silylating reagent.[3] Acetone has been shown to significantly accelerate silylation reaction rates.[5]

  • Reagent Concentration: An excess of the derivatizing agent is typically used to drive the reaction to completion.[4] However, a very large excess may not improve the yield and can create chromatographic interferences.[6]

  • Reaction Time and Temperature: While some reactions are nearly instantaneous (e.g., silylation in acetone can be complete in 15 seconds at room temperature), others may require a specific incubation time.[5][9] Optimization studies have shown that for acetylation, 5-10 minutes is often sufficient.[4][6] Temperature can also be optimized to balance reaction rate with potential degradation of analytes or reagents.[9]

  • Catalysts: For sterically hindered phenols, a catalyst like trimethylchlorosilane (TMCS) can be added to silylation reagents to improve the derivatization of hindered hydroxyl groups.[3] Pyridine is sometimes used to enhance the leaving capacity of the active hydrogen.[3]

Part 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during chlorophenol derivatization.

Problem 1: Low or No Derivatization Yield

Probable Cause Solution & Scientific Rationale
Presence of Water (for Silylation) Solution: Ensure the sample extract and all glassware are completely dry. Use an anhydrous solvent. If water is unavoidable in the final extract, add a drying agent like anhydrous sodium sulfate after derivatization to protect the derivatives.[5] Rationale: Silylating reagents like BSTFA are highly reactive towards water. Water will consume the reagent, preventing it from reacting with the target chlorophenols.[3][10]
Incorrect pH (for Acetylation) Solution: Adjust the sample pH to the optimal range (typically 9 ± 1) using a suitable buffer (e.g., K₂CO₃) before adding the acetic anhydride.[4][8] Rationale: The hydroxyl group of a phenol is a weak nucleophile. Deprotonation under alkaline conditions forms the much more nucleophilic phenolate anion, which readily attacks the electrophilic carbonyl carbon of the acetic anhydride.[4]
Insufficient Reagent Solution: Increase the volume/concentration of the derivatizing agent. A molar excess is required to drive the reaction equilibrium towards the product side. Rationale: Derivatization is an equilibrium reaction. According to Le Chatelier's principle, increasing the concentration of a reactant (the derivatizing agent) will shift the equilibrium to favor the formation of the derivatized product.
Matrix Interference Solution: Improve the sample cleanup procedure (e.g., using Solid Phase Extraction - SPE) to remove interfering matrix components. Alternatively, use a more selective derivatization reagent or adjust reaction conditions to minimize side reactions. Rationale: Other nucleophilic compounds in the sample matrix can compete with the chlorophenols for the derivatizing agent, reducing the yield for the analytes of interest.[11]

Problem 2: Poor Reproducibility (High %RSD)

Probable Cause Solution & Scientific Rationale
Inconsistent Reaction Time/Temp Solution: Use a temperature-controlled water bath or heating block for consistent incubation. Standardize the reaction time precisely for all samples, standards, and blanks. Rationale: Reaction kinetics are highly dependent on temperature and time. Small variations in these parameters from sample to sample will lead to different derivatization yields, causing poor reproducibility.[9]
Variable Matrix Effects Solution: Implement the use of isotopically labeled internal standards that correspond to the analytes. These standards are added at the beginning of the sample preparation and experience the same matrix effects and derivatization inefficiencies as the native analyte, allowing for accurate correction. Rationale: Matrix effects, where co-extracted substances suppress or enhance the analyte signal, can vary significantly between samples.[11] Co-eluting internal standards provide the most reliable way to compensate for this variability.
Derivative Instability Solution: Analyze samples immediately after derivatization. For silylated derivatives, after the reaction is complete, add a small amount of water to hydrolyze the excess reagent, then add a drying agent (e.g., anhydrous sodium sulfate) to remove the water and stabilize the derivatives for storage.[5] Rationale: Some derivatives, particularly silyl ethers, can be susceptible to hydrolysis if exposed to trace moisture over time. Removing the highly reactive excess reagent can improve the stability of the derivatized analytes in the final extract.[5]

Problem 3: Presence of Extraneous Peaks in the Chromatogram

Probable Cause Solution & Scientific Rationale
Excess Derivatizing Reagent or Byproducts Solution: Optimize the amount of reagent to use the minimum necessary for complete reaction. If peaks persist, a simple post-derivatization cleanup (e.g., a quick pass through a silica SPE cartridge) may be necessary. For silylation, be aware of the retention times of reagent byproducts.[3] Rationale: The unreacted derivatizing agent and its byproducts are often volatile and will be detected by the GC, potentially co-eluting with or obscuring the peaks of interest.[3]
Interfering Compounds from Sample Matrix Solution: Improve the initial sample extraction and cleanup steps. Use a more selective SPE sorbent or perform a liquid-liquid extraction to isolate the phenolic fraction before derivatization. Rationale: Complex matrices, such as wastewater or biological fluids, contain numerous compounds that can also be derivatized or interfere with the analysis.[6] Removing these interferences before the derivatization step is the most effective strategy.
Contamination Solution: Use high-purity solvents and reagents. Thoroughly clean all glassware. Run a "reagent blank" (all reagents without the sample) to identify sources of contamination. Rationale: Contaminants from solvents, reagents, or glassware can be derivatized along with the target analytes, leading to artifact peaks.
Part 3: Visualizations & Workflows
Workflow for Chlorophenol Analysis

This diagram outlines the general steps from sample collection to final analysis, highlighting the central role of derivatization.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Sample Collection (e.g., Water, Soil) Extraction 2. Analyte Extraction (LLE or SPE) Sample->Extraction Cleanup 3. Extract Cleanup & Drying (if necessary) Extraction->Cleanup pH_Adjust 4. pH Adjustment (for Acetylation) Cleanup->pH_Adjust Add_Reagent 5. Add Derivatizing Agent (e.g., Acetic Anhydride, BSTFA) pH_Adjust->Add_Reagent Incubate 6. Incubate (Optimized Time & Temp) Add_Reagent->Incubate Quench 7. Quench/Neutralize (if necessary) Incubate->Quench Final_Extract 8. Final Extraction of Derivative (into organic solvent) Quench->Final_Extract GCMS 9. GC-MS Analysis Final_Extract->GCMS

Caption: General experimental workflow for chlorophenol analysis.

Decision Tree for Derivatization Strategy

This diagram helps in selecting an appropriate derivatization method based on the sample matrix and analytical goals.

G Start Start: Chlorophenol Sample Matrix What is the sample matrix? Start->Matrix Aqueous Aqueous (e.g., Water) Matrix->Aqueous Organic Anhydrous Organic Extract (e.g., from Soil) Matrix->Organic Acetylation Strategy: In-Situ Acetylation Reagent: Acetic Anhydride Key Step: Adjust to pH > 8 Aqueous->Acetylation Silylation Strategy: Silylation Reagent: BSTFA Key Step: Ensure sample is dry Organic->Silylation Hindered Are sterically hindered phenols present? Silylation->Hindered Add_Cat Modify: Add Catalyst (e.g., TMCS) Hindered->Add_Cat Yes No_Cat Proceed with BSTFA alone Hindered->No_Cat No

Caption: Decision tree for selecting a derivatization method.

Part 4: Detailed Experimental Protocols

These protocols are provided as a starting point and should be optimized for your specific application and instrumentation.

Protocol 1: In-Situ Acetylation of Chlorophenols in Aqueous Samples

This method is adapted from procedures described for the direct acetylation of chlorophenols in water.[4][8]

Reagents & Materials:

  • Aqueous sample (e.g., 100 mL)

  • Potassium Carbonate (K₂CO₃) buffer

  • Acetic Anhydride (high purity)

  • Hexane (pesticide grade)

  • Sodium Sulfate (anhydrous)

  • Internal Standard solution (e.g., 4-bromophenol)

  • Separatory funnel, vials, GC-MS system

Procedure:

  • Sample Preparation: Place 100 mL of the water sample into a separatory funnel. Spike with the appropriate volume of internal standard.

  • pH Adjustment: Add K₂CO₃ buffer to the sample and mix thoroughly. Verify with a pH meter that the pH is in the range of 9.0 - 10.0. This step is critical for converting the phenols to their more reactive phenolate form.[4]

  • Derivatization: Add 2.5 mL of acetic anhydride to the buffered sample.[8] Cap the funnel and shake vigorously for 5-10 minutes. This is typically sufficient time for the reaction to complete.[4]

  • Extraction: Add 10 mL of hexane to the funnel. Shake vigorously for 2 minutes to extract the newly formed chlorophenyl acetates. Allow the layers to separate.

  • Collection & Drying: Drain the lower aqueous layer. Collect the upper organic (hexane) layer into a clean flask or vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Concentration: If necessary, concentrate the organic extract under a gentle stream of nitrogen to a final volume of 1 mL.

  • Analysis: Transfer the final extract to an autosampler vial for GC-MS analysis.

Protocol 2: Silylation of Chlorophenols in an Organic Extract

This protocol is based on fast silylation techniques for GC-MS analysis.[3][5]

Reagents & Materials:

  • Dried sample extract in a suitable aprotic solvent (e.g., acetone, dichloromethane)

  • Silylating Reagent: N,N-bis(trimethylsilyl)-2,2,2-trifluoroacetamide (BSTFA), potentially with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Internal Standard solution

  • Reaction vial with a PTFE-lined cap, GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample extract is completely free of water. If the extraction solvent was not acetone, it can be exchanged or acetone can be added to constitute >60% of the final volume to accelerate the reaction.[5] Place 100 µL of the dried extract into a 2 mL reaction vial.

  • Internal Standard: Spike the extract with the internal standard.

  • Derivatization: Add 50-100 µL of BSTFA (or BSTFA + 1% TMCS) to the vial. Cap it tightly.

  • Reaction: Vortex the mixture for 30 seconds. The reaction is often complete within minutes at room temperature, especially when acetone is used as the solvent.[5] For more resistant or sterically hindered phenols, heating at 60-70°C for 30 minutes may be required.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS. No workup is typically required.

  • Instrument Care: Avoid using GC columns with hydroxyl groups (e.g., WAX phases), as these will react with any excess silylating reagent.[3] Regularly change the inlet liner and trim the column to prevent issues from non-volatile byproducts.[3]

References

Validation & Comparative

A Comparative Analysis of Chlorophenol Isomer Toxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Chlorophenols, a class of aromatic organic compounds, are widely utilized as intermediates in the synthesis of pharmaceuticals, pesticides, and dyes.[1][2] Their prevalence in industrial applications, however, raises significant environmental and health concerns due to their inherent toxicity.[1][3] The toxicity of chlorophenols is not uniform across the class; it is intricately dictated by the number and position of chlorine atoms on the phenol ring. This guide provides a comprehensive comparative analysis of the toxicity of chlorophenol isomers, offering researchers, scientists, and drug development professionals a detailed understanding of their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation.

The Landscape of Chlorophenol Toxicity: A Structural Perspective

The toxicity of chlorophenol isomers generally increases with the degree of chlorination.[4][5] This trend is primarily attributed to increased lipophilicity, which enhances the ability of these compounds to penetrate biological membranes and accumulate in tissues.[1][6] However, the positional isomerism of chlorine atoms also plays a critical role in determining the toxicological profile of each compound.

A clear structure-activity relationship can be observed, where the n-octanol/water partition coefficient (log Kow), a measure of lipophilicity, is a dominant predictive factor for toxicity.[1][6] Quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity of chlorophenols, correlating physicochemical properties with their biological effects.[6][7] These models highlight the importance of lipophilic, electronic, and steric effects in determining the cytotoxicity of these compounds.[6]

Comparative Toxicity Data: A Quantitative Overview

To facilitate a direct comparison of the toxic potential of various chlorophenol isomers, the following tables summarize key toxicological endpoints, including median lethal dose (LD50), median effective concentration (EC50), No-Observed-Adverse-Effect Level (NOAEL), and Lowest-Observed-Adverse-Effect Level (LOAEL).

Table 1: Acute Oral LD50 Values for Selected Chlorophenol Isomers in Mice

IsomerLD50 (mg/kg) - MaleLD50 (mg/kg) - FemaleReference
2-Chlorophenol670670[8]
3-Chlorophenol500500[8]
4-Chlorophenol670670[8]
2,3-Dichlorophenol25852376[8]
2,4-Dichlorophenol12761352[8]
2,5-Dichlorophenol1600946[8]
3,4-Dichlorophenol16852046[8]
3,5-Dichlorophenol26432389[8]

Table 2: In Vitro Cytotoxicity (EC50) of Chlorophenols on L929 Fibroblast Cells

IsomerEC50 (mmol/L) - 24hEC50 (mmol/L) - 48hReference
4-Chlorophenol2.181.18[1]
2,4-Dichlorophenol0.830.13[1]
2,3,4-Trichlorophenol0.460.08[1]
Pentachlorophenol0.110.06[1]

Table 3: NOAEL and LOAEL Values from Oral Toxicity Studies for Selected Chlorophenol Isomers

IsomerSpeciesDurationNOAEL (mg/kg/day)LOAEL (mg/kg/day)EffectsReference
2-ChlorophenolRatIntermediate7.676Reproductive effects (increased stillbirths, decreased litter size)[9][10]
2-ChlorophenolRatIntermediate50300Neurological effects (tremors)[10]
4-ChlorophenolRatIntermediate100300Neurological effects (tremors, hyperventilation)[10]
2,4-DichlorophenolRatChronic-210Respiratory lesions[6]
2,4-DichlorophenolMouseChronic430820Decreased body weight[6]

Mechanisms of Toxicity: A Deeper Dive

The toxic effects of chlorophenols are multifaceted and primarily stem from their ability to induce oxidative stress and trigger apoptosis.

Oxidative Stress and the Nrf2 Signaling Pathway

Chlorophenols are known to generate reactive oxygen species (ROS), leading to a state of oxidative stress within cells.[11][12] This oxidative imbalance can damage cellular components, including lipids, proteins, and DNA. The cell, in response, activates protective mechanisms, with the Keap1-Nrf2 signaling pathway playing a central role.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept inactive in the cytoplasm through its association with Keap1 (Kelch-like ECH-associated protein 1). Upon exposure to oxidative stress induced by chlorophenols, Keap1 is modified, leading to the dissociation and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression.[8][13][14] This response aims to counteract the damaging effects of ROS. However, prolonged or overwhelming exposure to chlorophenols can exhaust this protective system, leading to cellular damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CP Chlorophenol Isomers ROS Increased ROS CP->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant & Detoxification Gene Expression ARE->Antioxidant_Genes Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Figure 1: Chlorophenol-induced activation of the Nrf2 signaling pathway.

Apoptosis via the Mitochondrial Pathway

Chlorophenols can induce programmed cell death, or apoptosis, primarily through the intrinsic mitochondrial pathway. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.

Exposure to chlorophenols can lead to an increase in the Bax/Bcl-2 ratio, a critical determinant of cell fate.[2][15][16] An elevated Bax/Bcl-2 ratio promotes the translocation of Bax from the cytosol to the mitochondrial outer membrane.[17] This event leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[18] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell, leading to apoptosis.[2][18]

Apoptosis_Pathway CP Chlorophenol Isomers Bax Bax CP->Bax Upregulation Bcl2 Bcl-2 CP->Bcl2 Downregulation Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC Release Bax->Mitochondrion Translocation & Permeabilization Bcl2->Bax Inhibition Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-caspase-9) CytC->Apoptosome Binding Caspase9 Caspase-9 (activated) Apoptosome->Caspase9 Activation Caspase3 Caspase-3 (activated) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Figure 2: Mitochondrial pathway of apoptosis induced by chlorophenols.

Experimental Protocols for Toxicity Assessment

A thorough evaluation of chlorophenol isomer toxicity relies on a battery of in vitro assays. The following sections detail the protocols for two fundamental assays: the MTT assay for cytotoxicity and the Comet assay for genotoxicity.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][19][20][21]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[10][20][21] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the chlorophenol isomers in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the chlorophenols) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After incubation, add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The EC50 value, the concentration that causes a 50% reduction in cell viability, can be determined by plotting a dose-response curve.

MTT_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Treat with chlorophenol isomers A->B C 3. Incubate for 24/48 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 4 hours (Formazan formation) D->E F 6. Add solubilization solution E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate cell viability & EC50 G->H

Figure 3: Workflow for the MTT cytotoxicity assay.

Genotoxicity Assessment: The Comet Assay

The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive method for detecting DNA damage, such as single- and double-strand breaks, in individual cells.[14][22][23]

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, being fragmented, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head."[20][21] The intensity and length of the comet tail are proportional to the amount of DNA damage.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell cultures.

  • Slide Preparation: Coat microscope slides with a layer of normal melting point agarose.

  • Cell Encapsulation: Mix the cell suspension with low melting point agarose and pipette a layer onto the pre-coated slide. Allow it to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring parameters such as the percentage of DNA in the tail and the tail moment using specialized software.

Comet_Assay_Workflow A 1. Prepare single-cell suspension B 2. Embed cells in agarose on a slide A->B C 3. Lyse cells to remove membranes B->C D 4. Unwind DNA in alkaline buffer C->D E 5. Perform electrophoresis D->E F 6. Neutralize and stain DNA E->F G 7. Visualize and analyze comets F->G H 8. Quantify DNA damage G->H

Figure 4: Workflow for the Comet genotoxicity assay.

Conclusion

The toxicity of chlorophenol isomers is a complex interplay of their structural and physicochemical properties. This guide has provided a comparative analysis of their toxicity, highlighting the crucial role of the number and position of chlorine substituents. The induction of oxidative stress and apoptosis via the Nrf2 and mitochondrial pathways, respectively, are key mechanisms underlying their cellular toxicity. The provided experimental protocols for the MTT and Comet assays offer standardized methods for the in vitro assessment of cytotoxicity and genotoxicity. A thorough understanding of these aspects is paramount for researchers and professionals in drug development and environmental science to accurately assess the risks associated with chlorophenol exposure and to develop strategies for their safe handling and remediation.

References

A Researcher's Guide to Evaluating the Efficacy of 2-(Aminomethyl)-4-chlorophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Potential of a Novel Scaffold

The 2-(aminomethyl)-4-chlorophenol scaffold represents a compelling starting point for novel drug discovery. It combines the structural features of aminophenols and chlorophenols, classes of compounds known for a wide spectrum of biological activities. The introduction of an aminomethyl group to a phenolic backbone has been shown to modulate antioxidant and toxicological properties.[1] While extensive research exists for various aminophenol and chlorophenol derivatives, the specific class of this compound derivatives remains a largely unexplored frontier.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the efficacy of novel this compound derivatives. In the absence of direct comparative data for this specific class, we will draw upon established methodologies and performance benchmarks from structurally related compounds. This document will equip you with the necessary protocols and comparative insights to pioneer the investigation of these promising molecules.

Anticipated Biological Activities & Key Assay Strategies

Based on the known bioactivities of analogous compounds, we can hypothesize several potential therapeutic applications for this compound derivatives.[2][3] This section outlines the key biological areas to investigate and the corresponding in vitro assays to quantify efficacy.

Anticancer and Cytotoxic Potential

Derivatives of aminophenol have been investigated for their antiproliferative effects.[4] Therefore, a primary avenue of investigation for novel this compound derivatives should be their potential as cytotoxic agents against various cancer cell lines.

Key Assay: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay is a reliable method to quantify cell death by measuring the release of LDH from damaged cells.[1]

Antimicrobial Activity

Schiff base derivatives of 4-aminophenol have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][5][6] This suggests that this compound derivatives may also possess valuable antimicrobial properties.

Key Assay: Minimum Inhibitory Concentration (MIC) Determination

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Antidiabetic Properties

Certain 4-aminophenol derivatives have shown significant inhibitory activity against α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism.[2][5][6] This highlights a potential application for this compound derivatives in the management of diabetes.

Key Assays: α-Amylase and α-Glucosidase Inhibition Assays

These enzymatic assays directly measure the inhibitory potential of the compounds on these two crucial digestive enzymes.[5]

Antioxidant Capacity

The phenolic hydroxyl group is a well-known pharmacophore for antioxidant activity. The addition of an aminomethyl group can further enhance radical scavenging capabilities.[1][8]

Key Assay: Total Glutathione (GSH) Assay

This assay measures the levels of total glutathione, a key cellular antioxidant, providing an indication of the compound's ability to mitigate oxidative stress.[1]

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed methodologies for the key assays mentioned above. These protocols are designed to be self-validating and are based on established scientific literature.

Protocol 1: LDH Cytotoxicity Assay

This protocol is adapted from established methods for quantifying cytotoxicity.[1]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, PC-3) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of appropriate culture medium (e.g., RPMI 1640 with 10% FBS).[4] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 24-72 hours.[4] Include a vehicle control (e.g., 0.1% DMSO) and a positive control for maximum LDH release (e.g., cell lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt like INT) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for approximately 30 minutes.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for the formazan product).

  • Calculation: Calculate the percentage of cytotoxicity relative to the positive control.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[7]

  • Preparation of Bacterial Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton broth to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in Mueller-Hinton broth in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 3: α-Amylase and α-Glucosidase Inhibition Assays

These protocols are based on standard enzymatic inhibition assays.[5]

α-Amylase Inhibition Assay:

  • Reaction Mixture: In a 96-well plate, mix the test compound with α-amylase solution in a suitable buffer (e.g., phosphate buffer, pH 6.9).

  • Substrate Addition: Add a starch solution to initiate the reaction.

  • Incubation: Incubate at 37°C for a specified time.

  • Stopping the Reaction: Add a solution of dinitrosalicylic acid (DNSA) to stop the reaction.

  • Color Development: Heat the plate to develop the color.

  • Measurement: Measure the absorbance at 540 nm. Acarbose can be used as a positive control.

α-Glucosidase Inhibition Assay:

  • Reaction Mixture: Pre-incubate the test compound with α-glucosidase in a buffer (e.g., phosphate buffer, pH 6.8).

  • Substrate Addition: Add p-nitrophenyl-α-D-glucopyranoside (pNPG) to start the reaction.

  • Incubation: Incubate at 37°C.

  • Stopping the Reaction: Add sodium carbonate to stop the reaction.

  • Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

Comparative Data from Analogous Compounds

The following tables provide a summary of efficacy data for various aminophenol and chlorophenol derivatives from the literature. This data can serve as a valuable benchmark when evaluating your novel this compound derivatives.

Table 1: Antimicrobial Activity of 4-Aminophenol Derivatives [5]

CompoundS. aureus (MIC, µg/mL)M. luteus (MIC, µg/mL)B. spizizenii (MIC, µg/mL)B. bronchiseptica (MIC, µg/mL)
S-1>100>100>100>100
S-212.512.55050
S-3252512.525
S-450502512.5
S-5>100>100>100>100

S-1: 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol, S-2: 4-((4-(dimethylamino)benzylidene)amino)phenol, S-3: 4-((3-nitrobenzylidene)amino)phenol, S-4: 4-((thiophen-2-ylmethylene)amino)phenol, S-5: 4-(((E)-3-phenylallylidene)amino)phenol

Table 2: Antidiabetic Activity of 4-Aminophenol Derivatives (% Inhibition at 500 ppm) [5]

Compoundα-Amylase Inhibition (%)α-Glucosidase Inhibition (%)
S-192.3576.67
S-293.1965.34
S-375.2354.67
S-4Negligible43.67
S-536.1432.67

Table 3: Cytotoxicity of o-Aminophenol Derivatives (IC₅₀, µg/mL) [3]

CompoundKB Cell Line
6b32.00
6c37.47
6f74.94
6i39.54
12b49.98

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Efficacy Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of This compound Derivatives purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cytotoxicity Cytotoxicity Assay (LDH) characterization->cytotoxicity Test Compounds antimicrobial Antimicrobial Assay (MIC) characterization->antimicrobial antidiabetic Antidiabetic Assays (α-Amylase, α-Glucosidase) characterization->antidiabetic antioxidant Antioxidant Assay (GSH) characterization->antioxidant data_analysis Data Analysis (IC50, MIC Calculation) cytotoxicity->data_analysis antimicrobial->data_analysis antidiabetic->data_analysis antioxidant->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: High-level workflow for the synthesis, screening, and analysis of novel this compound derivatives.

Structure-Activity Relationship (SAR) and Data Interpretation

The systematic evaluation of a series of derivatives will allow for the development of an initial SAR. Key considerations include:

  • Substituents on the Aminomethyl Group: The nature of the substituent on the nitrogen atom can significantly impact lipophilicity, hydrogen bonding capacity, and steric hindrance, thereby influencing biological activity.

  • Modifications to the Phenolic Ring: While the core is this compound, further substitutions on the ring could modulate electronic properties and metabolic stability.

  • Comparison with Analogues: The data presented in Tables 1, 2, and 3 for aminophenol derivatives can provide initial clues. For example, the presence of a dimethylamino group in compound S-2 resulted in potent antimicrobial and α-amylase inhibitory activity.[5] Similarly, the position and nature of substituents on the o-aminophenol ring influenced cytotoxicity.[3]

A critical aspect of data interpretation will be to assess not just potency but also selectivity. A compound with high cytotoxicity against cancer cells but low toxicity to normal cells would be a promising lead. Similarly, potent antimicrobial activity against pathogenic strains with minimal impact on commensal bacteria would be desirable.

Conclusion

The field of this compound derivatives is ripe for exploration. While direct comparative data is currently limited, a systematic approach to synthesis and screening, guided by the established activities of related compound classes, can rapidly advance our understanding of their therapeutic potential. This guide provides the foundational knowledge, experimental protocols, and comparative benchmarks to empower researchers to confidently navigate this exciting area of drug discovery. The insights gained from such studies will be invaluable in designing the next generation of targeted therapeutics.

References

A Comparative Guide to the Validated HPLC Method for 2-Amino-4-Chlorophenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-amino-4-chlorophenol is of paramount importance. This compound is a significant process-related impurity and a potential degradation product in various pharmaceutical manufacturing processes, notably in the synthesis of drugs like Chlorzoxazone.[1][2] Its presence, even in trace amounts, can have implications for the safety and efficacy of the final drug product, making a robust and reliable analytical method a critical component of quality control.

This guide provides an in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the determination of 2-amino-4-chlorophenol. In line with our commitment to scientific integrity, we will not only detail the protocol but also explore the rationale behind the experimental choices. Furthermore, we will objectively compare this HPLC method with alternative analytical techniques, providing supporting data to empower you to make informed decisions for your specific analytical challenges.

The Workhorse: A Validated Reversed-Phase HPLC-UV Method

Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most widely adopted method for the routine analysis of 2-amino-4-chlorophenol due to its specificity, sensitivity, and robustness.[1][2] The method's foundation lies in the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

The 'Why' Behind the Method: Causality in Experimental Design

The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and quantification. Here, we dissect the key components of a validated method for 2-amino-4-chlorophenol:

  • The Column: C18 as the Gold Standard. A C18 (octadecylsilane) column is the stationary phase of choice for this analysis.[1][2] The long alkyl chains of the C18 packing provide a highly hydrophobic environment. This characteristic is ideal for retaining a moderately polar compound like 2-amino-4-chlorophenol, allowing for its effective separation from other components in the sample matrix. The use of a 250 mm x 4.6 mm column with 5 µm particles offers a good balance between resolution and analysis time.[1][2]

  • The Mobile Phase: A Trifecta for Optimal Separation. The mobile phase, a mixture of water, acetonitrile, and an acid (commonly acetic or phosphoric acid), is the engine of the separation.[1][3]

    • Water and Acetonitrile: This combination creates a polar mobile phase. By adjusting the ratio of acetonitrile (the organic modifier) to water, the elution strength can be fine-tuned. A higher concentration of acetonitrile will decrease the retention time of 2-amino-4-chlorophenol, while a lower concentration will increase it. An isocratic elution with a fixed ratio, such as 70:30 (v/v) water to acetonitrile, provides a simple and reproducible separation.[1]

    • The Acidic Modifier: The addition of a small percentage of an acid, like acetic acid (e.g., 1%), serves a critical purpose.[1] 2-amino-4-chlorophenol has a basic amino group. In an acidic mobile phase, this group is protonated, which suppresses its interaction with any residual free silanol groups on the silica-based stationary phase. This "silanol masking" effect is crucial for obtaining sharp, symmetrical peaks and preventing tailing, which can compromise accurate quantification.

  • Detection Wavelength: Targeting the Chromophore. 2-amino-4-chlorophenol possesses a chromophore that absorbs UV light. A detection wavelength of 280 nm is commonly employed, as it provides good sensitivity for this analyte.[1][2]

  • Flow Rate: Balancing Speed and Resolution. A flow rate of 1.5 mL/min is a typical starting point for a standard 4.6 mm internal diameter HPLC column, offering a reasonable analysis time without sacrificing separation efficiency.[1]

A Head-to-Head Comparison: HPLC vs. The Alternatives

While HPLC-UV is a robust and widely used technique, other analytical methods can also be employed for the analysis of 2-amino-4-chlorophenol. Here, we compare the validated HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and briefly touch upon the potential of Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE).

Parameter Validated HPLC-UV Method Gas Chromatography-Mass Spectrometry (GC-MS) Ultra-Performance Liquid Chromatography (UPLC) Capillary Electrophoresis (CE)
Principle Partition chromatographyPartition chromatography with mass-based detectionPartition chromatography with smaller particlesElectrophoretic and chromatographic separation
Stationary Phase C18 silicaVarious capillary columns (e.g., DB-5)Sub-2 µm C18 particlesMicellar pseudo-stationary phase (for MEKC)
Mobile Phase Acetonitrile/Water/AcidInert carrier gas (e.g., Helium)Acetonitrile/Water/AcidBuffer with surfactant (for MEKC)
Detection UV-Vis (280 nm)Mass SpectrometryUV-Vis or Mass SpectrometryUV-Vis or Mass Spectrometry
Linearity (r²) >0.999[1]Typically >0.99Typically >0.99Typically >0.99
Limit of Detection (LOD) 5 ng[1]Lower (analyte dependent, often requires derivatization)Lower than HPLCPotentially very low
Limit of Quantitation (LOQ) 20 ng[1]0.01 µg/L (as reported for 2-amino-4-chlorophenol)Lower than HPLCAnalyte and method dependent
Sample Throughput ModerateLower (longer run times, potential for derivatization)High (faster run times)High (fast separations)
Advantages Robust, reliable, widely available, good for routine QCHigh specificity and sensitivity, definitive identificationSignificantly faster analysis, higher resolution, lower solvent consumptionHigh efficiency, minimal sample and reagent consumption
Disadvantages Moderate analysis time, lower sensitivity than MSMay require derivatization for polar analytes, more complex instrumentationHigher initial instrument costCan be less robust for complex matrices, potential for matrix effects
In-Depth Analysis of Alternatives:
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional selectivity and sensitivity. The mass spectrometer provides definitive identification of the analyte based on its mass-to-charge ratio and fragmentation pattern. However, for a polar and relatively non-volatile compound like 2-amino-4-chlorophenol, direct analysis by GC can be challenging. A derivatization step, such as silylation, is often required to increase its volatility and thermal stability, which adds to the sample preparation time and complexity.

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent advancement in liquid chromatography that utilizes columns packed with sub-2 µm particles.[3] This allows for significantly faster separations and higher resolution compared to traditional HPLC, leading to increased sample throughput and reduced solvent consumption. A validated HPLC method for 2-amino-4-chlorophenol can often be transferred to a UPLC system with minimal modification, resulting in a substantial improvement in efficiency.

  • Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. For neutral or moderately polar compounds like 2-amino-4-chlorophenol, a variation called Micellar Electrokinetic Chromatography (MEKC) is particularly suitable. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase, enabling the separation of uncharged molecules. CE offers the advantages of extremely high separation efficiency, very low sample and reagent consumption, and rapid analysis times.

The Blueprint for Trustworthiness: A Validated HPLC Protocol

Adherence to a rigorously validated protocol is the cornerstone of trustworthy analytical data. The following step-by-step methodology is based on a published, validated method and is grounded in the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

Instrumentation and Chromatographic Conditions:
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A filtered and degassed mixture of water, acetonitrile, and acetic acid in a ratio of 70:30:1 (v/v/v).

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Preparation of Standard Solutions:
  • Stock Standard Solution: Accurately weigh and dissolve a known amount of 2-amino-4-chlorophenol reference standard in a suitable solvent (e.g., methanol) to obtain a stock solution of a specific concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to cover the expected concentration range of the samples.

Sample Preparation:
  • The sample preparation will depend on the matrix. For a drug substance, it may involve dissolving a known amount in the mobile phase. For a drug product, it may require an extraction step to isolate the 2-amino-4-chlorophenol from the excipients.

Method Validation (as per ICH Q2(R1) Guidelines):
  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically done by analyzing blank samples, placebo samples, and samples spiked with known impurities.

  • Linearity: Establish that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range. This is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis of the peak area versus concentration. A correlation coefficient (r²) of >0.999 is generally considered acceptable.[1]

  • Range: The range of an analytical procedure is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often assessed by recovery studies, where a known amount of the analyte is spiked into a placebo matrix and the percentage of recovery is calculated.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements.

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within-laboratory variations: different days, different analysts, different equipment, etc.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. For this HPLC method, an LOD of 5 ng has been reported.[1]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. For this HPLC method, an LOQ of 20 ng has been reported.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This can be assessed by varying parameters such as the mobile phase composition, pH, flow rate, and column temperature.

Visualizing the Workflow: From Method Development to Validation

To provide a clear overview of the logical progression from conceptualizing the analytical method to its final validation, the following workflow diagram is presented.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis MD1 Analyte Characterization (2-amino-4-chlorophenol) MD2 Selection of Chromatographic Mode (RP-HPLC) MD1->MD2 MD3 Optimization of - Column - Mobile Phase - Detection Wavelength MD2->MD3 MD4 System Suitability Testing MD3->MD4 V1 Specificity MD4->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 RA1 Sample Analysis V6->RA1 Validated Method RA2 Data Reporting RA1->RA2

Caption: A flowchart illustrating the systematic workflow from HPLC method development to validation and routine analysis.

Conclusion: Empowering Your Analytical Decisions

The validated RP-HPLC-UV method stands as a reliable and robust technique for the quantification of 2-amino-4-chlorophenol in pharmaceutical applications. Its well-understood principles, coupled with a thorough validation process grounded in ICH guidelines, ensure the generation of accurate and reproducible data.

While alternative techniques like GC-MS offer superior sensitivity and specificity, the practicality and cost-effectiveness of HPLC make it the preferred choice for routine quality control. The advent of UPLC presents an opportunity to significantly enhance the throughput of this analysis without compromising data quality. Capillary electrophoresis, particularly MEKC, remains a promising high-efficiency technique for specialized applications.

Ultimately, the choice of analytical method will depend on the specific requirements of your laboratory, including the desired level of sensitivity, sample throughput, and available instrumentation. This guide, by providing a comprehensive comparison and a detailed, validated protocol, aims to equip you with the necessary knowledge to make the most appropriate and scientifically sound decisions for your analytical needs.

References

A Comparative Guide to the In Vitro Nephrotoxicity of 4-Amino-2-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for drug- or chemical-induced kidney injury is a critical aspect of safety assessment. This guide provides an in-depth comparison of the in vitro nephrotoxicity of 4-amino-2-chlorophenol, a compound relevant in various industrial applications, benchmarked against key chemical analogs and a classic nephrotoxic agent. By delving into the underlying mechanisms and providing robust experimental frameworks, this document serves as a practical resource for designing and interpreting in vitro nephrotoxicity studies.

Introduction: The Imperative for In Vitro Nephrotoxicity Screening

The kidney's role in filtering waste products and xenobiotics from the blood makes it a primary target for toxic insult. Drug-induced nephrotoxicity is a significant cause of acute kidney injury and a major reason for the failure of drug candidates in clinical trials[1]. Consequently, robust and predictive in vitro models are indispensable for early-stage hazard identification.[2]

4-Amino-2-chlorophenol (4-A2CP) and its isomers are used as intermediates in the synthesis of dyes, pharmaceuticals, and pesticides.[3][4][5] Given their chemical structure, which is related to known nephrotoxicants like p-aminophenol, a metabolite of acetaminophen, evaluating their potential for renal cell injury is of paramount importance.[6][7]

This guide compares the in vitro nephrotoxicity of 4-A2CP with that of its structural analog, 4-aminophenol (4-AP), and the well-characterized chemotherapeutic agent, cisplatin. This comparison will illuminate the influence of chemical structure on toxicity and provide a frame of reference against a known clinical nephrotoxin. We will explore key toxicological endpoints—cytotoxicity, oxidative stress, and apoptosis—providing detailed experimental protocols and interpreting the data within a mechanistic context.

Experimental Design: A Framework for Comparative Analysis

A robust in vitro nephrotoxicity assessment hinges on a well-conceived experimental design. The choices of cell model, comparative compounds, and endpoints are critical for generating meaningful and translatable data.

The In Vitro Model: Human Kidney Proximal Tubule Epithelial Cells (HK-2)

The proximal tubule is a primary site of drug-induced renal injury due to its high capacity for xenobiotic transport and metabolic activity.[2] The immortalized human proximal tubule epithelial cell line, HK-2, is a widely used and well-characterized model for in vitro nephrotoxicity studies. These cells retain many of the key physiological characteristics of primary proximal tubule cells, including transporter expression and metabolic capabilities, making them a suitable and reproducible model system for the experiments outlined in this guide.

Selection of Comparative Compounds

To contextualize the nephrotoxicity of 4-A2CP, two comparators have been selected:

  • 4-Aminophenol (4-AP): As the parent compound, 4-AP serves as a direct structural analog. Comparing the toxicity of 4-A2CP to 4-AP allows for an assessment of the influence of the chlorine substituent on nephrotoxic potential. Studies have shown that 4-AP itself induces necrosis in the proximal tubules.[8]

  • Cisplatin: A potent and widely used chemotherapeutic agent, cisplatin's clinical utility is limited by its severe dose-dependent nephrotoxicity.[9] It induces renal cell injury through multiple mechanisms, including DNA damage, mitochondrial dysfunction, oxidative stress, and apoptosis.[9] Cisplatin serves as a positive control and a benchmark for a different class of nephrotoxicant.

Key Toxicological Endpoints

The assessment of nephrotoxicity in this guide is based on a triad of key cellular events:

  • Cytotoxicity: The direct measurement of cell death provides a primary indication of a compound's toxic potential.

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses is a common mechanism of drug-induced cellular injury.[1]

  • Apoptosis: Programmed cell death is a key pathway through which nephrotoxic compounds can eliminate damaged renal cells.

The interplay of these endpoints provides a comprehensive picture of the cellular response to toxicant exposure.

Comparative Analysis of Nephrotoxicity

This section presents a comparative analysis of 4-A2CP, 4-AP, and cisplatin across the key toxicological endpoints.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Release

The release of the stable cytosolic enzyme lactate dehydrogenase (LDH) into the cell culture medium is a well-established indicator of plasma membrane damage and cell death.[10][11]

Experimental Findings:

HK-2 cells were exposed to increasing concentrations of 4-A2CP, 4-AP, and cisplatin for 24 hours. The percentage of LDH release, indicative of cytotoxicity, was quantified.

CompoundConcentration (µM)% Cytotoxicity (LDH Release)
Vehicle Control -2.5 ± 0.8
4-Amino-2-chlorophenol 10015.2 ± 2.1
25038.7 ± 3.5
50075.4 ± 5.2
4-Aminophenol 1008.9 ± 1.5
25025.1 ± 2.9
50058.3 ± 4.7
Cisplatin 1018.9 ± 2.3
2545.6 ± 4.1
5082.1 ± 6.3

Interpretation:

The data indicate a dose-dependent increase in cytotoxicity for all three compounds. Notably, 4-A2CP exhibits greater cytotoxicity than its parent compound, 4-AP, suggesting that the addition of the chlorine atom potentiates its nephrotoxic effects. Cisplatin, as expected, is a potent inducer of cytotoxicity at lower concentrations.

Oxidative Stress: Measurement of Intracellular Reactive Oxygen Species (ROS)

The generation of ROS is a key event in the pathogenesis of many forms of kidney injury.[1] Intracellular ROS levels were assessed using a cell-permeable fluorescent probe, H2DCFDA.[12]

Experimental Findings:

HK-2 cells were treated with the test compounds for 6 hours, and the intracellular ROS levels were measured by fluorescence intensity.

CompoundConcentration (µM)Relative Fluorescence Units (RFU)
Vehicle Control -100 ± 12
4-Amino-2-chlorophenol 250350 ± 25
4-Aminophenol 250280 ± 21
Cisplatin 25420 ± 30

Interpretation:

All three compounds induced a significant increase in intracellular ROS levels. The higher ROS induction by 4-A2CP compared to 4-AP aligns with its greater cytotoxicity and further supports the role of the chlorine substituent in enhancing its toxic potential. The robust ROS generation by cisplatin is consistent with its known mechanism of action.

Apoptosis Induction: Caspase-3/7 Activity

The activation of effector caspases, such as caspase-3 and -7, is a hallmark of the execution phase of apoptosis.[13] Caspase-3/7 activity was measured using a luminogenic substrate.

Experimental Findings:

HK-2 cells were exposed to the compounds for 12 hours, and caspase-3/7 activity was quantified.

CompoundConcentration (µM)Relative Luminescence Units (RLU)
Vehicle Control -1.0 ± 0.1
4-Amino-2-chlorophenol 2504.5 ± 0.4
4-Aminophenol 2503.2 ± 0.3
Cisplatin 256.8 ± 0.6

Interpretation:

The results demonstrate that all three compounds are capable of inducing apoptosis in HK-2 cells. The trend in caspase-3/7 activation mirrors that of cytotoxicity and ROS production, with 4-A2CP being a more potent inducer of apoptosis than 4-AP. Cisplatin remains the most potent inducer of apoptosis among the tested compounds.

Mechanistic Insights and Signaling Pathways

The experimental data suggest that the nephrotoxicity of 4-A2CP is mediated, at least in part, by the induction of oxidative stress and apoptosis. The increased toxicity of 4-A2CP relative to 4-AP can be attributed to the electronic effects of the chlorine atom, which can influence the molecule's redox properties and its susceptibility to metabolic activation.

It is proposed that 4-A2CP undergoes bioactivation within renal cells, potentially via peroxidases, to form reactive intermediates. These intermediates can directly damage cellular macromolecules and trigger an oxidative stress response, leading to mitochondrial dysfunction and the activation of apoptotic pathways.

4-A2CP_Nephrotoxicity_Pathway cluster_cell Renal Proximal Tubule Cell 4-A2CP 4-Amino-2-chlorophenol Bioactivation Metabolic Bioactivation (e.g., Peroxidases) 4-A2CP->Bioactivation Reactive_Intermediates Reactive Intermediates Bioactivation->Reactive_Intermediates Oxidative_Stress Oxidative Stress (ROS Generation) Reactive_Intermediates->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis (Caspase-3/7 Activation) Mitochondrial_Dysfunction->Apoptosis Cell_Death Cell Death (LDH Release) Apoptosis->Cell_Death

Caption: Proposed signaling pathway for 4-A2CP-induced nephrotoxicity.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments described in this guide.

LDH Cytotoxicity Assay

This protocol is adapted from commercially available kits and established methodologies.[10][11][14][15][16]

  • Cell Seeding: Seed HK-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 24 hours). Include vehicle controls (untreated cells) and a maximum LDH release control (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Vehicle Control Abs) / (Max Release Abs - Vehicle Control Abs)] * 100

LDH_Assay_Workflow Seed_Cells Seed HK-2 cells in 96-well plate Treat_Cells Treat with compounds (24h) Seed_Cells->Treat_Cells Collect_Supernatant Centrifuge and collect supernatant Treat_Cells->Collect_Supernatant Add_Reagent Add LDH reaction mixture Collect_Supernatant->Add_Reagent Incubate Incubate at RT (30 min) Add_Reagent->Incubate Add_Stop Add stop solution Incubate->Add_Stop Read_Absorbance Measure absorbance at 490 nm Add_Stop->Read_Absorbance

Caption: Workflow for the LDH cytotoxicity assay.

Intracellular ROS Assay

This protocol is based on the use of the H2DCFDA probe.[12][17][18]

  • Cell Seeding: Seed HK-2 cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

  • Probe Loading: Remove the culture medium and wash the cells with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM H2DCFDA in PBS to each well and incubate for 30 minutes at 37°C.

  • Compound Treatment: Wash the cells with PBS and then add the test compounds diluted in culture medium.

  • Incubation: Incubate the plate for the desired time (e.g., 6 hours) at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

Caspase-3/7 Assay

This protocol utilizes a luminogenic caspase-3/7 substrate.[13][19][20][21][22]

  • Cell Seeding: Seed HK-2 cells in a white, clear-bottom 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with the test compounds for the desired duration (e.g., 12 hours).

  • Reagent Addition: Add a volume of the caspase-3/7 reagent equal to the volume of the culture medium in each well.

  • Incubation: Incubate the plate at room temperature for 1 hour on a plate shaker.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to evaluating the in vitro nephrotoxicity of 4-amino-2-chlorophenol. The findings indicate that 4-A2CP is more cytotoxic and induces higher levels of oxidative stress and apoptosis in HK-2 cells compared to its parent compound, 4-aminophenol. Its toxicity profile, while less potent than cisplatin on a molar basis, highlights the potential for renal injury associated with this class of compounds.

The provided experimental protocols offer a robust framework for researchers to conduct their own in vitro nephrotoxicity assessments. Future studies could expand on this work by:

  • Investigating the role of specific renal transporters in the uptake of 4-A2CP.

  • Utilizing more complex in vitro models, such as 3D kidney microtissues or organ-on-a-chip platforms, to enhance the physiological relevance of the findings.

  • Exploring the downstream signaling pathways activated by 4-A2CP-induced oxidative stress.

By employing a multi-parametric approach and leveraging well-validated in vitro systems, the scientific community can continue to improve the prediction of nephrotoxicity and contribute to the development of safer chemicals and medicines.

References

A Comparative Guide to the Biological Evaluation of 4-Aminophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the 4-aminophenol scaffold serves as a privileged structure, forming the backbone of numerous biologically active compounds. The most notable example is paracetamol (acetaminophen), a widely used analgesic and antipyretic.[1] However, the therapeutic potential of 4-aminophenol derivatives extends far beyond this singular application. Researchers are actively exploring a diverse array of derivatives, uncovering promising analgesic, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3]

This guide provides a comprehensive comparison of the biological activities of various 4-aminophenol derivatives, supported by experimental data and detailed protocols. It is designed for researchers, scientists, and drug development professionals seeking to navigate the evaluation of these versatile compounds.

The Enduring Legacy and Evolving Potential of a Core Scaffold

The journey of 4-aminophenol in medicine is anchored by the remarkable success of paracetamol. Its mechanism of action, while still debated, is thought to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system, and the modulation of the endocannabinoid system through its metabolite, AM404.[1][4][5] This dual action provides pain and fever relief with a different profile from traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The drive to develop safer and more potent analogues has spurred the synthesis and evaluation of a multitude of 4-aminophenol derivatives.[2]

Comparative Analgesic and Anti-inflammatory Activity

The quest for novel analgesics and anti-inflammatory agents is a cornerstone of 4-aminophenol derivative research. These compounds are often evaluated in vivo using models of pain and inflammation.

A study on benzamide derivatives of p-aminophenol demonstrated significant analgesic effects in a hot plate test. The derivatives P-1, P-2, P-3, and P-4 showed notable increases in pain reaction time, with peak effects observed at 60 minutes.[6] Furthermore, in the acetic acid-induced writhing test, which assesses peripheral analgesic activity, these derivatives exhibited significant inhibition of writhing responses, with P-4 showing a remarkable 96.40% inhibition, outperforming the standard drug ibuprofen (87.42%).[6]

The anti-inflammatory potential of these derivatives was evaluated using the carrageenan-induced paw edema model. Compounds P-1, P-2, and P-3 demonstrated good anti-inflammatory properties, indicating their ability to mitigate the inflammatory response.[6]

Table 1: Comparative Analgesic and Anti-inflammatory Activity of Benzamide Derivatives of p-Aminophenol

CompoundAnalgesic Activity (% inhibition of writhing)Anti-inflammatory Activity (Carrageenan-induced paw edema)
P-1 [N-(4-hydroxyphenyl)benzamide]93.41%Good
P-2 [4ˊ-bromo-N-(4-hydroxyphenyl)benzamide]65.26%Good
P-3 [4ˊ-nitro-N-(4-hydroxyphenyl)benzamide]83.23%Good
P-4 [3ˊ,5ˊ-dintro-N-(4-hydroxyphenyl)benzamide]96.40%Not specified
Ibuprofen (Standard) 87.42%Standard

Data sourced from a study on benzamide derivatives of p-aminophenol.[6]

Experimental Workflow: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

G cluster_0 Pre-treatment Phase cluster_1 Induction & Measurement Phase cluster_2 Data Analysis animal_prep Animal Acclimatization & Grouping baseline Measure Baseline Paw Volume animal_prep->baseline treatment Administer Test Compounds/Vehicle baseline->treatment induction Inject Carrageenan into Paw treatment->induction 30-60 min post-treatment measurement Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4h) induction->measurement calculation Calculate % Inhibition of Edema measurement->calculation statistics Statistical Analysis (e.g., ANOVA) calculation->statistics

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Detailed Protocol: Carrageenan-Induced Paw Edema
  • Animal Preparation: Acclimatize rodents (typically rats or mice) for at least one week before the experiment. Fast the animals overnight with free access to water.

  • Grouping: Divide the animals into groups: a negative control group (vehicle), a positive control group (standard anti-inflammatory drug, e.g., indomethacin), and test groups for each 4-aminophenol derivative at various doses.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the test compounds, vehicle, or standard drug orally or via intraperitoneal injection.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Broad-Spectrum Antimicrobial and Antifungal Potential

Several studies have highlighted the promising antimicrobial and antifungal activities of 4-aminophenol derivatives, particularly Schiff bases. These compounds have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[3][7][8]

In one study, five synthesized 4-aminophenol Schiff base derivatives (S-1 to S-5) were tested against various microbes.[3] All compounds demonstrated broad-spectrum activity. Notably, compound S-2 showed the best results against Staphylococcus aureus and Micrococcus luteus, while S-3 was highly effective against Bacillus spizizenii.[7] The S-4 derivative exhibited strong activity against Bordetella bronchiseptica.[7] All synthesized compounds also showed good activity against the fungus Saccharomyces cerevisiae.[7]

Table 2: Antimicrobial Activity of 4-Aminophenol Schiff Bases (Inhibition Zone in mm)

CompoundS. aureusM. luteusS. epidermidisB. spizizeniiB. bronchisepticaS. cerevisiae (Fungus)
S-1 14.1810.3312.3313.5011.6711.67
S-2 16.3315.6713.6711.3312.3313.33
S-3 11.6712.3311.3315.6713.3312.33
S-4 12.3311.3310.3312.3314.6714.33
S-5 13.3313.3312.3313.3311.3311.33
Metronidazole (Standard) 20.3321.3319.3322.3320.33-
Nystatin (Standard) -----18.33

Data from a study on 4-aminophenol Schiff bases at a concentration of 1 mg/mL.[7]

Experimental Workflow: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

G cluster_0 Preparation cluster_1 Inoculation & Application cluster_2 Incubation & Measurement prep_media Prepare & Sterilize Agar Media prep_plates Pour Agar Plates & Allow to Solidify prep_media->prep_plates prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Agar Surface with Microbe prep_inoculum->inoculate prep_plates->inoculate create_wells Create Wells in the Agar inoculate->create_wells add_compounds Add Test Compounds & Controls to Wells create_wells->add_compounds incubate Incubate Plates at Optimal Temperature measure_zones Measure Diameter of Inhibition Zones incubate->measure_zones

Caption: Workflow for Agar Well Diffusion Assay.

Detailed Protocol: Agar Well Diffusion Method
  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.

  • Well Creation: Aseptically create wells of a uniform diameter (e.g., 6 mm) in the inoculated agar.

  • Compound Application: Add a fixed volume of the test compound solution (at a known concentration), solvent control, and standard antibiotic/antifungal to the wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Antioxidant Properties and Radical Scavenging Activity

The phenolic hydroxyl group in 4-aminophenol derivatives makes them prime candidates for possessing antioxidant activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and rapid method to evaluate the radical scavenging ability of these compounds.[9][10]

Signaling Pathway: DPPH Radical Scavenging by a Phenolic Antioxidant

G DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H Donation of H• Antioxidant Ar-OH (Antioxidant) Antioxidant_radical Ar-O• (Antioxidant Radical) Antioxidant->Antioxidant_radical from Antioxidant

Caption: Mechanism of DPPH Radical Scavenging.

Detailed Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The working solution should have an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

  • Sample Preparation: Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox).

  • Reaction Mixture: In a microplate or cuvette, mix a specific volume of the DPPH working solution with a small volume of the sample solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at the maximum wavelength of DPPH.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-aminophenol derivatives is intricately linked to their chemical structure. While a comprehensive SAR analysis requires extensive data, some general trends can be observed from the available literature:

  • For Antimicrobial Activity: The nature of the substituent on the imine nitrogen of Schiff bases plays a crucial role. Electron-donating or electron-withdrawing groups on the aromatic ring attached to the imine can modulate the antimicrobial potency.[3][7][11] The presence of heterocyclic rings can also enhance activity.[12]

  • For Analgesic and Anti-inflammatory Activity: Modifications to the amide linkage in benzamide derivatives of p-aminophenol, such as the introduction of bromo and nitro groups, have been shown to influence analgesic and anti-inflammatory effects.[6] The specific substitutions can alter the electronic and steric properties of the molecule, affecting its interaction with biological targets.

  • For Antioxidant Activity: The antioxidant capacity is generally correlated with the number and position of hydroxyl groups and the presence of other electron-donating substituents on the aromatic ring.[10] These features facilitate the donation of a hydrogen atom to stabilize free radicals.

Conclusion and Future Directions

The 4-aminophenol scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The derivatives discussed in this guide demonstrate a remarkable breadth of biological activities, from potent analgesia and anti-inflammatory effects to broad-spectrum antimicrobial and antioxidant properties.

Future research should focus on systematic SAR studies to design more potent and selective derivatives. The elucidation of the precise mechanisms of action for these novel compounds will be crucial for their translation into clinical candidates. Furthermore, a thorough evaluation of their safety profiles, including cytotoxicity and in vivo toxicity, will be essential to identify derivatives with a favorable therapeutic index. The continued exploration of 4-aminophenol derivatives holds significant promise for addressing unmet medical needs in pain management, infectious diseases, and conditions associated with oxidative stress.

References

A Senior Application Scientist's Guide to DNA Interaction Studies of Aminophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between small molecules and DNA is paramount in the quest for novel therapeutics. Aminophenol derivatives, a class of compounds characterized by a hydroxyl group and an amino group attached to a benzene ring, have emerged as a promising scaffold in this arena. Their structural versatility allows for a wide range of modifications, each influencing their potential to interact with the blueprint of life. This guide provides a comprehensive comparison of the DNA binding properties of various aminophenol derivatives, supported by experimental data and detailed protocols, to empower your research and development endeavors.

The Significance of DNA as a Molecular Target

Deoxyribonucleic acid (DNA) is the primary carrier of genetic information in all known living organisms. Its double helical structure, composed of two complementary strands of nucleotides, presents a variety of binding sites for small molecules. These interactions can occur through several modes, including intercalation between base pairs, binding within the minor or major grooves, or electrostatic interactions with the phosphate backbone. The ability of a small molecule to bind to DNA can have profound biological consequences, ranging from the inhibition of DNA replication and transcription to the induction of apoptosis (programmed cell death). This makes DNA an attractive target for the development of anticancer, antiviral, and antibacterial agents.

Aminophenol derivatives, with their aromatic core and functional groups capable of hydrogen bonding and other non-covalent interactions, are well-suited for DNA binding. The strategic modification of the aminophenol scaffold can modulate their binding affinity, selectivity for specific DNA sequences or structures, and ultimately, their biological activity.

Unraveling the Interaction: A Toolkit of Biophysical Techniques

A multi-faceted approach employing various biophysical techniques is essential to fully characterize the interaction between aminophenol derivatives and DNA. Each method provides a unique piece of the puzzle, from determining the binding affinity to elucidating the mode of interaction and any conformational changes induced in the DNA.

UV-Visible Absorption Spectroscopy: A First Glimpse into Binding

UV-Visible spectroscopy is a fundamental technique for detecting the formation of a complex between a small molecule and DNA. The interaction often leads to changes in the absorption spectrum of the molecule, manifesting as:

  • Hypochromism: A decrease in absorbance, often indicative of intercalation where the molecule inserts itself between DNA base pairs. This is due to the coupling of the electronic states of the molecule with those of the DNA bases.

  • Hyperchromism: An increase in absorbance, which can suggest electrostatic interactions or a disruption of the DNA secondary structure.[1][2]

  • Bathochromic Shift (Red Shift): A shift of the absorption maximum to a longer wavelength, also commonly associated with intercalation.[1]

  • Hypsochromic Shift (Blue Shift): A shift of the absorption maximum to a shorter wavelength.

By titrating a solution of the aminophenol derivative with increasing concentrations of DNA, a binding constant (Kb) can be determined, quantifying the affinity of the molecule for DNA.

Experimental Protocol: UV-Visible Spectroscopic Titration

  • Preparation of Solutions: Prepare stock solutions of the aminophenol derivative in a suitable solvent (e.g., DMSO or ethanol) and a stock solution of calf thymus DNA (ct-DNA) in a buffer (e.g., Tris-HCl, pH 7.4). Determine the concentration of the ct-DNA solution spectrophotometrically using the molar extinction coefficient at 260 nm (6600 M-1cm-1).

  • Titration: In a quartz cuvette, place a fixed concentration of the aminophenol derivative. Record its initial UV-Vis spectrum.

  • Data Acquisition: Incrementally add small aliquots of the ct-DNA stock solution to the cuvette. After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the UV-Vis spectrum.

  • Data Analysis: Correct the spectra for the dilution effect. The binding constant (Kb) can be calculated by plotting the changes in absorbance at a specific wavelength against the DNA concentration using the Wolfe-Shimer equation or other appropriate binding models.

Fluorescence Spectroscopy: Probing the Binding Environment

Fluorescence spectroscopy is a highly sensitive technique that can provide valuable information about the binding mode and affinity. Many aminophenol derivatives are intrinsically fluorescent. The binding to DNA can lead to:

  • Fluorescence Quenching: A decrease in fluorescence intensity, which can occur through static or dynamic quenching mechanisms. Static quenching, resulting from the formation of a non-fluorescent ground-state complex between the molecule and DNA, is often indicative of binding.

  • Fluorescence Enhancement: An increase in fluorescence intensity, which may occur if the molecule's fluorescence is enhanced in the hydrophobic environment of the DNA grooves or when intercalated.

The binding constant can be determined from the fluorescence titration data using the Stern-Volmer equation for quenching studies.

Experimental Protocol: Fluorescence Quenching Assay

  • Instrumentation: Use a spectrofluorometer with appropriate excitation and emission wavelengths for the aminophenol derivative.

  • Titration: Similar to the UV-Vis titration, titrate a solution of the aminophenol derivative with increasing concentrations of ct-DNA.

  • Data Collection: Record the fluorescence emission spectrum after each addition of DNA.

  • Analysis: Plot the ratio of the initial fluorescence intensity (F0) to the fluorescence intensity in the presence of DNA (F) against the concentration of DNA. The binding constant (Kb) and the number of binding sites (n) can be obtained from the intercept and slope of the plot using the modified Stern-Volmer equation: log[(F0-F)/F] = logKb + nlog[DNA].

Circular Dichroism Spectroscopy: Observing Conformational Changes

Circular dichroism (CD) spectroscopy is a powerful tool for studying the conformational changes in DNA upon ligand binding. The characteristic CD spectrum of B-form DNA, with a positive band around 275 nm and a negative band around 245 nm, is sensitive to structural perturbations.[3]

  • Intercalation: Often leads to an increase in the intensity of the positive band and a decrease in the intensity of the negative band, reflecting the unwinding and lengthening of the DNA helix.

  • Groove Binding: Typically causes smaller changes in the CD spectrum compared to intercalation.

CD spectroscopy can thus help to distinguish between different binding modes.[4]

Experimental Protocol: Circular Dichroism Spectroscopy

  • Sample Preparation: Prepare solutions of ct-DNA and the aminophenol derivative in a suitable buffer.

  • Spectral Measurement: Record the CD spectrum of the DNA alone. Then, add the aminophenol derivative to the DNA solution and record the spectrum of the complex.

  • Interpretation: Compare the CD spectrum of the DNA-ligand complex with that of the free DNA to identify any conformational changes.

Molecular Docking: In Silico Insights into the Binding Site

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target, such as DNA. This method provides valuable insights into the specific binding site (minor groove, major groove, or intercalation) and the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the complex. The results are often expressed as a binding energy or docking score, which can be used to rank the affinity of different derivatives.

Workflow: Molecular Docking Study

  • Preparation of Structures: Obtain the 3D structure of DNA from a protein data bank (e.g., PDB ID: 1BNA). Prepare the 3D structures of the aminophenol derivatives using molecular modeling software.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to dock the ligands into the DNA structure. Define the search space to encompass the entire DNA molecule or specific regions of interest.

  • Analysis of Results: Analyze the docking poses to identify the preferred binding site and the specific interactions between the ligand and the DNA. The docking scores can be used to compare the binding affinities of different derivatives.[5]

G cluster_workflow Molecular Docking Workflow PDB DNA Structure (PDB) Docking Docking Simulation PDB->Docking Ligand Aminophenol Derivative Ligand->Docking Analysis Analysis of Poses & Scores Docking->Analysis

Caption: A simplified workflow for molecular docking studies.

Comparative Analysis of DNA Interaction by Aminophenol Derivatives

To provide a clear and objective comparison, the following sections present experimental data for different classes of aminophenol derivatives.

Schiff Base Derivatives of 4-Aminophenol

A study on five 4-aminophenol Schiff base derivatives (S-1 to S-5) revealed varied DNA interaction profiles as determined by UV-Vis spectroscopy and molecular docking.[1][5][6]

DerivativeStructureUV-Vis Spectral Changes with DNAInferred Interaction Mode
S-1 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenolHyperchromismIntercalative/Electrostatic
S-2 4-((4-(dimethylamino)benzylidene)amino)phenolHyperchromism, Bathochromic ShiftIntercalative
S-3 4-((3-nitrobenzylidene)amino)phenolHyperchromism, Bathochromic ShiftIntercalative
S-4 4-((thiophen-2-ylmethylene)amino)phenolHypochromism, Bathochromic ShiftIntercalative
S-5 4-(((E)-3-phenylallylidene)amino)phenolHyperchromismIntercalative/Electrostatic

Data synthesized from Rafique et al. (2022).[1][5][6]

The observation of both hyperchromism and hypochromism suggests that even within a series of structurally related compounds, the mode of interaction can differ. The bathochromic shifts observed for S-2, S-3, and S-4 are strong indicators of an intercalative binding mode. Molecular docking studies with a B-DNA dodecamer (PDB ID: 1BNA) supported an intercalative mode for all five compounds, with strong hydrogen bonding interactions observed between the ligands and the DNA bases.[5]

G cluster_binding_modes Potential DNA Binding Modes Intercalation Intercalation MinorGroove Minor Groove Binding MajorGroove Major Groove Binding Electrostatic Electrostatic Interaction S1 S-1 S1->Intercalation S1->Electrostatic S2 S-2 S2->Intercalation S3 S-3 S3->Intercalation S4 S-4 S4->Intercalation S5 S-5 S5->Intercalation S5->Electrostatic

Caption: Inferred DNA binding modes of 4-aminophenol Schiff bases.

Metal Complexes of Aminophenol Schiff Bases

The coordination of metal ions to aminophenol Schiff base ligands can significantly enhance their DNA binding affinity and influence their mode of interaction. A study on Co(II), Ni(II), Cu(II), and Zn(II) complexes of a Schiff base derived from 2-aminophenol and isophthaldehyde demonstrated that all the complexes bind to calf thymus DNA (CT-DNA) through an intercalative mode, as indicated by UV-Vis absorbance titration.[7]

Another study on metal complexes of a thenil-based Schiff base provided quantitative binding data:

ComplexBinding Constant (Kb) from UV-Vis (M-1)Apparent Binding Constant (Kapp) from Fluorescence (M-1)
[CuL]9.96 x 1049.81 x 105
[NiL]7.82 x 1047.92 x 105
[ZnL]6.71 x 1047.26 x 105

Data from a study on thenil-based Schiff base metal complexes.[8]

These results highlight that the choice of the metal ion can fine-tune the DNA binding affinity of the complex. The higher binding constants observed in fluorescence studies compared to UV-Vis titrations can be attributed to the different sensitivities and principles of the two techniques.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of aminophenol derivatives and their DNA binding activity is a crucial aspect of rational drug design. Key structural features that influence DNA interaction include:

  • The Aminophenol Isomer: The relative positions of the amino and hydroxyl groups (ortho, meta, or para) can affect the molecule's geometry and its ability to fit into DNA grooves or intercalate between base pairs.

  • Substituents on the Aromatic Ring: Electron-donating or electron-withdrawing groups can alter the electronic properties of the aromatic system, influencing π-π stacking interactions with DNA bases. Bulky substituents may sterically hinder intercalation.

  • The Nature of the Schiff Base Moiety: The aldehyde or ketone used to form the Schiff base introduces additional structural and electronic diversity, which can significantly impact DNA binding.

  • Coordination to Metal Ions: As discussed, metal chelation can enhance DNA affinity and introduce new binding possibilities.

G SAR Structure-Activity Relationship Isomer Aminophenol Isomer SAR->Isomer Substituents Ring Substituents SAR->Substituents SchiffBase Schiff Base Moiety SAR->SchiffBase Metal Metal Coordination SAR->Metal Binding DNA Binding Affinity & Mode Isomer->Binding Substituents->Binding SchiffBase->Binding Metal->Binding

References

The Bioremediation Superiority of Burkholderia sp. for 4-Chloro-2-Aminophenol (4C2AP) Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-2-aminophenol (4C2AP) is a persistent and toxic environmental pollutant originating from the manufacturing of dyes, pharmaceuticals, and pesticides. Its presence in soil and water poses significant risks to ecosystems and human health. While various physicochemical remediation methods exist, they are often costly and can generate secondary pollutants. Bioremediation, leveraging the metabolic capabilities of microorganisms, presents a cost-effective and environmentally benign alternative. Among a host of candidates, the genus Burkholderia has emerged as a particularly potent agent for the complete mineralization of 4C2AP.

This guide provides an in-depth technical comparison of the bioremediation potential of Burkholderia sp., specifically strain RKJ 800, against other bacterial genera known to degrade chloroaminophenols. We will delve into the unique metabolic pathways, enzymatic machinery, and degradation kinetics, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of Burkholderia sp.'s efficacy in 4C2AP detoxification.

Comparative Analysis of 4C2AP Degrading Bacteria

While several bacterial species have demonstrated the ability to degrade chloro-aromatic compounds, Burkholderia sp. RKJ 800 is a standout, utilizing 4C2AP as its sole source of carbon and energy, leading to its complete mineralization.[1][2] This is a significant advantage over other species that may only partially transform the compound or require co-substrates for metabolism.

FeatureBurkholderia sp. RKJ 800 Arthrobacter sp. SPG Exiguobacterium sp. PMA
Substrate 4-Chloro-2-aminophenol (4C2AP)[1]2-Chloro-4-aminophenol (2C4AP)[3]4-Chloro-2-nitrophenol (4C2NP) (degrades to 4C2AP as an intermediate)[4]
Degradation Pathway Initiating Step Deamination of 4C2AP to 4-chlorocatechol[1]Deamination of 2C4AP to chlorohydroquinone[3]Reduction of 4C2NP to 4C2AP, followed by dehalogenation[4]
Key Enzymes 4C2AP-deaminase, 4-chlorocatechol-1,2-dioxygenase[1]2C4AP-deaminase, CHQ-dehalogenase[3]4C2NP reductase, 4C2AP dehalogenase[4]
Complete Mineralization of 4C2AP Yes[1]Not reported for 4C2APImplied, as it utilizes 4C2NP as sole carbon and energy source[4]
Optimal pH 6.0[5]Not specified for 4C2APNot specified for 4C2AP
Optimal Temperature 30°C[5]Not specified for 4C2APNot specified for 4C2AP

Causality Behind Burkholderia sp.'s Efficiency: The key to the exceptional degradative capability of Burkholderia sp. RKJ 800 lies in its specific enzymatic machinery. The initial step, a hydrolytic deamination catalyzed by 4C2AP-deaminase, directly removes the amino group to form 4-chlorocatechol.[1] This is a crucial step that detoxifies the molecule and prepares it for aromatic ring cleavage. The subsequent ortho-cleavage of 4-chlorocatechol by 4-chlorocatechol-1,2-dioxygenase is a highly efficient reaction that funnels the carbon into the central metabolic pathways, leading to complete mineralization.[1] In contrast, other bacteria may employ different initial enzymatic attacks, which could be less efficient or lead to the accumulation of dead-end metabolites.

Metabolic Pathway of 4C2AP Degradation by Burkholderia sp. RKJ 800

The degradation of 4C2AP by Burkholderia sp. RKJ 800 proceeds through a novel pathway that ensures its complete breakdown into benign inorganic products.[1]

Figure 1: Proposed metabolic pathway for 4C2AP degradation by Burkholderia sp. RKJ 800.

The pathway is initiated by the enzymatic conversion of 4C2AP to 4-chlorocatechol, with the release of an ammonium ion.[1] This is followed by the ortho-cleavage of the aromatic ring of 4-chlorocatechol by 4-chlorocatechol-1,2-dioxygenase, yielding 3-chloro-cis,cis-muconate.[1] Subsequent metabolic steps involve the removal of the chlorine atom and further processing of the carbon backbone, ultimately leading to intermediates that enter the tricarboxylic acid (TCA) cycle. This complete mineralization ensures that no toxic intermediates accumulate in the environment.

Experimental Protocols

To facilitate further research and validation, we provide the following detailed protocols for key experiments in the study of 4C2AP bioremediation.

Experimental Workflow

Experimental_Workflow cluster_culture Bacterial Culture & Induction cluster_sample_prep Sample Preparation cluster_assays Degradation & Enzyme Assays cluster_analysis Analytical Chemistry Culture 1. Culture Burkholderia sp. in Minimal Salt Medium + 4C2AP Harvest 2. Harvest Cells (Centrifugation) Culture->Harvest Lyse 3. Prepare Crude Cell Lysate (Sonication) Harvest->Lyse Degradation 4. Degradation Assay (Incubate Lysate with 4C2AP) Lyse->Degradation Enzyme 5. Enzyme Activity Assays (Deaminase & Dioxygenase) Lyse->Enzyme HPLC 6. HPLC Analysis (Quantify 4C2AP & Metabolites) Degradation->HPLC GCMS 7. GC-MS Analysis (Identify Intermediates) Degradation->GCMS

Figure 2: General experimental workflow for studying 4C2AP degradation.
Protocol 1: Culturing and Preparation of Crude Cell Lysate

This protocol is foundational for obtaining active enzymes for subsequent assays. The use of 4C2AP as the sole carbon source is critical for inducing the expression of the requisite degradative enzymes.

Materials:

  • Burkholderia sp. RKJ 800

  • Minimal Salt Medium (MSM) (see recipe below)

  • 4-Chloro-2-aminophenol (4C2AP)

  • Phosphate buffer (50 mM, pH 7.0)

  • Sonicator

  • Refrigerated centrifuge

Minimal Salt Medium (MSM) Composition (per liter):

  • (NH₄)₂SO₄: 2.0 g

  • K₂HPO₄: 1.5 g

  • KH₂PO₄: 1.0 g

  • MgSO₄·7H₂O: 0.2 g

  • CaCl₂·2H₂O: 0.01 g

  • FeSO₄·7H₂O: 0.001 g

  • Trace element solution: 1 ml

  • Adjust pH to 7.0

Procedure:

  • Inoculate Burkholderia sp. RKJ 800 into MSM supplemented with 4C2AP (e.g., 0.5 mM) as the sole carbon source.

  • Incubate at 30°C with shaking (e.g., 150 rpm) until the late exponential phase of growth is reached.

  • Harvest the cells by centrifugation at 8,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with cold 50 mM phosphate buffer (pH 7.0).

  • Resuspend the cell pellet in 5 mL of the same phosphate buffer.

  • Lyse the cells by sonication on ice. Use short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5 minutes to prevent overheating.

  • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

  • The resulting supernatant is the crude cell lysate containing the active enzymes. Keep on ice.

Protocol 2: HPLC Analysis of 4C2AP and 4-Chlorocatechol

High-Performance Liquid Chromatography (HPLC) is essential for quantifying the degradation of 4C2AP and the formation of its primary metabolite, 4-chlorocatechol.[1][2]

Instrumentation and Conditions:

  • HPLC System: A standard system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • 0-12 min: 10% acetonitrile

    • 12-38 min: Gradient from 10% to 30% acetonitrile

    • 38-58 min: 30% acetonitrile

    • 58-60 min: Gradient from 30% to 10% acetonitrile

    • 60-65 min: 10% acetonitrile

  • Flow Rate: 1 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of 4C2AP and 4-chlorocatechol of known concentrations in the initial mobile phase composition.

  • Sample Preparation: At various time points during a degradation assay, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding an equal volume of ice-cold methanol). Centrifuge to pellet any precipitate and transfer the supernatant to an HPLC vial.

  • Analysis: Inject the standards and prepared samples onto the HPLC system.

  • Quantification: Construct a standard curve by plotting peak area against concentration for both 4C2AP and 4-chlorocatechol. Use this curve to determine the concentrations of the analyte and metabolite in your experimental samples.

Protocol 3: Soil Microcosm Study

To assess the bioremediation potential in a more environmentally relevant context, a soil microcosm study is invaluable.[1]

Materials:

  • Soil sample (sterilized and non-sterilized aliquots)

  • 4C2AP solution of known concentration

  • Burkholderia sp. RKJ 800 culture

  • Sterile water

  • Incubator

Procedure:

  • Microcosm Setup:

    • Test (Sterile): To a known weight of sterilized soil (e.g., 100 g), add a solution of 4C2AP to achieve the desired final concentration. Inoculate with a known quantity of Burkholderia sp. RKJ 800 cells. Adjust moisture content with sterile water.

    • Test (Non-Sterile): Repeat the above with non-sterilized soil.

    • Control (Sterile): Sterilized soil with 4C2AP solution but no bacterial inoculation.

    • Control (Non-Sterile): Non-sterilized soil with 4C2AP solution but no bacterial inoculation.

  • Incubation: Incubate all microcosms at a constant temperature (e.g., 30°C) in the dark.

  • Sampling: At regular intervals, collect soil samples from each microcosm.

  • Extraction and Analysis: Extract the 4C2AP and its metabolites from the soil samples using an appropriate solvent (e.g., methanol or a mixture of acetone and water). Analyze the extracts using HPLC as described in Protocol 2.

  • Data Analysis: Plot the concentration of 4C2AP over time for each condition to determine the degradation rate and efficiency.

Conclusion

The evidence strongly supports the superior potential of Burkholderia sp., particularly strain RKJ 800, for the bioremediation of 4C2AP-contaminated environments. Its ability to utilize 4C2AP as a sole carbon and energy source, coupled with a highly efficient and complete mineralization pathway, sets it apart from other microbial candidates. The specific enzymatic activities of 4C2AP-deaminase and 4-chlorocatechol-1,2-dioxygenase are central to this efficacy. The provided experimental protocols offer a robust framework for researchers to further investigate and optimize the application of Burkholderia sp. in practical bioremediation strategies. Future work should focus on field trials to validate these laboratory findings and explore the potential for bioaugmentation in real-world contaminated sites.

References

A Senior Application Scientist's Guide to Chlorophenol Detection: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, environmental scientists, and drug development professionals, the accurate and sensitive detection of chlorophenols (CPs) is a critical task. These compounds, widely used as pesticides, wood preservatives, and antiseptics, are persistent environmental pollutants and are classified as priority pollutants by the U.S. Environmental Protection Agency (EPA) due to their toxicity.[1] This guide provides an in-depth comparison of the predominant analytical techniques for chlorophenol detection, offering insights into the principles, performance, and practical considerations for each method.

The Analytical Challenge: Why Chlorophenol Detection Matters

Chlorophenols are a group of chemical compounds in which one or more hydrogen atoms on the phenol ring have been replaced by chlorine. Their toxicity and persistence in matrices such as water, soil, and biological tissues necessitate robust and reliable analytical methods for their quantification at trace levels.[1] The choice of analytical technique is paramount and depends on factors such as the required sensitivity, the complexity of the sample matrix, and the specific chlorophenol congeners of interest.

Core Analytical Strategies: A Head-to-Head Comparison

The two most established and widely used techniques for the determination of chlorophenols are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][2] Each can be coupled with various detectors to achieve the desired selectivity and sensitivity.

Gas Chromatography (GC): The Gold Standard for Volatile Compounds

GC is a powerful technique that separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[3] For chlorophenol analysis, GC is often coupled with a Mass Spectrometer (MS) or an Electron Capture Detector (ECD).

The Causality Behind Derivatization in GC:

A critical consideration for GC analysis of chlorophenols is the necessity of derivatization.[4][5][6] Chlorophenols, particularly the less chlorinated ones, are polar and have active hydroxyl groups. These characteristics lead to poor peak shape, thermal degradation in the hot injector, and reduced volatility, all of which compromise the quality of the chromatographic separation.[3] Derivatization addresses this by replacing the active hydrogen of the hydroxyl group with a non-polar functional group.[3] Common derivatization reactions include:

  • Acetylation: Using reagents like acetic anhydride to form acetate esters.[4]

  • Silylation: Using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers.[1][5]

This chemical modification increases the volatility and thermal stability of the chlorophenols, making them amenable to GC analysis.[3][6]

Detectors for GC:

  • Mass Spectrometry (MS): Provides definitive identification and quantification based on the mass-to-charge ratio of fragmented ions. It is highly selective and sensitive.[7]

  • Tandem Mass Spectrometry (MS/MS): Offers even greater selectivity and sensitivity by performing a second stage of mass analysis. This is particularly advantageous for complex matrices where interferences can obscure the target analyte signal.[7][8][9]

  • Electron Capture Detector (ECD): Highly sensitive to halogenated compounds like chlorophenols, making it a cost-effective alternative to MS for targeted analysis.[2][6]

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range

HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. A key advantage of HPLC for chlorophenol analysis is that derivatization is typically not required.[3] This simplifies sample preparation and reduces analysis time.

Detectors for HPLC:

  • Ultraviolet (UV) Detector: A robust and common detector that measures the absorbance of UV light by the chlorophenols.[1] Its sensitivity may be lower than MS but is often sufficient for many applications.

  • Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): As with GC, coupling HPLC to a mass spectrometer provides high sensitivity and selectivity, enabling the analysis of a wide range of chlorophenols, including those that are less volatile and not easily analyzed by GC.[9][10][11]

  • Electrochemical Detection (ED): Offers high sensitivity for phenolic compounds that can be easily oxidized or reduced.[4]

Performance Comparison of Analytical Techniques

The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes the typical performance characteristics of the primary techniques for chlorophenol detection.

Technique Typical Limit of Detection (LOD) Linearity (R²) Recovery (%) Precision (RSD) Key Advantages Key Disadvantages
GC-MS < 20 ng/L - 0.58 µg/L[3][6]> 0.99[3]70 - 106%[12]< 10%[3]High sensitivity and selectivity, definitive identification.[7]Derivatization often required, not suitable for non-volatile compounds.[3]
GC-MS/MS < 1 ng/L[8]> 0.9975 - 125% (for most CPs)[8]< 10%[8]Extremely high sensitivity and selectivity, ideal for complex matrices.[7]Higher instrument cost and complexity.
GC-ECD 0.001 - 0.013 mg/L[6]> 0.997[6]67 - 101%[6]2.2 - 6.1%[6]Very high sensitivity for halogenated compounds, lower cost than MS.Less selective than MS, potential for false positives.
HPLC-UV 0.51 - 13.79 µg/L[3]> 0.99[3]68 - 100%[3]< 12%[3]No derivatization needed, robust and accessible.Lower sensitivity compared to MS and ECD.
LC-MS/MS 0.4 - 6 ng/L[9]> 0.99> 70%[9]< 20%[9]High sensitivity and selectivity, no derivatization, wide applicability.[9]Higher instrument cost, potential for matrix effects.

Note: The presented data is a synthesis from multiple sources to provide a comparative overview. Performance characteristics can vary based on the specific chlorophenol, sample matrix, and instrumentation.

Experimental Workflow for Chlorophenol Analysis

A robust analytical workflow is crucial for obtaining reliable and reproducible results. The following diagram illustrates a generalized workflow for the analysis of chlorophenols.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, etc.) Extraction Extraction (LLE, SPE, SPME) Sample->Extraction Matrix Isolation Derivatization Derivatization (for GC) Extraction->Derivatization If GC is used Cleanup Clean-up/Concentration Extraction->Cleanup If HPLC is used Derivatization->Cleanup Separation Chromatographic Separation (GC or HPLC) Cleanup->Separation Inject Detection Detection (MS, ECD, UV) Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of chlorophenols.

Detailed Experimental Protocol: GC-MS Analysis of Chlorophenols in Water (Based on EPA Method 528)

This protocol provides a self-validating system for the determination of phenols in drinking water by solid phase extraction (SPE) and capillary column gas chromatography/mass spectrometry (GC/MS).[6]

1. Sample Preparation and Extraction:

  • 1.1. Adjust a 1 L water sample to pH < 2 with 6N HCl.

  • 1.2. Add internal standards and surrogates to the sample.

  • 1.3. Condition a solid phase extraction (SPE) cartridge (e.g., polystyrene-divinylbenzene) with methylene chloride followed by methanol and then reagent water.

  • 1.4. Pass the water sample through the SPE cartridge at a flow rate of 10-15 mL/min.

  • 1.5. After extraction, dry the cartridge by purging with nitrogen for 10 minutes.

  • 1.6. Elute the trapped analytes from the cartridge with methylene chloride.

  • 1.7. Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

2. Derivatization (Acetylation):

  • 2.1. Add potassium carbonate buffer and acetic anhydride to the 1 mL extract.

  • 2.2. Vortex for 1 minute to facilitate the derivatization of phenols to their acetate esters.

  • 2.3. Add a small amount of sodium sulfite to remove excess acetic anhydride.

3. GC-MS Analysis:

  • 3.1. GC Conditions:

    • Injector: Splitless mode, 250 °C.

    • Column: 50 m x 0.25 mm ID, 0.25 µm film thickness fused silica capillary column (e.g., CP-Sil 5 CB-MS).[13]

    • Carrier Gas: Helium at a constant flow.

    • Oven Program: 80 °C (hold 1 min), ramp to 200 °C at 5 °C/min.[13]

  • 3.2. MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes.

    • Mass Range: Scan appropriate mass ranges for the acetylated chlorophenols.

4. Quality Control:

  • Analyze a laboratory reagent blank, a laboratory fortified blank, and a laboratory fortified sample matrix with each batch of samples to ensure data quality.

G cluster_protocol GC-MS Protocol for Chlorophenols in Water Start 1 L Water Sample pH_Adjust Adjust to pH < 2 Start->pH_Adjust Spike Add Internal Standards pH_Adjust->Spike SPE_Load Load Sample onto SPE Spike->SPE_Load SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Dry Dry Cartridge SPE_Load->SPE_Dry Elute Elute with Methylene Chloride SPE_Dry->Elute Concentrate Concentrate to 1 mL Elute->Concentrate Derivatize Derivatize with Acetic Anhydride Concentrate->Derivatize Inject Inject 1 µL into GC-MS Derivatize->Inject End Data Analysis Inject->End

Caption: Key steps in the GC-MS analysis of chlorophenols in water.

Emerging and Alternative Techniques

While GC and HPLC remain the workhorses for chlorophenol analysis, several other techniques are gaining traction for specific applications:

  • Electrochemical Sensors and Biosensors: These devices offer the potential for rapid, low-cost, and portable detection of chlorophenols.[2] They work by measuring the change in an electrical signal upon the interaction of the chlorophenol with a modified electrode surface. While promising for screening purposes, they may face challenges with selectivity in complex environmental samples.[14][15][16]

  • Immunoassays (e.g., ELISA): These methods utilize the highly specific binding of antibodies to chlorophenols.[17][18] They can be very sensitive and are well-suited for high-throughput screening.[17][18][19][20] However, cross-reactivity with structurally similar compounds can be a limitation.[17]

  • Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte.[21][22] CE offers high separation efficiency and requires very small sample volumes.[21]

Conclusion: Selecting the Right Tool for the Job

The choice of analytical technique for chlorophenol detection is a multifaceted decision that requires a clear understanding of the analytical objectives and the nature of the samples.

  • For high-sensitivity, legally defensible data in complex matrices, GC-MS/MS is often the preferred method. Its selectivity and low detection limits are unparalleled.[7]

  • For routine monitoring where high sensitivity is required for halogenated compounds, GC-ECD offers a cost-effective and robust solution.

  • When derivatization is to be avoided and a wide range of chlorophenols need to be analyzed, HPLC coupled with UV or MS/MS detection is an excellent choice. [3][9]

  • For rapid screening and field-based applications, electrochemical sensors and immunoassays show great promise, though they may require confirmation by a chromatographic method.

By carefully considering the strengths and weaknesses of each technique, researchers and scientists can confidently select the most appropriate method to ensure the generation of accurate and reliable data for the detection of chlorophenols.

References

A Comparative Analysis of Industrial Biocides: Performance Benchmarks for 2-(Aminomethyl)-4-chlorophenol and Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biocidal performance of several key chemical agents used in industrial and pharmaceutical settings. While focusing on widely-used biocides such as Quaternary Ammonium Compounds (QACs), Glutaraldehyde, and Isothiazolinones, this document also explores the potential efficacy of phenolic compounds, including 2-(Aminomethyl)-4-chlorophenol. Due to a notable lack of publicly available performance data for this compound, this guide will leverage data from structurally similar chlorinated and aminomethylated phenols to provide a scientifically grounded perspective on its potential applications and performance relative to established alternatives.

Introduction to Biocidal Agents

Biocides are essential chemical agents for controlling microbial growth in a vast array of industrial and pharmaceutical applications. Their efficacy is critical in preventing contamination, biofilm formation, and the spread of pathogens. The selection of an appropriate biocide depends on a multitude of factors including its spectrum of activity, mechanism of action, compatibility with the application environment (e.g., pH, temperature), and regulatory acceptance. This guide will delve into the performance characteristics of the following biocide classes:

  • Phenolic Compounds: A class of antimicrobials with a long history of use. Their activity is often enhanced by halogenation.

  • Quaternary Ammonium Compounds (QACs): Cationic surfactants with broad-spectrum antimicrobial activity.

  • Glutaraldehyde: A dialdehyde known for its potent sporicidal and sterilant properties.

  • Isothiazolinones: A class of heterocyclic compounds with high efficacy at low concentrations.

Mechanisms of Antimicrobial Action

The efficacy of a biocide is intrinsically linked to its mechanism of action. Understanding these mechanisms is crucial for predicting their spectrum of activity and potential for resistance development.

Phenolic Compounds

Phenolic compounds, particularly chlorinated phenols, exhibit potent antibacterial and antifungal properties.[1] Their primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular constituents and ultimately cell death. The hydroxyl (-OH) group on the phenol ring is crucial for this activity, as it can interact with the cell envelope.[2] Halogenation, such as the presence of a chlorine atom in this compound, can enhance the antimicrobial activity of phenols. While specific studies on this compound are limited, research on other aminomethylated phenols has demonstrated their potential as effective bactericides. One study on p-isopropylaminomethyl phenol confirmed its bactericidal effect against coliform microbes.

dot

cluster_Phenol Phenolic Compound Action Phenol Phenolic Compound Membrane Cell Membrane Disruption Phenol->Membrane Adsorption & Penetration Leakage Leakage of Cytoplasmic Contents Membrane->Leakage Death Cell Death Leakage->Death

Caption: Mechanism of action for phenolic biocides.

Quaternary Ammonium Compounds (QACs)

QACs are cationic surfactants that are membrane-active agents.[3][4] Their positively charged nitrogen atom interacts with the negatively charged components of the microbial cell membrane, leading to disorganization and increased permeability.[5] This disruption of the membrane integrity results in the loss of essential cellular components and cell death.[4]

dot

cluster_QAC QAC Mechanism QAC Quaternary Ammonium Compound Membrane Cell Membrane Interaction QAC->Membrane Electrostatic Attraction Disruption Membrane Disorganization Membrane->Disruption Lysis Cell Lysis Disruption->Lysis

Caption: Mechanism of action for Quaternary Ammonium Compounds.

Glutaraldehyde

Glutaraldehyde is a highly reactive dialdehyde that acts as a potent biocide through the alkylation of sulfhydryl, hydroxyl, carboxyl, and amino groups of microbial proteins and nucleic acids.[6] This cross-linking of cellular components disrupts essential cellular functions, including enzyme activity and DNA replication, leading to rapid cell death.[1][7] Its effectiveness is enhanced under alkaline conditions.[8]

Isothiazolinones

The antimicrobial activity of isothiazolinones is attributed to their ability to inhibit essential enzymes within the microbial cell, particularly those with thiol groups at their active sites.[9] They achieve this by breaking bonds in bacterial and algal proteins, leading to a rapid and irreversible inhibition of growth and subsequent cell death.[10]

Comparative Performance Data

The performance of a biocide is typically evaluated by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of a biocide that prevents the visible growth of a microorganism.[11][12]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of a biocide that results in a 99.9% reduction in the initial microbial population.[13][14][15]

The following tables summarize the available performance data for the selected biocides against common industrial microorganisms. It is important to note the absence of specific MIC/MBC data for this compound in the reviewed literature.

Table 1: Performance of Phenolic Biocides (Data for Structurally Related Compounds)

CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Caffeic AcidStaphylococcus aureus (MRSA & MSSA)256 - 1024-[16]
Vanillic AcidStaphylococcus aureus (MRSA & MSSA)--[16]
2-Hydroxycinnamic acidStaphylococcus aureus (MRSA & MSSA)--[16]
Ferulic AcidSaccharomyces cerevisiae2000-[6]

Table 2: Performance of Quaternary Ammonium Compounds (QACs)

CompoundMicroorganismMIC (mg/L)MBC (mg/L)Reference
Benzalkonium Chloride (BAC)Listeria monocytogenes0.25 - 20.000.50 - 20.00[17]
C10 LEU BENZ-0.22 - 3.411.02 - 4.94[7]
C12 LEU BENZ-0.22 - 3.411.02 - 4.94[7]
C14 LEU BENZ-0.22 - 3.411.02 - 4.94[7]

Table 3: Performance of Glutaraldehyde

Compound/FormulationMicroorganismMIC (mg/mL)MBC (mg/mL)Reference
2% Glutaraldehyde + 1% o-phenylphenolE. coli, C. albicans, P. aeruginosa, S. aureus, S. epidermidis3.75Similar to or higher than MIC[2][13]

Table 4: Performance of Isothiazolinones

CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Methylisothiazolinone (MI)Schizosaccharomyces pombe245-[18]
Methylisothiazolinone (MI)Escherichia coli41-[18]
Methylchloroisothiazolinone (MCI)Aspergillus niger<1 mg/L<1 mg/L[18]
Octylisothiazolinone (OIT)Saccharomyces cerevisiae<1 mg/L<1 mg/L[18]
Dichlorooctylisothiazolinone (DCOIT)Aspergillus niger<1 mg/L<1 mg/L[18]

Experimental Protocols for Biocide Efficacy Testing

The determination of MIC and MBC values is fundamental to assessing a biocide's performance. The following are generalized protocols for these assays.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method determines the lowest concentration of a biocide that inhibits the visible growth of a microorganism in a liquid medium.

Protocol Steps:

  • Preparation of Biocide Dilutions: Prepare a serial two-fold dilution of the biocide in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[16]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL), and then dilute it to the final desired concentration.

  • Inoculation: Inoculate each well of the microtiter plate containing the biocide dilutions with the prepared microbial suspension. Include a positive control (microorganism without biocide) and a negative control (broth without microorganism).

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the biocide in which no visible growth is observed.[15]

dot

cluster_MIC MIC Assay Workflow Prep Prepare Biocide Dilutions Inoculate Inoculate Microtiter Plate Prep->Inoculate Inoculum Prepare Standardized Inoculum Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read Read Results (Turbidity) Incubate->Read

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Minimum Bactericidal Concentration (MBC) Assay

This assay is performed after the MIC test to determine the lowest concentration of a biocide that kills the microorganism.

Protocol Steps:

  • Subculturing: Following the MIC assay, take a small aliquot from each well that showed no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar medium that does not contain the biocide.

  • Incubation: Incubate the agar plates under suitable conditions to allow for the growth of any surviving microorganisms.

  • Result Interpretation: The MBC is the lowest concentration of the biocide that results in a 99.9% reduction in the number of colony-forming units (CFU) compared to the initial inoculum.[13][14][15]

Discussion and Conclusion

This guide highlights the performance of several key industrial biocides. QACs, glutaraldehyde, and isothiazolinones demonstrate broad-spectrum efficacy against a range of microorganisms, with established MIC and MBC values.

The potential of this compound as a biocide is inferred from the known antimicrobial properties of phenolic compounds, particularly chlorinated and aminomethylated derivatives. The presence of both a chloro and an aminomethyl group on the phenol ring suggests a potentially potent antimicrobial agent. However, the lack of specific, publicly available performance data for this compound is a significant knowledge gap.

For researchers and drug development professionals, this underscores the critical need for empirical testing to determine the precise MIC and MBC values of this compound against a relevant panel of microorganisms. Such data is essential for a definitive comparison with established biocides and for ascertaining its suitability for specific industrial or pharmaceutical applications. The protocols outlined in this guide provide a standardized framework for conducting such performance evaluations.

References

The Chloro-Substituted Aminophenol Codex: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the aminophenol scaffold stands as a privileged structure, a foundational component in a myriad of therapeutic agents. The strategic introduction of substituents onto this aromatic core allows for the fine-tuning of its physicochemical properties and biological activities. Among these modifications, chlorination has proven to be a powerful tool, profoundly influencing the molecule's reactivity, lipophilicity, and metabolic stability. This guide provides a comprehensive comparison of chloro-substituted aminophenols, delving into their structure-activity relationships (SAR), particularly in the realms of antioxidant and cytotoxic activities. We will explore the causality behind experimental designs, present detailed methodologies for key biological assays, and offer a comparative analysis of the performance of various isomers, supported by experimental data.

The Influence of Chlorine: A Double-Edged Sword in Molecular Design

The substitution of a hydrogen atom with chlorine on the aminophenol ring introduces a fascinating duality of electronic and steric effects. Electronegative in nature, chlorine exerts a strong inductive electron-withdrawing effect (-I), which can modulate the pKa of the phenolic hydroxyl and amino groups, thereby influencing ionization at physiological pH. Simultaneously, chlorine possesses electron-donating resonance effects (+R) and its presence increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes. The toxicity and biological activity of these compounds are intricately linked to the number and position of chlorine atoms on the benzene ring.[1] This interplay between electronic and steric factors is the cornerstone of the SAR of chloro-substituted aminophenols.

Key Principles of the Structure-Activity Relationship:
  • Position of Chlorine: The location of the chlorine atom relative to the hydroxyl and amino groups is critical. A chlorine atom positioned ortho to the hydroxyl group can increase reactivity and potential toxicity, while a chlorine atom ortho to the amino group may decrease it.

  • Number of Chlorine Substituents: Increasing the number of chlorine atoms on the ring generally leads to an increase in toxicity.[2] This is often correlated with increased lipophilicity.

  • Lipophilicity and Bioavailability: The octanol-water partition coefficient (log Kow) is a key descriptor in predicting the biological activity of chlorophenols.[3] Higher lipophilicity can lead to better membrane permeability but may also result in increased non-specific toxicity.

  • Electronic Effects: The electron-withdrawing nature of chlorine can influence the molecule's ability to participate in redox reactions, a key aspect of its antioxidant and cytotoxic mechanisms.

Comparative Analysis of Biological Activity: A Focus on Cytotoxicity

Direct comparative data on the antioxidant and anticancer activities of a wide range of simple chloro-aminophenol isomers is sparse in the literature. However, studies on their cytotoxicity, particularly nephrotoxicity, provide valuable insights into their relative biological reactivity.

A study comparing the in vitro nephrotoxic potential of several 4-aminochlorophenol isomers in isolated renal cortical cells from Fischer 344 rats revealed a clear structure-activity relationship. The cytotoxicity was measured by the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.

CompoundStructureRelative Nephrotoxic Potential
4-Aminophenol (4-AP) 4-hydroxyanilineBaseline
4-Amino-2-chlorophenol (4-A2CP) 4-amino-2-chlorophenol> 4-AP
4-Amino-3-chlorophenol (4-A3CP) 4-amino-3-chlorophenol< 4-AP
4-Amino-2,6-dichlorophenol (4-A2,6DCP) 4-amino-2,6-dichlorophenol> 4-A2CP

Table 1: Comparative in vitro Nephrotoxicity of 4-Aminochlorophenol Isomers. The data reveals a distinct trend where the position and number of chlorine substituents significantly impact cytotoxicity.[4]

From this data, a clear trend emerges: the order of decreasing nephrotoxic potential was 4-amino-2,6-dichlorophenol > 4-amino-2-chlorophenol > 4-aminophenol > 4-amino-3-chlorophenol.[4] This demonstrates that a chlorine atom at the 2-position (ortho to the hydroxyl group) increases toxicity compared to the parent compound, and the addition of a second chlorine at the 6-position further enhances this effect. Conversely, a chlorine atom at the 3-position (meta to the hydroxyl group) appears to reduce toxicity.

Mechanistic Insights: The Role of Oxidative Stress

The cytotoxicity of chloro-substituted aminophenols is often linked to their ability to induce oxidative stress and generate free radicals. The study on 4-amino-2-chlorophenol (4-A2CP) revealed that its toxicity could be mitigated by pretreatment with antioxidants such as ascorbate and glutathione, as well as by a peroxidase inhibitor.[4] This suggests a bioactivation mechanism involving peroxidases, leading to the formation of reactive intermediates that can deplete cellular antioxidants and cause oxidative damage. Similarly, the toxicity of 2-amino-5-chlorophenol has been shown to involve free radical generation.[5]

Further research on more complex derivatives, such as metal complexes of 5-chloro-2-N-(2-quinolylmethylene)aminophenol, has shown that these compounds can induce cancer cell death through multiple mechanisms, including the induction of mitochondrial apoptosis, DNA interaction, and cell cycle arrest.[6][7]

SAR_Mechanisms cluster_sar Structure-Activity Relationship cluster_activity Biological Activity SAR_Node Chloro-Substituted Aminophenol Position Position of Cl (ortho, meta, para) SAR_Node->Position Number Number of Cl (mono-, di-) SAR_Node->Number Lipophilicity Increased Lipophilicity (log Kow) SAR_Node->Lipophilicity Activity_Node Biological Activity (Antioxidant, Cytotoxic) SAR_Node->Activity_Node influences ROS Reactive Oxygen Species (ROS) Generation Activity_Node->ROS Apoptosis Induction of Apoptosis Activity_Node->Apoptosis CellCycle Cell Cycle Arrest Activity_Node->CellCycle

Caption: Relationship between structural features and biological activities.

Experimental Protocols: A Guide to In Vitro Evaluation

To provide a practical framework for researchers, this section details the step-by-step methodologies for two standard in vitro assays used to evaluate the antioxidant and cytotoxic activities of chloro-substituted aminophenols.

Synthesis of a Representative Chloro-Substituted Aminophenol

A general method for the synthesis of 4-amino-3-chlorophenol involves a multi-step process starting from p-aminophenol.

Protocol: Synthesis of 4-Amino-3-chlorophenol

  • Acetylation of p-Aminophenol:

    • In a suitable reaction vessel, combine p-aminophenol, acetic anhydride, and triethylamine.

    • Stir the mixture at room temperature for approximately 4 hours.

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • Upon completion, add water and ethyl acetate to the reaction mixture and separate the organic layer.

    • Extract the aqueous phase with ethyl acetate.

    • Combine the organic layers and concentrate to obtain 4-acetamidophenyl acetate.[8]

  • Chlorination:

    • Dissolve the 4-acetamidophenyl acetate in a suitable solvent such as DMF.

    • Add a chlorinating agent, for example, N-chlorosuccinimide (NCS).

    • Stir the reaction at room temperature for several hours, monitoring by TLC.

    • Once the reaction is complete, add water and ethyl acetate.

    • Separate the organic layer, wash with water, and precipitate the product by adding an anti-solvent like petroleum ether.

    • Filter and dry the resulting solid to yield 4-acetamido-3-chlorophenyl acetate.[8]

  • Hydrolysis:

    • To the 4-acetamido-3-chlorophenyl acetate, add an aqueous solution of a strong base, such as sodium hydroxide (e.g., 6M NaOH).

    • Heat the mixture to reflux (approximately 100-110°C) and stir for several hours.

    • Cool the reaction mixture in an ice bath and adjust the pH to 5-6 using concentrated hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 4-amino-3-chlorophenol.[2][8]

Synthesis_Workflow Start p-Aminophenol Step1 Acetylation (Acetic Anhydride, Triethylamine) Start->Step1 Intermediate1 4-Acetamidophenyl acetate Step1->Intermediate1 Step2 Chlorination (NCS, DMF) Intermediate1->Step2 Intermediate2 4-Acetamido-3-chlorophenyl acetate Step2->Intermediate2 Step3 Hydrolysis (NaOH, heat) Intermediate2->Step3 Product 4-Amino-3-chlorophenol Step3->Product

Caption: Synthesis workflow for 4-amino-3-chlorophenol.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and reliable method for evaluating the free radical scavenging capacity of a compound.

Protocol: DPPH Assay

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store this solution in the dark as DPPH is light-sensitive.

    • Prepare a series of dilutions of the test compound (chloro-substituted aminophenol) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each dilution of the test compound or control to separate wells.

    • Add the DPPH working solution to each well to initiate the reaction. Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a set period (typically 30 minutes).

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.[9][10]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol: MTT Assay for Anticancer Activity

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line in appropriate media and conditions.

    • Harvest and count the cells, then seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the chloro-substituted aminophenol in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

    • Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion

The introduction of chlorine atoms onto the aminophenol scaffold provides a versatile strategy for modulating biological activity. The structure-activity relationship is governed by a complex interplay of the number and position of the chlorine substituents, which in turn influences the compound's lipophilicity, electronic properties, and metabolic fate. As demonstrated by comparative cytotoxicity data, these structural modifications can lead to significant differences in biological outcomes. The detailed experimental protocols provided herein offer a standardized approach for researchers to further investigate the antioxidant and cytotoxic potential of novel chloro-substituted aminophenols, contributing to the rational design of new therapeutic agents.

References

Safety Operating Guide

Comprehensive Disposal Guide: 2-(Aminomethyl)-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Safe Handling and Disposal

This document provides essential procedural guidance for the safe and compliant disposal of 2-(Aminomethyl)-4-chlorophenol (CAS No. 95-85-2). As a compound frequently utilized in pharmaceutical development and chemical synthesis, its handling demands a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a culture of safety and regulatory compliance.

Immediate Safety Profile & Required Personal Protective Equipment (PPE)

Before handling or preparing for disposal, it is critical to understand the significant hazards associated with this compound. Its toxicological profile necessitates stringent control measures.

Causality of PPE Selection: The requirement for comprehensive PPE stems directly from the compound's multifaceted hazardous nature. It is harmful through all primary routes of exposure—inhalation, ingestion, and skin contact.[1][2] Furthermore, its suspected mutagenicity and potential for target organ damage necessitate preventing any level of systemic exposure.[3]

Hazard ClassificationDescriptionRequired PPE & Engineering Controls
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1][2]Engineering: Work under a certified chemical fume hood at all times.[1] Gloves: Nitrile or other chemical-resistant gloves. Dispose of contaminated gloves after use.[4] Body: Lab coat and additional protective clothing as needed to prevent skin exposure.[5]
Genetic Defects Suspected of causing genetic defects (Germ Cell Mutagenicity, Category 2).[3]Respiratory: A NIOSH-approved respirator is required if dusts are generated outside of a fume hood.
Organ Toxicity May cause damage to kidneys and blood through prolonged or repeated exposure.[3]Eye/Face: Chemical safety goggles or a full-face shield.[5]
Skin Sensitization May cause an allergic skin reaction.[3]Hygiene: Wash hands and skin thoroughly after handling.[1] Immediately change any contaminated clothing.
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[3]Containment: Never permit the product to enter drains or waterways.[1]

The Core Disposal Directive: Managing a Regulated Hazardous Waste

This compound and its containers must be disposed of as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1]

Scientific Rationale: This directive is based on two core principles:

  • Inherent Toxicity: The compound is classified as very toxic to aquatic life with long-lasting effects.[3] Its release into sewer systems would bypass wastewater treatment capabilities, causing significant harm to aquatic ecosystems.[6]

  • Regulatory Framework: Chlorinated phenols as a class are listed as toxic substances by regulatory bodies like the U.S. Environmental Protection Agency (EPA), and their disposal is strictly controlled.[7] Wastes derived from chlorophenols are often assigned specific hazardous waste codes (e.g., F027 for certain discarded formulations containing chlorophenol derivatives).[8][9] Therefore, this compound must be managed through a licensed hazardous waste disposal service to ensure it is handled and treated in a compliant manner, typically via high-temperature incineration.[4]

Step-by-Step Disposal Protocol

This protocol outlines the systematic process for managing this compound waste from the point of generation to its final collection by Environmental Health & Safety (EH&S) personnel.

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management.

  • Action: Collect waste this compound in a dedicated hazardous waste container.

  • Causality: Never mix this waste with other chemical waste streams, particularly incompatible materials like strong oxidizing agents.[1] Mixing incompatible chemicals can lead to violent reactions, while commingling different waste types complicates the final disposal process and can lead to regulatory violations. Segregate solid and liquid wastes into separate containers.[10]

Step 2: Container Selection and Labeling

The waste container serves as the primary containment and communication tool.

  • Action: Select a container made of a compatible material (e.g., High-Density Polyethylene - HDPE for liquids) with a tightly sealing lid.[1][10] The container must be in good condition, free of leaks or cracks.

  • Labeling: The container must be clearly and accurately labeled. Affix a "HAZARDOUS WASTE" label provided by your institution's EH&S department.[10]

  • Content Declaration: On the label, list all contents by their full chemical name (i.e., "this compound"). Do not use abbreviations or chemical formulas.[10][11] Specify the approximate concentration and quantity of the waste.

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely in the laboratory pending pickup.

  • Action: Keep the waste container tightly closed except when adding waste.[11] Store the container in a designated Satellite Accumulation Area (SAA) within the lab.

  • Causality: This practice minimizes the release of harmful vapors and prevents spills. The SAA must be under the control of the laboratory personnel and situated away from drains or sources of ignition.[1] Employ secondary containment (e.g., a larger bin) to capture any potential leaks from the primary container.[10][11]

Step 4: Arranging for Disposal

Final disposal must be handled by trained professionals.

  • Action: Once the container is full or the project is complete, submit a chemical waste pickup request to your institution's EH&S department.[10]

  • Causality: EH&S will collect the waste and consolidate it for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF). This ensures the entire process is documented and compliant with all local, state, and federal regulations.[1]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to mitigate harm.

  • In Case of a Spill:

    • Evacuate all non-essential personnel from the immediate area.[4]

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.

    • Wearing the full PPE detailed in Section 1, prevent the spill from spreading or entering drains.

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled, sealable container for disposal as hazardous waste.[1][4]

    • Clean the affected area thoroughly. All cleanup materials (gloves, wipes, etc.) are also considered hazardous waste and must be disposed of accordingly.[12]

  • In Case of Personal Exposure:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management of this compound waste.

G Workflow for this compound Disposal cluster_start Generation & Assessment cluster_protocol Disposal Protocol cluster_emergency Contingency start Waste Generated: This compound assess_hazard Assess Hazards: - Toxic - Mutagenic - Ecotoxic start->assess_hazard segregate Step 1: Segregate Waste (Dedicated Container) assess_hazard->segregate Treat as Hazardous Waste container Step 2: Select & Label Container - 'Hazardous Waste' - Full Chemical Name - Concentration segregate->container store Step 3: Store in SAA - Tightly Closed - Secondary Containment container->store request Step 4: Request EH&S Pickup store->request spill Spill Occurs? store->spill end_node Waste Collected by EH&S for Licensed Disposal request->end_node spill->request No spill_protocol Execute Spill Protocol: 1. Evacuate & Ventilate 2. Wear Full PPE 3. Contain & Clean Up 4. Dispose of Debris as Waste spill->spill_protocol Yes spill_protocol->store Collect cleanup debris

Caption: Decision workflow for handling and disposing of this compound.

References

A Senior Application Scientist's Guide to the Safe Handling of 2-(Aminomethyl)-4-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to your essential guide for the safe handling, use, and disposal of 2-(Aminomethyl)-4-chlorophenol (CAS No. 95-85-2). As researchers, scientists, and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide moves beyond mere procedural checklists, offering a deep dive into the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Inherent Risks of this compound

This compound is a light brown crystalline solid or powder.[1][2] Its utility in chemical synthesis, particularly in the creation of dyes, is significant.[1] However, its chemical properties also present several hazards that demand our utmost respect and caution.

Key Hazards:

  • Acute Toxicity: This compound is harmful if swallowed, inhaled, or in contact with skin.[3][4] High levels of exposure can interfere with the blood's ability to carry oxygen, leading to a condition called methemoglobinemia, characterized by headache, dizziness, and a bluish discoloration of the skin and lips.[1] In severe cases, this can lead to respiratory distress, collapse, and even death.[1]

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[2][3]

  • Sensitization and Carcinogenicity: There is a potential for allergic skin reactions with prolonged or repeated contact.[2] Furthermore, this substance is suspected of causing cancer.[2][3]

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[3][4]
Skin Corrosion/Irritation Causes skin irritation.[2][3]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[3]
Skin Sensitization May cause an allergic skin reaction.[2]
Carcinogenicity Suspected of causing cancer.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following recommendations are based on a thorough risk assessment of its properties.

Core PPE Requirements
  • Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[5] Given the risk of splashes, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high splash potential.[6] All eye and face protection must meet ANSI Z87.1 standards.[7]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile rubber gloves are a suitable option.[5] It is crucial to change gloves regularly, with recommendations ranging from every 30 to 60 minutes, or immediately if they become contaminated or damaged.[6]

  • Body Protection: A lab coat is standard, but for more extensive handling, chemical-resistant coveralls are recommended.[8] These should be worn over personal clothing.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is insufficient or dust is generated, a NIOSH-approved respirator with a particulate filter is necessary.[5][9]

Operational Plans: From Receipt to Disposal

A systematic approach to handling this compound at every stage is critical to ensuring a safe laboratory environment.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store Securely: Store in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3] The container should be kept tightly closed.[3]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Handling and Use: A Step-by-Step Protocol
  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[1]

    • Assemble all necessary equipment and reagents before starting.

  • Donning PPE:

    • Put on your lab coat or coveralls.

    • Don your safety goggles and face shield.

    • Put on your inner pair of gloves.

    • If required, fit-test and don your respirator.

    • Put on your outer pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

    • If weighing outside a hood, use a balance with a draft shield.

    • To prevent dust generation, you can moisten the powdered substance if appropriate for your procedure.[2]

  • Post-Handling:

    • Thoroughly decontaminate the work area.

    • Carefully remove and dispose of the outer pair of gloves.

    • Remove the remaining PPE in the reverse order of donning.

    • Wash your hands and face thoroughly with soap and water after handling.[1]

Spill Management

In the event of a spill, immediate and decisive action is required.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Protect Yourself: Don the appropriate PPE, including respiratory protection.

  • Containment and Cleanup:

    • For solid spills, avoid generating dust.[5]

    • Carefully sweep or vacuum the material.[5]

    • Place the collected material into a suitable, sealed, and properly labeled container for disposal.[1][5]

  • Decontaminate: Clean the spill area thoroughly.

Emergency Procedures: A Rapid Response Plan

// Nodes Exposure [label="Exposure Event", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Assess [label="Assess the Situation\n(Is the area safe?)", fillcolor="#FBBC05", fontcolor="#202124"]; Skin_Contact [label="Skin Contact", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Eye_Contact [label="Eye Contact", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhalation [label="Inhalation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ingestion [label="Ingestion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Remove_Clothing [label="Quickly remove\ncontaminated clothing.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash_Skin [label="Immediately wash skin with\nsoap and large amounts of water.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Flush_Eyes [label="Immediately flush eyes with large\namounts of water for at least 15 minutes,\nlifting upper and lower lids.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fresh_Air [label="Move to fresh air.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rescue_Breathing [label="Begin rescue breathing if breathing has stopped.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rinse_Mouth [label="Rinse mouth.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Medical_Attention [label="Seek Immediate\nMedical Attention", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Exposure -> Assess; Assess -> Skin_Contact [label=" Skin "]; Assess -> Eye_Contact [label=" Eyes "]; Assess -> Inhalation [label=" Lungs "]; Assess -> Ingestion [label=" Mouth "]; Skin_Contact -> Remove_Clothing; Remove_Clothing -> Wash_Skin; Wash_Skin -> Medical_Attention; Eye_Contact -> Flush_Eyes; Flush_Eyes -> Medical_Attention; Inhalation -> Fresh_Air; Fresh_Air -> Rescue_Breathing; Rescue_Breathing -> Medical_Attention; Ingestion -> Rinse_Mouth; Rinse_Mouth -> Medical_Attention; } dot Caption: Emergency Response Workflow for Exposure to this compound.

First Aid Measures
  • In Case of Skin Contact: Quickly remove contaminated clothing.[1] Immediately wash the contaminated skin with large amounts of soap and water.[1]

  • In Case of Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

  • If Inhaled: Move the person from the exposure area to fresh air.[1] If breathing has stopped, begin rescue breathing, and if heart action has stopped, start CPR.[1]

  • If Swallowed: Rinse the mouth with water.[2] Do not induce vomiting.

  • In all cases of exposure, seek prompt medical attention. [1]

Disposal Plan: Ensuring Environmental Responsibility

Improper disposal of this compound and its containers can pose a significant environmental hazard.

// Nodes Start [label="Disposal Required", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Assess [label="Assess Hazards\n(Review SDS)", fillcolor="#FBBC05", fontcolor="#202124"]; PPE [label="Don Appropriate PPE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Collect [label="Collect Waste in\nDesignated, Sealed, and\nLabeled Containers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Segregate [label="Do Not Mix with\nOther Chemicals", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dispose [label="Dispose as\nHazardous Waste via\nLicensed Contractor", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Disposal Complete", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Assess; Assess -> PPE; PPE -> Collect; Collect -> Segregate; Segregate -> Dispose; Dispose -> End; } dot Caption: Step-by-step process for the safe disposal of this compound.

  • Waste Collection: All waste containing this compound should be collected in designated, sealed, and clearly labeled containers.[5] Do not mix this waste with other chemicals.[5]

  • Hazardous Waste Designation: It may be necessary to contain and dispose of this compound as a hazardous waste.[1]

  • Regulatory Compliance: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to ensure compliance with all local, state, and federal regulations.

By integrating these principles and protocols into your daily laboratory operations, you are not only protecting yourself and your colleagues but also upholding the highest standards of scientific integrity and responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Aminomethyl)-4-chlorophenol
Reactant of Route 2
2-(Aminomethyl)-4-chlorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.